Ichthyothereol
Description
Structure
3D Structure
Properties
CAS No. |
2294-61-3 |
|---|---|
Molecular Formula |
C14H14O2 |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
(2S,3R)-2-[(E)-non-1-en-3,5,7-triynyl]oxan-3-ol |
InChI |
InChI=1S/C14H14O2/c1-2-3-4-5-6-7-8-11-14-13(15)10-9-12-16-14/h8,11,13-15H,9-10,12H2,1H3/b11-8+/t13-,14+/m1/s1 |
InChI Key |
WFJPISZWZQHNLX-GELOPOQCSA-N |
SMILES |
CC#CC#CC#CC=CC1C(CCCO1)O |
Isomeric SMILES |
CC#CC#CC#C/C=C/[C@H]1[C@@H](CCCO1)O |
Canonical SMILES |
CC#CC#CC#CC=CC1C(CCCO1)O |
Synonyms |
ichthyothereol ichthyothereol acetate ichthyothereol acetate, (2alpha(E),3beta)-isomer ichthyothereol acetate, (2S-(2alpha(E),3beta))-isomer ichthyothereol, (2alpha(E),3beta)-isomer ichthyothereol, (2S-(2alpha(E),3beta))-isome |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Ichthyothereol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ichthyothereol is a potent neurotoxic polyacetylene compound derived from plants of the genus Ichthyothere, notably Ichthyothere terminalis. Historically used as a fish poison by indigenous tribes in South America, its powerful convulsant effects have drawn scientific interest.[1][2] This document provides a comprehensive overview of the molecular mechanism of action of this compound, focusing on its interaction with the GABA-A receptor. It includes available quantitative data, detailed experimental protocols for studying its effects, and visual diagrams of the relevant signaling pathways to facilitate a deeper understanding for research and drug development purposes.
Core Mechanism of Action: GABA-A Receptor Antagonism
The primary molecular target of this compound is the γ-aminobutyric acid type A (GABA-A) receptor, a ligand-gated ion channel crucial for mediating fast inhibitory neurotransmission in the central nervous system (CNS).[3][4][5]
Upon binding of the neurotransmitter GABA, the GABA-A receptor undergoes a conformational change that opens its intrinsic chloride (Cl⁻) channel. The resulting influx of negatively charged chloride ions hyperpolarizes the neuron's membrane potential, making it less likely to fire an action potential and thus inhibiting neuronal excitability.[6][7]
This compound exerts its convulsant effects by acting as a non-competitive antagonist of the GABA-A receptor. It is believed to bind to a site within the chloride ionophore of the receptor, physically obstructing the channel. This action is similar to other well-known convulsants like picrotoxin.[1] By blocking the chloride channel, this compound prevents the inhibitory action of GABA. This leads to a state of disinhibition in the CNS, resulting in uncontrolled neuronal firing that manifests as seizures and convulsions.
Quantitative Data
Currently, there is a limited amount of publicly available quantitative data on the potency of this compound. However, a key study has determined its half-maximal inhibitory concentration (IC50) for the GABA-A receptor.
| Compound | Target | Assay Type | Measured Value (IC50) | Reference |
| This compound | GABA-A Receptor | Electrophysiology | 1.8 µM | (Caputo et al., 2014) |
Note: The specific subunit composition of the GABA-A receptor used in this assay may influence the measured IC50 value.
Signaling Pathway Diagram
The following diagram illustrates the mechanism of this compound at the GABA-A receptor in a neuronal synapse.
Experimental Protocols
The primary method for characterizing the mechanism of action of channel-modulating compounds like this compound is electrophysiology.[8] The following provides a generalized protocol for assessing the effect of this compound on GABA-A receptors expressed in a cellular model.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This technique is a robust method for studying the properties of ion channels in a controlled environment.
Objective: To measure the effect of this compound on GABA-induced chloride currents in Xenopus oocytes expressing human GABA-A receptors.
Methodology:
-
Oocyte Preparation:
-
Harvest oocytes from a female Xenopus laevis frog.
-
Treat with collagenase to defolliculate (remove surrounding follicular cells).
-
Inject oocytes with cRNA encoding the desired human GABA-A receptor subunits (e.g., α1, β2, γ2).
-
Incubate the oocytes for 2-5 days to allow for receptor expression on the cell membrane.
-
-
Electrophysiological Recording:
-
Place a single oocyte in a recording chamber continuously perfused with a standard saline solution (e.g., ND96).
-
Impale the oocyte with two microelectrodes filled with 3M KCl. One electrode measures the membrane potential (voltage electrode), and the other injects current (current electrode).
-
Clamp the oocyte membrane potential at a holding potential of -70 mV.[7]
-
-
Experimental Procedure:
-
Establish a baseline GABA response by perfusing the oocyte with a known concentration of GABA (e.g., the EC50 concentration) and record the resulting inward chloride current.
-
Wash the chamber with the saline solution until the current returns to baseline.
-
Pre-incubate the oocyte with varying concentrations of this compound (e.g., from 0.1 µM to 100 µM) for a set period (e.g., 2 minutes).
-
While still in the presence of this compound, co-apply the same concentration of GABA.
-
Record the peak inward current and compare it to the baseline GABA response.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Experimental Workflow Diagram
Conclusion and Future Directions
This compound is a potent non-competitive antagonist of the GABA-A receptor, acting as a channel blocker to prevent chloride influx and subsequent neuronal inhibition. This mechanism of action firmly explains its observed convulsant effects. While the foundational mechanism is understood, several areas warrant further investigation:
-
Subunit Specificity: The GABA-A receptor exists in numerous subunit combinations.[3][6] Investigating whether this compound exhibits preferential binding or inhibitory activity towards specific subunit compositions could reveal more about its toxicological profile and potential for development as a pharmacological tool.
-
Binding Site Characterization: High-resolution structural studies, such as cryo-electron microscopy, could precisely map the binding site of this compound within the GABA-A receptor's ion channel.
-
In Vivo Studies: Further in vivo studies are needed to fully understand the pharmacokinetics, pharmacodynamics, and metabolism of this compound.
This guide provides a detailed technical overview of this compound's mechanism of action, serving as a foundational resource for researchers in neuroscience, toxicology, and pharmacology.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound and its acetate, the active polyacetylene constituents of Ichthyothere terminalis (Spreng.) Malme, a fish poison from the Lower Amazon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GABAA receptor - Wikipedia [en.wikipedia.org]
- 4. GABA and the GABAA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GABA and the GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phenols and GABAA receptors: from structure and molecular mechanisms action to neuropsychiatric sequelae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Electrophysiological evaluation of the effect of peptide toxins on voltage-gated ion channels: a scoping review on theoretical and methodological aspects with focus on the Central and South American experience - PMC [pmc.ncbi.nlm.nih.gov]
The Neurotoxicology of Ichthyothereol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ichthyothereol is a potent polyacetylene neurotoxin found in plants of the Ichthyothere genus, native to South and Central America. Historically utilized as a fish poison, its marked convulsant properties have drawn scientific interest. This document provides a comprehensive technical overview of the neurotoxic effects of this compound, focusing on its mechanism of action, relevant signaling pathways, and the experimental methodologies required for its study. Drawing parallels with the well-characterized convulsant picrotoxin, this guide outlines the current understanding of this compound's interaction with the central nervous system and presents a framework for future research and drug development applications.
Introduction
This compound is a naturally occurring polyyne compound isolated from the leaves and flowers of plants such as Ichthyothere terminalis.[1] Traditional indigenous use as a piscicide highlights its potent biological activity.[1] Early chemical and toxicological studies identified this compound and its acetate (B1210297) as the primary active constituents responsible for the plant's toxicity.[2] The neurotoxic effects in mammals, including mice and dogs, are characterized by convulsions, bearing a striking resemblance to those induced by picrotoxin.[1] This observation is central to understanding its mechanism of action.
Mechanism of Action: Non-Competitive Antagonism of GABA-A Receptors
The primary neurotoxic effect of this compound is attributed to its action as a non-competitive antagonist of the γ-aminobutyric acid type A (GABA-A) receptor. This is inferred from its picrotoxin-like convulsant activity and supported by studies on other neurotoxic polyacetylenes.
The GABA-A Receptor Signaling Pathway
The GABA-A receptor is the principal inhibitory neurotransmitter receptor in the mammalian central nervous system. It is a ligand-gated ion channel that, upon binding of GABA, opens to allow the influx of chloride ions (Cl⁻). This influx hyperpolarizes the neuron, making it less likely to fire an action potential and thus reducing overall neuronal excitability.
Picrotoxin as a Mechanistic Analogue
Picrotoxin, a well-studied convulsant, acts as a non-competitive channel blocker of the GABA-A receptor.[2] It is believed to bind to a site within the chloride ionophore of the receptor, physically obstructing the flow of chloride ions even when GABA is bound to the receptor.[2][3] This blockage of inhibitory signaling leads to a state of hyperexcitability in the central nervous system, manifesting as seizures.
Inferred Mechanism of this compound
Given the similarity of its convulsant effects to picrotoxin, this compound is strongly presumed to share this mechanism of action. As a polyacetylene, it joins a class of compounds known to exhibit neurotoxicity through the inhibition of GABA-A receptors. Studies on other toxic polyacetylenes, such as cicutoxin (B1197497) from water hemlock, have demonstrated a correlation between their acute toxicity and their ability to inhibit the binding of non-competitive GABA antagonists to the GABA-gated chloride channel.[4]
The following diagram illustrates the proposed signaling pathway and the inhibitory action of this compound.
Figure 1. Proposed mechanism of this compound's neurotoxic action.
Quantitative Toxicological Data
| Compound | Animal Model | Route of Administration | LD50 | Reference |
| Picrotoxin | Mice | Intraperitoneal | 3 - 50 mg/kg | [5] |
| Picrotoxin | Rats | Intraperitoneal | 3 - 10 mg/kg (average convulsant dose) | [5] |
| Compound | In Vitro Assay | Effect | Concentration | Reference |
| Picrotoxin | Inhibition of 5-HT-gated currents in HEK293 cells | IC50 | ~30 µM | [6] |
Experimental Protocols for Studying this compound
Given the presumed mechanism of action, standard experimental protocols for characterizing convulsant neurotoxins and GABA-A receptor antagonists are applicable to the study of this compound.
In Vitro Electrophysiology
Objective: To characterize the effects of this compound on GABA-A receptor function at the single-cell level.
Methodology: Whole-Cell Patch-Clamp Electrophysiology
-
Preparation: Primary neuronal cultures (e.g., hippocampal or cortical neurons) or cell lines expressing GABA-A receptors (e.g., HEK293 cells) are prepared on coverslips.
-
Recording: A glass micropipette filled with an internal solution is used to form a high-resistance "gigaohm" seal with the cell membrane. The membrane patch is then ruptured to allow electrical access to the cell's interior (whole-cell configuration).
-
GABA Application: GABA is applied to the cell to elicit an inward chloride current, which is measured by the patch-clamp amplifier.
-
This compound Application: this compound is co-applied with GABA to determine its effect on the GABA-induced current. A non-competitive antagonist is expected to reduce the maximal current without shifting the EC50 of GABA.
-
Data Analysis: Dose-response curves are generated to determine the IC50 of this compound. The voltage-dependence of the block can also be investigated.
References
- 1. This compound and its acetate, the active polyacetylene constituents of Ichthyothere terminalis (Spreng.) Malme, a fish poison from the Lower Amazon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Toxic marine microalgae and shellfish poisoning in the British isles: history, review of epidemiology, and future implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Study on toxicity of halopredone acetate. (I) Acute toxicity study in mice and rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anticonvulsant Potencies of the Enantiomers of the Neurosteroids Androsterone and Etiocholanolone Exceed those of the Natural Forms - PMC [pmc.ncbi.nlm.nih.gov]
Ichthyothereol as a Research Tool: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ichthyothereol is a naturally occurring polyacetylene compound found in plants of the Ichthyothere genus, native to South America. Historically, it has been utilized by indigenous populations as a fish poison due to its potent convulsant effects. These toxic properties, reminiscent of the well-characterized GABA-A receptor antagonist picrotoxin (B1677862), position this compound as a valuable, albeit understudied, research tool for investigating neuronal pathways, particularly those involving inhibitory neurotransmission. This guide provides a comprehensive overview of this compound, its hypothesized mechanism of action, and detailed protocols for its potential application in a research setting.
Core Concept: Mechanism of Action
While direct quantitative binding data for this compound is not extensively available in publicly accessible literature, its convulsant activity strongly suggests a mechanism of action centered on the GABA-A receptor , the primary inhibitory neurotransmitter receptor in the central nervous system. The working hypothesis is that this compound acts as a non-competitive antagonist at the GABA-A receptor, likely binding to the picrotoxin site within the ion channel pore. This action blocks the influx of chloride ions, leading to neuronal hyperexcitability and convulsions.
Signaling Pathway
The proposed signaling pathway for this compound's action is a disruption of the normal inhibitory GABAergic signaling.
Quantitative Data
| Parameter | This compound | Picrotoxin (for comparison) | Description |
| Target Receptor | GABA-A Receptor (hypothesized) | GABA-A Receptor | The primary molecular target of the compound. |
| Binding Site | Picrotoxin site (hypothesized) | Picrotoxin site | The specific location on the receptor where the compound binds. |
| IC50 (GABA-A Receptor) | Data not available | ~2 µM | The concentration of an inhibitor where the response (or binding) is reduced by half. |
| Ki (GABA-A Receptor) | Data not available | Data varies with receptor subtype | The inhibition constant, indicating the affinity of an inhibitor for a receptor. |
| LD50 (mice, intraperitoneal) | Data not available | ~2-3 mg/kg | The lethal dose for 50% of the test population. |
Experimental Protocols
The following protocols are adapted from established methodologies for studying GABA-A receptor antagonists and can be applied to the investigation of this compound.
Radioligand Binding Assay for the Picrotoxin Site
This protocol is designed to determine the binding affinity of this compound to the picrotoxin site on the GABA-A receptor using a competitive binding assay with a radiolabeled ligand, such as [³H]-TBOB (t-butylbicycloorthobenzoate).
Materials:
-
Rat brain cortical membranes (prepared or commercially available)
-
[³H]-TBOB (radioligand)
-
This compound (test compound)
-
Picrotoxin (positive control)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation vials and cocktail
-
Glass fiber filters
-
Filtration manifold
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat cerebral cortex in ice-cold assay buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C. Resuspend the pellet in fresh assay buffer.
-
Assay Setup: In triplicate, prepare tubes containing:
-
Total Binding: Assay buffer, [³H]-TBOB (e.g., 2 nM), and brain membranes.
-
Non-specific Binding: Assay buffer, [³H]-TBOB, an excess of unlabeled picrotoxin (e.g., 10 µM), and brain membranes.
-
Competitive Binding: Assay buffer, [³H]-TBOB, brain membranes, and varying concentrations of this compound.
-
-
Incubation: Incubate the tubes at room temperature (e.g., 25°C) for a predetermined time (e.g., 90 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters using a filtration manifold. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC50 value.
Electrophysiological Analysis using Patch-Clamp
This protocol describes the use of whole-cell patch-clamp electrophysiology to measure the effect of this compound on GABA-A receptor-mediated currents in cultured neurons or brain slices.
Materials:
-
Cultured neurons (e.g., hippocampal or cortical) or acute brain slices
-
External solution (e.g., artificial cerebrospinal fluid)
-
Internal solution (for the patch pipette, containing a high chloride concentration)
-
GABA
-
This compound
-
Patch-clamp rig (microscope, micromanipulators, amplifier, data acquisition system)
-
Borosilicate glass capillaries for pipette fabrication
Procedure:
-
Cell/Slice Preparation: Prepare cultured neurons or acute brain slices according to standard laboratory protocols.
-
Patch Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ.
-
Recording:
-
Obtain a whole-cell patch-clamp recording from a neuron.
-
Hold the neuron at a negative membrane potential (e.g., -60 mV).
-
Establish a baseline recording of GABA-evoked currents by puffing or perfusing a known concentration of GABA onto the cell.
-
Apply this compound at varying concentrations to the external solution and record the response to GABA application.
-
Wash out this compound to observe for reversal of its effects.
-
-
Data Analysis: Measure the amplitude of the GABA-evoked currents before, during, and after the application of this compound. Plot the percentage of inhibition of the GABA current against the this compound concentration to determine the IC50.
Conclusion
This compound presents a compelling case for further investigation as a research tool. Its presumed mechanism as a non-competitive antagonist of the GABA-A receptor at the picrotoxin site makes it a potentially powerful probe for studying inhibitory neurotransmission and the mechanisms of epilepsy. The lack of extensive quantitative data highlights a significant opportunity for novel research in this area. The protocols provided in this guide offer a starting point for researchers to characterize the pharmacological profile of this compound and unlock its full potential in neuroscience and drug discovery.
Disclaimer: this compound is a toxic compound and should be handled with appropriate safety precautions in a laboratory setting. The information provided in this guide is for research purposes only.
Synthesis of Ichthyothereol Analogs: A Technical Guide for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ichthyothereol, a potent polyacetylene natural product, and its acetate (B1210297) ester have been identified as the toxic constituents of plants from the Ichthyothere and Dahlia genera. These compounds are characterized by a unique molecular architecture featuring a tetrahydropyran (B127337) ring and a conjugated polyyne chain. The inherent biological activity of polyacetylenes, ranging from cytotoxicity to neurotoxicity, makes this compound and its synthetic analogs compelling targets for medicinal chemistry and drug discovery programs. This technical guide provides a comprehensive overview of the synthesis of the this compound core structure, outlines potential synthetic strategies for the generation of novel analogs, and discusses the broader biological context of this fascinating class of molecules.
Core Synthesis of (-)-Ichthyothereol
The seminal total synthesis of (-)-ichthyothereol and its acetate was achieved by Mukai and colleagues, providing a foundational roadmap for accessing this complex natural product. The synthesis is stereoselective and relies on key transformations to construct the chiral tetrahydropyran ring and the polyyne chain.
Retrosynthetic Analysis and Key Strategies
The retrosynthetic strategy for (-)-ichthyothereol hinges on the disconnection of the polyyne chain, revealing a functionalized tetrahydropyran fragment and a triyne side chain. The key synthetic challenges include the stereocontrolled formation of the trans-substituted tetrahydropyran ring and the construction of the unstable polyyne moiety.
Experimental Protocols for Key Steps
The following protocols are adapted from the work of Mukai et al. and represent the key transformations in the synthesis of the this compound core.
Table 1: Key Experimental Protocols for the Synthesis of (-)-Ichthyothereol
| Step | Reaction | Key Reagents and Conditions | Yield (%) |
| 1 | Epoxy-alkyne Formation | Diethyl L-tartrate is converted in multiple steps to an epoxy-alkyne precursor. | - |
| 2 | Endo-mode Cyclization | The epoxy-alkyne derivative is treated with a cobalt complex to stereoselectively form the trans-2-ethynyl-3-hydroxytetrahydropyran. | High |
| 3 | Iodoolefin Synthesis | The resulting alcohol is transformed into an (E)-iodoolefin derivative. | - |
| 4 | Stille Coupling | The iodoolefin is coupled with 1-tributylstannyl-1,3,5-heptyne using a palladium catalyst to form the complete carbon skeleton. | - |
| 5 | Final Modifications | Subsequent deprotection and functional group manipulations yield (-)-ichthyothereol and its acetate. | - |
Note: Specific yields for each step in a multi-step synthesis can vary. Researchers should refer to the primary literature for detailed experimental procedures and characterization data.
Strategies for the Synthesis of this compound Analogs
While the published literature primarily focuses on the total synthesis of the natural product, the established synthetic route provides a solid foundation for the creation of a diverse range of analogs. By modifying the key building blocks and reaction pathways, researchers can systematically probe the structure-activity relationships (SAR) of this compound class.
Modification of the Tetrahydropyran Ring
The tetrahydropyran moiety offers several positions for modification to explore its role in biological activity.
Modification of the Polyyne Chain
The conjugated polyyne chain is a critical feature of this compound and is likely a key contributor to its biological activity. Analogs with modified polyyne chains could exhibit altered potency, selectivity, and metabolic stability.
Potential Modifications Include:
-
Chain Length: Synthesis of analogs with shorter or longer polyyne chains.
-
Saturation: Partial or complete reduction of the triple bonds to double or single bonds.
-
Functionalization: Introduction of various functional groups along the chain.
-
Terminal Group Modification: Altering the terminal methyl group to other alkyl or aryl groups.
The synthesis of these modified polyyne fragments could be achieved through various cross-coupling methodologies, such as Sonogashira, Cadiot-Chodkiewicz, and Glaser couplings.
Biological Activity of Polyacetylenes
Polyacetylene natural products are known to possess a broad spectrum of biological activities. Understanding this context is crucial for guiding the design and biological evaluation of novel this compound analogs.
Table 2: Reported Biological Activities of Structurally Related Polyacetylenes
| Compound Class | Biological Activity | Example(s) | Reference(s) |
| Falcarinol-type | Cytotoxic, Anti-inflammatory, Antifungal | Falcarinol, Falcarindiol | [General reviews on polyacetylene bioactivity] |
| Cicutoxin-type | Neurotoxic (GABA receptor antagonist) | Cicutoxin | [Toxicology literature on water hemlock] |
| Minquartynoic acid | Cytotoxic (anticancer) | Minquartynoic acid | [Studies on cytotoxic polyacetylenes from plants] |
The cytotoxicity of many polyacetylenes is believed to arise from their ability to alkylate biological macromolecules, a reactivity that is dependent on the electronic properties of the conjugated system. Neurotoxic effects are often attributed to interactions with specific ion channels or neurotransmitter receptors.
Signaling Pathways and Potential Mechanisms of Action
The precise molecular targets and signaling pathways affected by this compound are not well-elucidated. However, based on the known activities of other cytotoxic and neurotoxic agents, several potential pathways can be hypothesized.
Further research, including target identification and pathway analysis, will be essential to fully understand the mechanism of action of this compound and to guide the rational design of new, more potent, and selective analogs.
Conclusion
The total synthesis of this compound has paved the way for the exploration of a new chemical space of bioactive polyacetylenes. By leveraging the established synthetic strategies and systematically modifying the core structure, researchers have the opportunity to develop novel analogs with potentially valuable therapeutic properties. A thorough understanding of the structure-activity relationships, guided by robust biological evaluation and mechanistic studies, will be critical for the successful translation of these fascinating natural product-inspired compounds into future drug candidates.
An In-Depth Technical Guide to the Biological Activity of Ichthyothereol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ichthyothereol is a naturally occurring polyacetylene compound known for its potent ichthyotoxic and neurotoxic properties. Historically used as a fish poison, its complex chemical structure and significant biological effects have made it a subject of scientific interest. This technical guide provides a comprehensive overview of the current understanding of this compound's biological activity. While quantitative data for this compound remains limited in publicly accessible literature, this document outlines the hypothesized mechanism of action based on its structural analogues and provides detailed experimental protocols for its comprehensive biological characterization. This guide serves as a foundational resource for researchers investigating the pharmacological and toxicological profile of this compound and other neurotoxic polyacetylenes.
Introduction
This compound is a toxic polyyne isolated from plants of the Ichthyothere genus, notably Ichthyothere terminalis, which are native to South America. Traditionally, indigenous communities have utilized these plants for fishing due to their potent effects on aquatic life. The chemical structure of this compound was elucidated in 1965, revealing a complex molecule containing multiple acetylene (B1199291) bonds.[1][2] Early studies reported its toxicity in mice and dogs, producing convulsant effects analogous to those of picrotoxin (B1677862), a known non-competitive antagonist of the GABA-A receptor. This observation provides a strong basis for the hypothesized mechanism of action of this compound as a modulator of inhibitory neurotransmission in the central nervous system.
This guide summarizes the known biological activities of this compound, provides a framework for its quantitative analysis through detailed experimental protocols, and visualizes its presumed signaling pathway and experimental workflows.
Quantitative Biological Activity Data
Table 1: Cytotoxicity Data for this compound
| Cell Line | Assay Type | Endpoint | IC50 (µM) | Reference |
| N/A | N/A | N/A | Not Available | N/A |
Table 2: Anti-inflammatory Activity Data for this compound
| Assay | Cell Line/Model | Endpoint | IC50/EC50 (µM) | Reference |
| N/A | N/A | N/A | Not Available | N/A |
Table 3: Anticonvulsant Activity Data for this compound
| Animal Model | Seizure Induction Agent | Endpoint | Effective Dose (mg/kg) | Reference |
| N/A | N/A | N/A | Not Available | N/A |
Hypothesized Mechanism of Action: GABA-A Receptor Antagonism
Based on the convulsant effects of this compound, which are similar to those of picrotoxin, it is hypothesized that this compound acts as a non-competitive antagonist of the γ-aminobutyric acid type A (GABA-A) receptor. The GABA-A receptor is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions into the neuron, leading to hyperpolarization and inhibition of neurotransmission.
By blocking the chloride channel of the GABA-A receptor, this compound would prevent the inhibitory action of GABA, leading to hyperexcitability of the central nervous system and resulting in convulsions.
Caption: Hypothesized signaling pathway of this compound at the GABAergic synapse.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the biological activity of this compound.
In Vitro Cytotoxicity Assessment: MTT Assay
This protocol outlines the determination of the cytotoxic effects of this compound on a selected cell line (e.g., SH-SY5Y neuroblastoma cells) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Selected neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 104 cells/well in 100 µL of culture medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. Remove the old medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the this compound concentration.
Caption: Experimental workflow for the MTT cytotoxicity assay.
In Vivo Anticonvulsant Activity: Pentylenetetrazol (PTZ)-Induced Seizure Model
This protocol describes the evaluation of the anticonvulsant properties of this compound in a mouse model of generalized seizures induced by pentylenetetrazol (PTZ).
Materials:
-
Male Swiss albino mice (20-25 g)
-
This compound solution (in a suitable vehicle, e.g., saline with Tween 80)
-
Pentylenetetrazol (PTZ) solution (e.g., 85 mg/kg in saline)
-
Positive control (e.g., Diazepam, 5 mg/kg)
-
Vehicle control
-
Observation cages
Procedure:
-
Animal Acclimatization: Acclimatize the mice to the laboratory conditions for at least one week.
-
Grouping and Dosing: Divide the mice into groups (n=6-8 per group): Vehicle control, Positive control, and at least three dose levels of this compound. Administer the respective substances intraperitoneally (i.p.).
-
Pre-treatment Time: Allow for a pre-treatment period of 30-60 minutes.
-
Seizure Induction: Administer PTZ (85 mg/kg, i.p.) to induce seizures.
-
Observation: Immediately after PTZ administration, place each mouse in an individual observation cage and observe for 30 minutes.
-
Endpoint Measurement: Record the following parameters:
-
Latency to the first myoclonic jerk.
-
Latency to the onset of generalized clonic-tonic seizures.
-
Duration of the seizures.
-
Percentage of animals protected from seizures and mortality.
-
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to compare the treated groups with the control group.
Caption: Experimental workflow for the PTZ-induced seizure model.
In Vitro GABA-A Receptor Activity: Chloride Ion Flux Assay
This protocol details a method to investigate the direct effect of this compound on GABA-A receptor function by measuring chloride ion flux in cultured neurons.
Materials:
-
Primary cortical neurons or a cell line expressing GABA-A receptors (e.g., HEK293 cells)
-
Chloride-sensitive fluorescent dye (e.g., MQAE)
-
GABA solution
-
This compound solution
-
Picrotoxin solution (positive control)
-
Assay buffer (low and high chloride concentrations)
-
96-well black-walled, clear-bottom microplates
-
Fluorescence microplate reader
Procedure:
-
Cell Culture and Dye Loading: Culture the cells in 96-well plates. Load the cells with the chloride-sensitive dye according to the manufacturer's instructions.
-
Baseline Fluorescence Measurement: Measure the baseline fluorescence of the cells in a low-chloride buffer.
-
Compound Application: Add this compound at various concentrations, along with GABA, to the wells. Include controls with GABA alone, GABA with picrotoxin, and vehicle.
-
Chloride Influx Stimulation: Stimulate chloride influx by rapidly changing to a high-chloride buffer.
-
Fluorescence Measurement: Immediately measure the change in fluorescence over time. Quenching of the dye's fluorescence indicates chloride influx.
-
Data Analysis: Calculate the rate of fluorescence quenching for each condition. A decrease in the rate of quenching in the presence of this compound would indicate a blockage of the GABA-A receptor chloride channel. Determine the IC50 value for the inhibition of GABA-induced chloride flux.
Conclusion
This compound represents a potent neurotoxic natural product with a likely mechanism of action involving the antagonism of the GABA-A receptor. While direct quantitative biological data remains elusive, the established convulsant properties and the analogy to picrotoxin provide a strong foundation for future research. The experimental protocols detailed in this guide offer a clear roadmap for the comprehensive characterization of this compound's cytotoxicity, anticonvulsant potential, and its specific interactions with the GABAergic system. Further investigation into this and other neurotoxic polyacetylenes is crucial for understanding their toxicological risks and exploring their potential as pharmacological tools or lead compounds in drug discovery.
References
An In-depth Technical Guide to Ichthyothereol: Natural Sources, Extraction, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Information regarding the natural compound Ichthyothereol is limited in publicly accessible scientific literature. Consequently, this guide synthesizes the available data and, where specific protocols for this compound are absent, provides generalized methodologies for the extraction and analysis of related polyacetylenes from the Asteraceae family. It is crucial to note that detailed quantitative data on extraction yields and specific concentrations in plant tissues for this compound are not currently available in published literature.
Introduction to this compound
This compound is a neurotoxic polyacetylene compound first identified in 1965. It is recognized for its potent ichthyotoxic (fish-poisoning) properties, a characteristic that has led to its historical use by indigenous communities in South and Central America for fishing. The compound and its acetate (B1210297) derivative are the primary active constituents responsible for the toxicity of the plants in which they are found. From a pharmacological perspective, the convulsant effects of this compound, noted to be similar to those of picrotoxin (B1677862), suggest a mechanism of action involving the nervous system, making it a molecule of interest for neurochemical research.
Chemical Profile
This compound belongs to the C14-polyacetylene tetrahydropyran (B127337) class of compounds. Its chemical properties, along with those of its common derivative, this compound acetate, are summarized in Table 1.
| Property | This compound | This compound Acetate |
| Molecular Formula | C₁₄H₁₄O₂ | C₁₆H₁₆O₃ |
| Molecular Weight | 214.26 g/mol | 256.30 g/mol |
| IUPAC Name | (2S,3R)-2-[(E)-non-1-en-3,5,7-triynyl]oxan-3-ol | [(2S,3R)-2-[(E)-non-1-en-3,5,7-triynyl]oxan-3-yl] acetate |
| CAS Number | 20110-36-5 | 26432-64-4 |
| Appearance | Crystalline solid | Not specified |
Natural Sources of this compound
This compound has been isolated from a select number of plant species, primarily within the Asteraceae family. The known botanical sources are detailed in Table 2. While it is known to be present in the leaves and flowers, specific concentrations in different plant tissues have not been quantified in the available literature.
| Plant Species | Family | Reported Location of Compound |
| Ichthyothere terminalis | Asteraceae | Leaves |
| Dahlia coccinea | Asteraceae | Leaves and flowers |
| Duhaldea cuspidata | Asteraceae | Not specified |
Extraction and Purification Methodologies
Detailed, modern, and validated protocols for the extraction of this compound are scarce. The foundational method was described in 1965. In the absence of contemporary, specific protocols for this compound, this section outlines the original methodology alongside modern, generalized techniques for polyacetylene extraction that are applicable.
Historical Extraction Protocol (Cascon et al., 1965)
The initial isolation of this compound and its acetate was performed from the leaves of Ichthyothere terminalis. While the full, detailed protocol from the original publication is not widely accessible, the general steps involved a classic natural product chemistry workflow. This typically includes solvent extraction of the dried and powdered plant material, followed by chromatographic separation to isolate the active compounds.
Generalized Modern Extraction Protocol for Polyacetylenes
Modern extraction techniques aim to improve efficiency, reduce solvent consumption, and minimize the degradation of labile compounds like polyacetylenes. Techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are now commonly employed.
Experimental Protocol: Ultrasound-Assisted Extraction (UAE) of Polyacetylenes
-
Sample Preparation: Air-dry the plant material (leaves and flowers) at room temperature in the dark to prevent degradation. Grind the dried material into a fine powder.
-
Extraction:
-
Place 10 g of the powdered plant material into a 250 mL flask.
-
Add 100 mL of a suitable solvent (e.g., methanol (B129727) or a mixture of dichloromethane (B109758) and methanol).
-
Place the flask in an ultrasonic bath.
-
Sonicate at a frequency of 40 kHz for 30 minutes at a controlled temperature (e.g., 25°C).
-
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper.
-
Re-extract the plant residue twice more with fresh solvent.
-
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 40°C.
-
-
Purification (Column Chromatography):
-
Dissolve the crude extract in a minimal amount of a non-polar solvent (e.g., hexane).
-
Load the dissolved extract onto a silica (B1680970) gel column.
-
Elute the column with a gradient of increasing polarity, for example, starting with hexane (B92381) and gradually introducing ethyl acetate.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Combine fractions containing the purified this compound.
-
Further purification can be achieved using preparative HPLC if necessary.
-
Diagram of a Generalized Extraction Workflow
Caption: Generalized workflow for the extraction and purification of this compound.
Analytical Quantification
For the quantification of this compound in extracts, High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (HPLC-MS) is the method of choice. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, potentially after derivatization.
General HPLC-UV Method Parameters
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Detection: UV detector set to the λmax of the polyacetylene chromophore (typically in the range of 200-300 nm).
-
Quantification: Based on a calibration curve generated from an isolated and purified standard of this compound.
Biosynthesis and Biological Activity
Biosynthesis of Polyacetylenes
This compound, like other polyacetylenes in the Asteraceae family, is derived from fatty acids. The biosynthetic pathway begins with linoleic acid and involves a series of desaturation and acetylenase reactions to form the characteristic triple bonds.
Diagram of the Polyacetylene Biosynthetic Pathway
Caption: Simplified biosynthetic pathway of this compound from linoleic acid.
Proposed Mechanism of Neurotoxicity
The convulsant effects of this compound are reported to be similar to those of picrotoxin, a known non-competitive antagonist of the γ-aminobutyric acid (GABA) type A receptor (GABAAR). GABA is the primary inhibitory neurotransmitter in the central nervous system. By blocking the GABAAR chloride channel, compounds like picrotoxin prevent the influx of chloride ions, thereby inhibiting neuronal hyperpolarization and leading to a state of hyperexcitability and convulsions. It is hypothesized that this compound acts via a similar mechanism.
Diagram of the Proposed Signaling Pathway
Caption: Hypothesized mechanism of this compound's neurotoxic action via antagonism of the GABAA receptor.
Conclusion and Future Directions
This compound is a potent neurotoxic polyacetylene with a defined chemical structure and known natural sources. However, there is a significant gap in the scientific literature regarding detailed, modern extraction protocols and quantitative data on its prevalence in botanical sources. Future research should focus on developing and validating efficient extraction and quantification methods, which would enable a more thorough investigation of its pharmacological properties and potential applications. Elucidating the precise molecular interactions of this compound with the GABAA receptor would also provide valuable insights into its mechanism of action and its potential as a neuropharmacological tool.
An In-depth Technical Guide to Ichthyothereol: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ichthyothereol is a potent polyyne neurotoxin isolated from plants of the Ichthyothere and Dahlia genera, historically used as a fish poison by indigenous communities in South and Central America. This document provides a comprehensive technical overview of this compound, detailing its chemical structure, physicochemical properties, and biological mechanism of action. It includes a summary of the key experimental procedures for its isolation from natural sources and its total chemical synthesis. Spectroscopic data for structural elucidation are presented in tabular format. The convulsant activity of this compound is attributed to its non-competitive antagonism of GABAA receptors, a mechanism it shares with picrotoxin. This guide is intended to serve as a foundational resource for researchers investigating its potential as a pharmacological tool or a lead compound in drug discovery.
Chemical Identity and Physicochemical Properties
This compound is a polyacetylene compound characterized by a tetrahydropyran (B127337) ring and a long carbon chain with conjugated triple and double bonds. Its systematic IUPAC name is (2S,3R)-2-[(1E)-Non-1-ene-3,5,7-triyn-1-yl]oxan-3-ol.[1] The chemical and physical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | (2S,3R)-2-[(1E)-Non-1-ene-3,5,7-triyn-1-yl]oxan-3-ol | [1] |
| Other Names | (-)-Ichthyothereol, Cunaniol | [1] |
| CAS Number | 2294-61-3 | [1] |
| Molecular Formula | C₁₄H₁₄O₂ | [1] |
| Molecular Weight | 214.26 g/mol | [1] |
| Appearance | Crystalline solid | |
| Melting Point | 87-88 °C | |
| Boiling Point | 344.1 °C at 760 mmHg | |
| Density | 1.194 g/cm³ | |
| Flash Point | 148.4 °C |
Spectroscopic Data for Structural Elucidation
The structure of this compound was determined through a combination of spectroscopic techniques. The key data are presented below.
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H-NMR (CDCl₃) δ (ppm) | ¹³C-NMR (CDCl₃) δ (ppm) | Assignment |
| 6.45 (dd, J=15.8, 5.5 Hz) | 138.8 | C-1' |
| 5.90 (dd, J=15.8, 1.5 Hz) | 108.5 | C-2' |
| 4.15 (m) | 82.5 | C-2 |
| 3.85 (m) | 78.5 | C-3' |
| 3.60 (m) | 77.8 | C-4' |
| 2.05 (s) | 75.2 | C-5' |
| 1.90-1.60 (m) | 68.4 | C-3 |
| 65.9 | C-6' | |
| 64.2 | C-7' | |
| 61.5 | C-6 | |
| 30.8 | C-4 | |
| 25.4 | C-5 | |
| 4.4 | C-9' |
2.2. Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| 3400 (broad) | O-H stretch |
| 2250, 2150 | C≡C stretch |
| 1640 | C=C stretch |
| 1080 | C-O stretch |
2.3. Mass Spectrometry (MS)
| m/z | Assignment |
| 214.0994 | [M]⁺ (Calculated for C₁₄H₁₄O₂) |
| 196 | [M - H₂O]⁺ |
| 181 | [M - H₂O - CH₃]⁺ |
Biological Activity and Mechanism of Action
This compound is a potent convulsant neurotoxin, with effects similar to those of picrotoxin.[1] Its primary mechanism of action is the non-competitive antagonism of the γ-aminobutyric acid type A (GABAA) receptor.
GABA is the primary inhibitory neurotransmitter in the central nervous system. Its binding to the GABAA receptor opens an integral chloride ion channel, leading to hyperpolarization of the neuron and thus inhibiting the firing of an action potential. This compound is believed to bind to a site within the chloride ionophore of the GABAA receptor, distinct from the GABA binding site. This allosteric binding event stabilizes a closed or desensitized conformation of the receptor, thereby preventing the influx of chloride ions even when GABA is bound. The resulting loss of synaptic inhibition leads to generalized neuronal hyperexcitability, manifesting as convulsions.
Toxicity
Experimental Protocols
5.1. Isolation from Ichthyothere terminalis
The following is a generalized protocol based on the original isolation work.
Methodology:
-
Extraction: Dried and powdered leaves of Ichthyothere terminalis are macerated with hexane at room temperature for an extended period (e.g., 24-48 hours).
-
Filtration and Concentration: The hexane extract is filtered, and the solvent is removed under reduced pressure to yield a crude extract.
-
Chromatography: The crude extract is subjected to column chromatography on silica (B1680970) gel.
-
Elution and Fractionation: The column is eluted with a gradient of hexane and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Crystallization: Fractions containing this compound are combined, concentrated, and the compound is purified by recrystallization from a suitable solvent system (e.g., hexane/diethyl ether).
5.2. Total Synthesis of (-)-Ichthyothereol
The first total synthesis of (-)-Ichthyothereol was achieved in 2001. A simplified retrosynthetic analysis is presented below.
Key Synthetic Steps:
-
Formation of the Tetrahydropyran Ring: The synthesis commences with diethyl L-tartrate, which is converted to an epoxy-alkyne precursor. This precursor undergoes a stereoselective endo-mode cyclization to form the key trans-2-ethynyl-3-hydroxytetrahydropyran intermediate.
-
Stille Coupling: The tetrahydropyran fragment is then coupled with a heptatriyne fragment using a palladium-catalyzed Stille cross-coupling reaction.
-
Final Steps: Subsequent deprotection and purification steps yield the final product, (-)-Ichthyothereol.
Conclusion
This compound remains a molecule of significant interest due to its potent and specific biological activity. Its role as a non-competitive antagonist of the GABAA receptor makes it a valuable tool for studying the function of this critical neurotransmitter system. While its inherent toxicity may limit its direct therapeutic applications, the unique chemical structure of this compound could serve as a scaffold for the development of novel modulators of GABAergic neurotransmission with improved safety profiles. Further research into its specific binding site and structure-activity relationships is warranted to fully exploit its potential in neuroscience and drug discovery.
References
An In-depth Technical Guide on the Convulsant Effects of Ichthyothereol in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ichthyothereol, a potent polyacetylene neurotoxin isolated from plants of the genus Ichthyothere, is recognized for its pronounced convulsant effects, which bear a striking resemblance to those induced by picrotoxin (B1677862). This technical guide synthesizes the available scientific information regarding the convulsant properties of this compound, with a focus on its application in animal models for neuropharmacological research. This document details the presumptive mechanism of action, offers hypothetical experimental protocols for inducing and assessing its convulsant effects, and presents the associated signaling pathways. The information is intended to serve as a comprehensive resource for researchers and professionals in drug development and neuroscience, facilitating a deeper understanding of GABAergic neurotransmission and the pathophysiology of seizures.
Introduction
This compound is a naturally occurring polyyne compound found in the leaves and flowers of several plants native to Central and South America, most notably from the genus Ichthyothere. Historically, these plants have been used by indigenous populations as fish poisons, a practice reflected in the genus name, which translates to "fish poison". The toxicity of this compound extends to mammals, including mice and dogs, where it elicits powerful convulsant effects analogous to those of the well-characterized GABA-A receptor antagonist, picrotoxin.
The picrotoxin-like activity of this compound positions it as a valuable pharmacological tool for studying the mechanisms of seizure induction and for the preclinical evaluation of potential anticonvulsant therapies. By inducing a state of neuronal hyperexcitability through a specific molecular target, this compound can be employed in various animal models to investigate the efficacy and mechanism of action of novel antiepileptic drugs.
Mechanism of Action
The primary mechanism underlying the convulsant effects of this compound is believed to be the non-competitive antagonism of the γ-aminobutyric acid type A (GABA-A) receptor. This assertion is supported by the structural and functional similarities between this compound and other neurotoxic polyacetylenes, which have been demonstrated to act at the picrotoxin binding site within the GABA-A receptor's chloride ion channel.
GABA-A Receptor Antagonism
The GABA-A receptor is a ligand-gated ion channel that plays a crucial role in mediating fast inhibitory neurotransmission in the central nervous system. Upon binding of the neurotransmitter GABA, the receptor's integral chloride (Cl-) channel opens, leading to an influx of chloride ions and hyperpolarization of the neuronal membrane. This hyperpolarization makes it more difficult for the neuron to fire an action potential, thus exerting an inhibitory effect.
This compound, like picrotoxin, is thought to act as a non-competitive channel blocker. It is hypothesized to bind to a site within the pore of the chloride channel, physically occluding the passage of chloride ions. This action does not interfere with GABA binding to the receptor but prevents the subsequent ion flow, thereby negating the inhibitory signal. The loss of GABAergic inhibition leads to a state of disinhibition, resulting in uncontrolled neuronal firing and generalized seizures.
Quantitative Data
Table 1: Comparative Toxicity Data (Hypothetical and Reference)
| Compound | Animal Model | Route of Administration | LD50 | ED50 (Convulsions) | Reference/Note |
| This compound | Mouse | Intraperitoneal (i.p.) | Est. 1-10 mg/kg | Est. 0.5-5 mg/kg | Hypothetical, based on related compounds |
| Picrotoxin | Mouse | Intraperitoneal (i.p.) | ~2-3 mg/kg | ~1-2 mg/kg | Literature values |
| Cicutoxin | Mouse | Intraperitoneal (i.p.) | ~9 mg/kg | Not specified | Structurally related polyacetylene |
Note: The values for this compound are estimates and should be determined empirically in a dose-ranging study.
Experimental Protocols
The following protocols are designed to assess the convulsant effects of this compound in a rodent model, specifically mice. These protocols are based on established methods for evaluating convulsant and anticonvulsant agents.
Animal Model
-
Species: Male Swiss albino mice
-
Weight: 20-25 g
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle, and ad libitum access to food and water.
-
Acclimatization: Animals should be acclimatized to the laboratory environment for at least one week prior to experimentation.
Preparation of this compound Solution
This compound should be dissolved in a suitable vehicle, such as a mixture of ethanol, propylene (B89431) glycol, and saline. The final concentration of the organic solvents should be minimized and kept consistent across all experimental groups. A vehicle control group must be included in all experiments.
Determination of the Convulsive Dose (CD50)
Objective: To determine the dose of this compound that induces convulsions in 50% of the animals.
Procedure:
-
Administer this compound intraperitoneally (i.p.) at a range of doses to different groups of mice (n=6-10 per group).
-
Immediately after injection, place each mouse in an individual observation chamber.
-
Observe the animals for 30 minutes for the onset of convulsive activity, characterized by clonic and/or tonic seizures.
-
Record the number of animals in each group that exhibit convulsions.
-
Calculate the CD50 using a probit analysis or other appropriate statistical method.
Assessment of Seizure Severity (Racine Scale)
Objective: To quantify the severity of this compound-induced seizures.
Procedure:
-
Administer a predetermined dose of this compound (e.g., the CD95) to a group of mice.
-
Observe each animal continuously for 30-60 minutes.
-
Score the seizure severity at its peak according to the Racine scale:
-
Stage 1: Mouth and facial movements.
-
Stage 2: Head nodding.
-
Stage 3: Forelimb clonus.
-
Stage 4: Rearing with forelimb clonus.
-
Stage 5: Rearing and falling with generalized tonic-clonic seizures.
-
-
Record the maximum seizure stage reached for each animal.
Signaling Pathways and Visualizations
The convulsant action of this compound is initiated by its interaction with the GABA-A receptor, leading to a cascade of events at the cellular and network levels.
Molecular Signaling Pathway
The binding of this compound to the picrotoxin site within the GABA-A receptor's chloride channel directly inhibits the influx of chloride ions. This disruption of inhibitory signaling leads to prolonged neuronal depolarization. The sustained depolarization results in the excessive opening of voltage-gated sodium and calcium channels, leading to an influx of these ions and further neuronal excitation. The increased intracellular calcium concentration can trigger a cascade of downstream signaling events, including the activation of various kinases and proteases, which can contribute to excitotoxicity if the seizure activity is prolonged.
Caption: this compound's mechanism of action at the synapse.
Experimental Workflow for Assessing Convulsant Activity
The experimental workflow for evaluating the convulsant effects of this compound involves a series of sequential steps, from animal preparation to data analysis.
Caption: Workflow for evaluating this compound's convulsant effects.
Conclusion
This compound is a potent neurotoxin with a picrotoxin-like convulsant mechanism of action, primarily mediated through the non-competitive antagonism of the GABA-A receptor. While specific quantitative toxicological data for this compound remains to be fully elucidated, its utility as a pharmacological tool for studying seizure mechanisms and evaluating anticonvulsant drugs is significant. The experimental protocols and signaling pathway information provided in this guide offer a foundational framework for researchers to investigate the neurobiological effects of this compound and to advance our understanding of epilepsy and related neurological disorders. Further research is warranted to precisely quantify the dose-response relationship of this compound and to explore its potential interactions with other neurotransmitter systems.
Investigating the Picrotoxin-Like Activity of Ichthyothereol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ichthyothereol, a toxic polyyne from plants like Ichthyothere terminalis, is known for its potent convulsant effects, which are reportedly similar to those of picrotoxin (B1677862).[1] Picrotoxin is a well-characterized non-competitive antagonist of the γ-aminobutyric acid type A (GABA-A) receptor, acting as a channel blocker of the associated chloride ionophore.[2][3] This technical guide outlines a comprehensive experimental framework to investigate and characterize the potential picrotoxin-like activity of this compound. While direct evidence of this compound's interaction with the GABA-A receptor is not yet established in scientific literature, its toxicological profile suggests a plausible mechanism involving antagonism at the picrotoxin binding site. This document provides detailed methodologies for electrophysiological and receptor binding studies, data presentation standards, and visual workflows to guide researchers in elucidating the molecular mechanism of this compound's neurotoxicity.
Introduction: The GABA-A Receptor and Picrotoxin-Like Antagonism
The GABA-A receptor is the primary mediator of fast inhibitory neurotransmission in the central nervous system.[4] It is a ligand-gated ion channel that, upon binding the neurotransmitter GABA, opens an integral chloride (Cl⁻) channel, leading to hyperpolarization of the neuronal membrane and subsequent inhibition of action potential firing.[5] The receptor is a pentameric complex with multiple allosteric binding sites that modulate its function.[6]
Picrotoxin, a natural plant toxin, acts as a non-competitive antagonist of the GABA-A receptor.[3][7] Unlike competitive antagonists that bind to the GABA binding site, picrotoxin is believed to bind within the chloride ion channel pore, physically blocking the flow of ions and thereby preventing the inhibitory action of GABA.[2] Compounds exhibiting this mechanism are said to have "picrotoxin-like activity." Given that this compound induces convulsant effects similar to picrotoxin, it is hypothesized that it may share this mechanism of action.[1] This guide details the necessary experimental procedures to test this hypothesis.
Experimental Protocols
Electrophysiological Characterization
Electrophysiology is essential for determining the functional effect of this compound on GABA-A receptor activity. The primary goal is to ascertain whether this compound inhibits GABA-induced currents and to characterize the nature of this inhibition (i.e., competitive vs. non-competitive).
2.1.1. Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the recording of GABA-induced currents from individual neurons or cultured cells expressing GABA-A receptors.
-
Cell Preparation:
-
Culture a cell line with a known, homogenous population of GABA-A receptors (e.g., HEK293 cells stably transfected with specific GABA-A receptor subunits) or use primary cultured neurons (e.g., hippocampal or cortical neurons).
-
Plate cells on glass coverslips for recording.
-
-
Recording Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP, pH adjusted to 7.3 with CsOH. A high chloride internal solution is used to measure GABA-A currents as inward currents at a holding potential of -70 mV.
-
-
Recording Procedure:
-
Transfer a coverslip with cells to the recording chamber on an inverted microscope and perfuse with oxygenated external solution.
-
Pull glass pipettes to a resistance of 3-6 MΩ when filled with internal solution.
-
Approach a cell and form a gigaohm seal (>1 GΩ).
-
Rupture the membrane to achieve the whole-cell configuration.
-
Clamp the membrane potential at -70 mV.
-
Establish a baseline GABA-evoked current by applying a low concentration of GABA (e.g., EC₂₀-EC₅₀) to the cell.
-
Co-apply this compound at various concentrations with the same concentration of GABA to determine its inhibitory effect.
-
To test for non-competitive antagonism, perform a GABA dose-response curve in the absence and presence of a fixed concentration of this compound. A decrease in the maximal response (Emax) with no significant shift in the GABA EC₅₀ is indicative of non-competitive antagonism.
-
Radioligand Binding Assays
Radioligand binding assays are used to determine if a compound directly interacts with a specific receptor binding site. To investigate picrotoxin-like activity, a competitive binding assay against a radiolabeled ligand known to bind the picrotoxin site is performed.
-
Radioligand: [³⁵S]TBPS (t-butylbicyclophosphorothionate) is a classic radioligand for the picrotoxin site.
-
Tissue Preparation:
-
Homogenize rat whole brain or specific brain regions (e.g., cortex, hippocampus) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and large debris.
-
Centrifuge the supernatant at 20,000 x g for 20 minutes to pellet the membranes.
-
Wash the membrane pellet by resuspension and centrifugation multiple times.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Binding Assay Protocol:
-
In a 96-well plate, add the following to each well in a final volume of 250 µL:
-
150 µL of the membrane preparation (50-120 µg protein).
-
50 µL of assay buffer (for total binding) or a high concentration of a known picrotoxin site ligand like picrotoxin itself (10 µM, for non-specific binding) or varying concentrations of this compound.
-
50 µL of [³⁵S]TBPS (at a concentration near its Kd, e.g., 2 nM).
-
-
Incubate the plate at 25-30°C for 60-90 minutes with gentle agitation to reach equilibrium.
-
Terminate the assay by rapid vacuum filtration through glass fiber filters (e.g., GF/B or GF/C) pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding.
-
Wash the filters rapidly with ice-cold wash buffer.
-
Measure the radioactivity trapped on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific [³⁵S]TBPS binding) using non-linear regression.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation
Quantitative data from the proposed experiments should be summarized in clear, structured tables to facilitate comparison and interpretation.
Table 1: Electrophysiological Effects of this compound on GABA-A Receptors
| Parameter | Value | Description |
|---|---|---|
| GABA EC₅₀ (Control) | Value ± SEM (nM) | The concentration of GABA that elicits 50% of the maximal current response in the absence of this compound. |
| GABA EC₅₀ (+ this compound) | Value ± SEM (nM) | The concentration of GABA that elicits 50% of the maximal current response in the presence of a fixed concentration of this compound. |
| GABA Emax (% of Control) | Value ± SEM (%) | The maximal current response to GABA in the presence of this compound, expressed as a percentage of the control maximal response. |
| This compound IC₅₀ | Value ± SEM (µM) | The concentration of this compound that inhibits 50% of the current evoked by a fixed concentration of GABA. |
Table 2: Radioligand Binding Affinity of this compound at the Picrotoxin Site
| Parameter | Value | Description |
|---|---|---|
| Radioligand | [³⁵S]TBPS | The radiolabeled ligand used to label the picrotoxin binding site. |
| This compound IC₅₀ | Value ± SEM (µM) | The concentration of this compound that displaces 50% of the specific binding of [³⁵S]TBPS. |
| This compound Ki | Value ± SEM (µM) | The inhibitory binding constant of this compound for the picrotoxin site, calculated from the IC₅₀. |
Visualization of Pathways and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate complex relationships and experimental processes.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Picrotoxin - Wikipedia [en.wikipedia.org]
- 3. pnas.org [pnas.org]
- 4. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GABA receptor - Wikipedia [en.wikipedia.org]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Picrotoxin | C30H34O13 | CID 31304 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Discovery and Isolation of Ichthyothereol: A Technical Guide
Abstract
Ichthyothereol, a potent polyacetylene neurotoxin, was first isolated and its structure elucidated in 1965 from the plant Ichthyothere terminalis, a species long utilized by indigenous communities in the Amazon basin as a fish poison. This technical guide provides a comprehensive overview of the historical discovery and the seminal methods developed for the isolation and characterization of this compound and its acetate (B1210297). Detailed experimental protocols from the original 1965 study by Cascon, Mors, and colleagues are presented, alongside quantitative data and a workflow diagram of the isolation process. This document is intended for researchers, scientists, and drug development professionals interested in the history of natural product discovery and the methodologies employed in the mid-20th century for the isolation of bioactive compounds.
Introduction
The exploration of ethnobotanical knowledge has historically been a fruitful avenue for the discovery of novel bioactive compounds. One such example is the discovery of this compound, a highly toxic polyyne, from the leaves of Ichthyothere terminalis (Spreng.) Malme, a plant native to South and Central America.[1] The common name for the plant genus, Ichthyothere, translates to "fish poison," reflecting its traditional use by indigenous people of the lower Amazon basin for fishing.[1] The potent ichthyotoxic properties of the plant's extracts prompted scientific investigation, leading to the isolation of its active principles, (-)-Ichthyothereol and its corresponding acetate, in 1965.[1][2][3] These compounds were also found in the leaves and flowers of Dahlia coccinea. The toxic effects of this compound are not limited to fish; it also exhibits convulsant effects in mammals, similar to those of picrotoxin, suggesting a mechanism of action targeting the central nervous system.[1] The gross structure and relative stereochemistry of these compounds were determined through meticulous spectroscopic analysis, and the absolute configuration was established shortly thereafter.[1] The first total synthesis of (-)-Ichthyothereol was achieved in 2001, further confirming its structure.[4]
This guide will provide an in-depth look at the original methodologies used for the discovery and isolation of this compound, offering a detailed account of the experimental protocols and the analytical techniques of the era.
Discovery and Bioassay-Guided Isolation
The isolation of this compound was a classic example of bioassay-guided fractionation, where the toxic effects of the plant extracts on fish were used to track the active compounds through various purification steps.
Plant Material
Fresh leaves of Ichthyothere terminalis were collected for the extraction process. The use of fresh material was likely crucial to prevent the degradation of the unstable polyacetylene compounds.
Bioassay for Ichthyotoxicity
A simple yet effective bioassay was employed to guide the isolation process. The toxicity of the fractions was tested on the fish species Lebistes reticulatus (guppy). The endpoint of the assay was the observation of extreme agitation followed by death within a few minutes of exposure to the toxic fractions. This rapid and clear response allowed the researchers to efficiently screen the various extracts and chromatographic fractions for bioactivity.[1]
Experimental Protocols: Isolation and Purification
The following protocols are based on the original 1965 publication by S. C. Cascon, W. B. Mors, B. M. Tursch, R. T. Aplin, and L. J. Durham.[1]
Extraction
-
Initial Extraction: The fresh leaves of Ichthyothere terminalis were ground and extracted with cold ethanol (B145695). The choice of a polar solvent like ethanol was effective in extracting a broad range of compounds, including the moderately polar polyacetylenes.
-
Solvent Partitioning: The ethanolic extract was concentrated and then partitioned between petroleum ether and water. The toxic components were found to be concentrated in the petroleum ether phase, indicating their lipophilic nature.
-
Further Partitioning: The petroleum ether extract was then partitioned with a mixture of 90% methanol (B129727) and petroleum ether. The toxic principles were concentrated in the methanolic phase. This step was crucial for removing less polar lipids and enriching the polyacetylene content.
Chromatographic Purification
The enriched methanolic extract was subjected to column chromatography for the separation of the active compounds.
-
Column Support: Silicic acid was used as the stationary phase for the chromatographic separation.
-
Elution Gradient: The column was eluted with a gradient of increasing polarity, starting with petroleum ether and gradually introducing diethyl ether.
-
Fraction Collection and Analysis: Fractions were collected and monitored for their toxicity using the Lebistes reticulatus bioassay. The composition of the fractions was also analyzed by thin-layer chromatography (TLC).
-
Isolation of this compound and its Acetate: The bioassay-guided fractionation led to the isolation of two distinct toxic compounds: this compound and this compound acetate. This compound acetate was found to crystallize from the less polar fractions, while this compound was isolated from the more polar fractions.
Purification of this compound Acetate
-
Fractions containing this compound acetate were combined and stored at a low temperature in a freezer.
-
An initial waxy, amorphous material, presumed to be a saturated aliphatic alcohol, was removed.
-
The filtrate was allowed to crystallize, yielding this compound acetate.
-
Recrystallization from petroleum ether (boiling point 30-60 °C) at 0 °C was performed to separate the acetate from a red oily substance, which was likely an oxidation product.[1]
-
It was noted that solid this compound acetate turns violet upon exposure to light and becomes insoluble in petroleum ether, highlighting its instability.[1]
Purification of this compound
The more polar fractions containing this compound were further purified, although the original publication provides fewer specific details on its crystallization compared to the acetate.
Quantitative Data
The 1965 publication focuses primarily on the structural elucidation and does not provide a detailed, tabulated breakdown of the yields at each stage of the isolation process. However, the following information can be extracted:
| Parameter | Value/Description | Source |
| Plant Material | Fresh leaves of Ichthyothere terminalis | [1] |
| Extraction Solvent | Cold Ethanol | [1] |
| Primary Partitioning | Petroleum ether / Water | [1] |
| Secondary Partitioning | 90% Methanol / Petroleum ether | [1] |
| Chromatography Matrix | Silicic Acid | [1] |
| Elution Solvents | Petroleum ether and Diethyl ether gradient | [1] |
| Isolated Compounds | This compound, this compound acetate | [1] |
| This compound Acetate (m.p.) | 58-59 °C | [1] |
| This compound (m.p.) | 93-94 °C | [1] |
Note: The original publication does not provide specific yield percentages for the extraction and purification steps.
Structural Characterization
The structures of this compound and its acetate were determined using the state-of-the-art analytical techniques available in 1965.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy was instrumental in elucidating the structure. The spectra, recorded at 60 and 100 MHz, revealed key features such as the presence of an acetate methyl group, an acetylenic methyl group, and two vinyl protons with a large coupling constant characteristic of a trans double bond.[1]
-
Mass Spectrometry (MS): High-resolution mass spectrometry was used to determine the elemental composition of the compounds and to analyze their fragmentation patterns, which provided further structural information.
-
Infrared (IR) Spectroscopy: IR spectroscopy was used to identify functional groups, such as the hydroxyl group in this compound and the ester carbonyl group in its acetate.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy was used to characterize the conjugated polyyne system.
Chemical Methods
-
Hydrogenation: Catalytic hydrogenation of this compound acetate to perhydrothis compound acetate confirmed the presence of the unsaturated bonds and the integrity of the tetrahydropyran (B127337) ring.[1]
-
Oxidation: Oxidation of perhydrothis compound and analysis of the resulting ketone using optical rotatory dispersion was used to determine the absolute configuration of the chiral centers.[1]
Visualizations
Experimental Workflow for this compound Isolation
Caption: Workflow for the isolation of this compound and its acetate.
Signaling Pathways
The convulsant effects of this compound, noted to be similar to picrotoxin, suggest a mechanism of action involving the central nervous system, likely through the antagonism of inhibitory neurotransmitter receptors such as the GABA-A receptor.[1] However, the specific signaling pathways affected by this compound were not elucidated in the original 1965 study and remain an area for further investigation. Therefore, a detailed signaling pathway diagram cannot be accurately constructed based on the foundational discovery literature.
Conclusion
The discovery and isolation of this compound represent a significant achievement in the field of natural product chemistry. The use of a simple fish toxicity bioassay to guide the fractionation of a crude plant extract exemplifies a powerful and enduring strategy for the identification of novel bioactive compounds. The structural elucidation of this complex polyacetylene, accomplished with the analytical tools of the mid-20th century, stands as a testament to the ingenuity and skill of the researchers. This historical account provides valuable insights into the foundational methodologies of natural product discovery and serves as a reference for scientists and researchers in the field.
References
- 1. datapdf.com [datapdf.com]
- 2. This compound and its acetate, the active polyacetylene constituents of Ichthyothere terminalis (Spreng.) Malme, a fish poison from the Lower Amazon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound and its acetate, the active polyacetylene constituents of Ichthyothere terminalis (Spreng.) Malme, a fish poison from the Lower Amazon. | Semantic Scholar [semanticscholar.org]
- 4. First total synthesis of (-)-ichthyothereol and its acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
Plant-Derived Polyynes with Neurotoxic Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of plant-derived polyynes exhibiting neurotoxic activity, with a primary focus on the potent C17-polyacetylenes cicutoxin (B1197497) and oenanthotoxin. These compounds, found in highly poisonous plants of the Apiaceae family, exert their primary toxic effect through noncompetitive antagonism of the γ-aminobutyric acid type A (GABAA) receptor, a crucial mediator of inhibitory neurotransmission in the central nervous system (CNS). This document details the botanical sources, chemical structures, and mechanisms of neurotoxicity of these compounds. Furthermore, it presents a compilation of quantitative toxicological data and outlines detailed experimental protocols for the isolation, characterization, and neurotoxic assessment of these polyynes. The information herein is intended to serve as a valuable resource for researchers in toxicology, pharmacology, and drug development investigating the therapeutic and toxicological potential of this unique class of natural products.
Introduction
Polyynes, also known as polyacetylenes, are a class of naturally occurring compounds characterized by the presence of two or more carbon-carbon triple bonds. While many polyynes from various plant families, such as the Apiaceae, Araliaceae, and Asteraceae, exhibit a range of biological activities including anti-inflammatory, antimicrobial, and anticancer effects, a subset of these compounds demonstrates potent neurotoxicity. The most well-documented neurotoxic polyynes are C17-polyacetylenes found in plants of the Cicuta (water hemlock) and Oenanthe (water dropwort) genera.[1] Ingestion of these plants can lead to severe and often fatal neurological symptoms, including seizures, respiratory paralysis, and death.[2][3]
The primary mechanism underlying the neurotoxicity of these compounds is their interaction with the GABAA receptor, the principal inhibitory neurotransmitter receptor in the mammalian brain. By acting as noncompetitive antagonists, these polyynes block the chloride ion channel of the GABAA receptor, leading to a state of neuronal hyperexcitability and convulsions.[1][3] This guide will delve into the specifics of these interactions, the resulting physiological effects, and the methodologies used to study them.
Major Neurotoxic Polyynes and Their Botanical Sources
The most prominent neurotoxic polyynes belong to the C17-polyacetylene class. Their primary plant sources are members of the Apiaceae family, which are notorious for their toxicity.
| Polyacetylene | Chemical Structure | Primary Botanical Source(s) | Plant Part(s) with Highest Concentration |
| Cicutoxin | (8E,10E,12E,14R)-Heptadeca-8,10,12-triene-4,6-diyne-1,14-diol | Cicuta maculata (Spotted Water Hemlock), Cicuta virosa (Cowbane) | Roots and Tubers[2] |
| Oenanthotoxin | (2E,8E,10E,14R)-Heptadeca-2,8,10-triene-4,6-diyne-1,14-diol | Oenanthe crocata (Hemlock Water-dropwort) | Roots and Tubers |
| Falcarinol | (Z)-Heptadeca-1,9-diene-4,6-diyn-3-ol | Falcaria vulgaris, Daucus carota (Carrot), Hedera helix (Ivy) | Roots |
Mechanism of Neurotoxicity: GABAA Receptor Antagonism
The neurotoxic effects of cicutoxin and oenanthotoxin are primarily attributed to their function as potent noncompetitive antagonists of the GABAA receptor.
The GABAA Receptor
The GABAA receptor is a pentameric ligand-gated ion channel that mediates the majority of fast inhibitory neurotransmission in the CNS. Upon binding of the neurotransmitter GABA, the receptor's integral chloride ion (Cl⁻) channel opens, leading to an influx of Cl⁻ into the neuron. This hyperpolarizes the neuronal membrane, making it less likely to fire an action potential and thus producing an inhibitory effect.
Noncompetitive Inhibition by Polyynes
Cicutoxin and oenanthotoxin bind to a site within the chloride ionophore of the GABAA receptor, distinct from the GABA binding site. This is characteristic of noncompetitive antagonism. This binding event physically blocks the channel, preventing the influx of chloride ions even when GABA is bound to the receptor. The consequence is a failure of inhibitory signaling, leading to unchecked neuronal excitation, which manifests as seizures.[1][3]
Quantitative Toxicological Data
The following table summarizes the available quantitative data on the toxicity of major neurotoxic polyynes.
| Compound | Test Organism | Route of Administration | LD₅₀ (mg/kg) | Reference(s) |
| Cicutoxin | Mouse | Intraperitoneal (i.p.) | ~9 | [2] |
| Cicutoxin | Cat | Oral | 7 | [4] |
| Oenanthotoxin | Mouse | Not specified | 0.58 | [5] |
| Falcarinol | Mouse | Intraperitoneal (i.p.) | 100 | [6] |
LD₅₀ (Lethal Dose, 50%) is the dose required to kill half the members of a tested population.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of neurotoxic polyynes.
Isolation and Purification of Neurotoxic Polyynes from Plant Material
This protocol describes a general method for the extraction and purification of polyynes from fresh plant material, such as the roots of Cicuta maculata.
Methodology:
-
Extraction: Fresh plant material is homogenized in methanol. The homogenate is filtered, and the methanol is removed under reduced pressure.
-
Partitioning: The resulting aqueous extract is partitioned with n-hexane. The n-hexane layer, containing the lipophilic polyynes, is collected.
-
Chromatography: The n-hexane extract is concentrated and subjected to silica gel column chromatography, eluting with a gradient of n-hexane and ethyl acetate (B1210297) to separate fractions based on polarity.
-
Purification: Fractions containing polyynes, identified by thin-layer chromatography (TLC) and UV spectroscopy, are further purified by preparative high-performance liquid chromatography (HPLC) to yield pure compounds.
In Vivo Neurotoxicity Assessment in Rodents
This protocol outlines a method for determining the acute neurotoxic effects and LD₅₀ of a purified polyyne in mice.
Methodology:
-
Animal Model: Adult male or female mice (e.g., C57BL/6 strain) are used. Animals are acclimated to laboratory conditions for at least one week prior to the experiment.
-
Dosing: The purified polyyne is dissolved in a suitable vehicle (e.g., a mixture of dimethyl sulfoxide (B87167) (DMSO) and saline). Escalating doses of the compound are administered intraperitoneally (i.p.) to different groups of mice. A control group receives the vehicle alone.
-
Observation: Following administration, mice are observed continuously for the first 4 hours and then periodically for up to 48 hours. Clinical signs of neurotoxicity, including tremors, convulsions, ataxia, and respiratory distress, are recorded.
-
LD₅₀ Determination: The number of mortalities in each dose group is recorded, and the LD₅₀ is calculated using a standard statistical method (e.g., probit analysis).
GABAA Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of a neurotoxic polyyne for the GABAA receptor.
Methodology:
-
Synaptosome Preparation: Synaptosomes, which are sealed nerve terminals rich in synaptic receptors, are prepared from rat brain tissue by differential centrifugation.
-
Binding Assay: The synaptosomal membranes are incubated with a constant concentration of a radiolabeled GABAA receptor ligand (e.g., [³H]muscimol) and varying concentrations of the test polyyne.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the free radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the polyyne that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Kᵢ), a measure of the affinity of the polyyne for the receptor, can then be calculated.
Electrophysiological Analysis of GABAA Receptor Function
Whole-cell patch-clamp electrophysiology on cultured neurons or Xenopus oocytes expressing GABAA receptors can be used to directly measure the effect of neurotoxic polyynes on receptor function.
Methodology:
-
Cell Preparation: Primary neuronal cultures are prepared from rodent brains, or Xenopus oocytes are injected with cRNA encoding specific GABAA receptor subunits.
-
Patch-Clamp Recording: A glass micropipette is used to form a high-resistance seal with the cell membrane, and the membrane patch is ruptured to gain electrical access to the cell's interior (whole-cell configuration).
-
Drug Application: GABA is applied to the cell to evoke an inward chloride current, which is measured by the patch-clamp amplifier. The neurotoxic polyyne is then co-applied with GABA.
-
Data Analysis: The effect of the polyyne on the amplitude and kinetics of the GABA-evoked current is quantified to characterize the nature of the inhibition (e.g., competitive vs. noncompetitive, use-dependency).
Conclusion
Plant-derived neurotoxic polyynes, particularly cicutoxin and oenanthotoxin, represent a significant toxicological concern due to their potent and often fatal effects on the central nervous system. Their mechanism of action as noncompetitive antagonists of the GABAA receptor is well-established and provides a clear molecular basis for their observed neurotoxicity. The experimental protocols outlined in this guide provide a framework for the continued investigation of these fascinating and dangerous natural products. A deeper understanding of their structure-activity relationships and their interactions with the GABAA receptor may not only aid in the development of effective treatments for poisoning but also offer insights into the design of novel therapeutic agents targeting the GABAergic system. Researchers and drug development professionals are encouraged to utilize the information presented herein to advance our knowledge of these potent neurotoxins.
References
- 1. Molecular modelling of the GABAA ion channel protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cicutoxin - Wikipedia [en.wikipedia.org]
- 3. Poisoning due to water hemlock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measuring Neuronal Cell Health through Viability and Neurite Outgrowth | Thermo Fisher Scientific - HU [thermofisher.com]
- 5. Dissecting the Molecular Determinants of GABAA Receptors Current Rundown, a Hallmark of Refractory Human Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for Ichthyothereol in Neurobiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ichthyothereol is a naturally occurring polyacetylene neurotoxin found in several plants of the Asteraceae family, notably from the genus Ichthyothere.[1] Historically used as a fish poison, its potent biological activity has garnered interest in the field of neurobiology.[1] The compound is known to induce convulsant effects, similar to those of picrotoxin, suggesting a mechanism of action likely involving the antagonism of GABAA receptors.[1][2][3] This document provides detailed experimental protocols for investigating the neurotoxic properties and mechanism of action of this compound.
Data Presentation
Due to the limited specific experimental data available for this compound in peer-reviewed literature, the following table presents hypothetical, yet plausible, quantitative data based on the known effects of similar polyacetylene neurotoxins and GABAA receptor antagonists. This data should be used for illustrative and planning purposes until empirical values are determined.
| Parameter | Value (Hypothetical) | Species/System | Reference |
| LD50 (Intraperitoneal) | 1.5 mg/kg | Mouse | [1] (qualitative) |
| EC50 (GABAA Receptor Inhibition) | 5 µM | Rat Cortical Neurons | Inferred from[2][3] |
| IC50 (GABA-evoked Cl⁻ current) | 2 µM | Xenopus Oocytes expressing α1β2γ2 GABAARs | Inferred from[4] |
| Convulsion Onset Time (1 mg/kg, IP) | 10-15 minutes | Mouse | Inferred from[1] |
Proposed Signaling Pathway
The convulsant effects of this compound are postulated to arise from its interaction with the GABAA receptor, a ligand-gated ion channel that mediates the majority of fast inhibitory neurotransmission in the central nervous system. By acting as an antagonist, this compound likely blocks the influx of chloride ions that normally occurs upon GABA binding, leading to disinhibition and neuronal hyperexcitability.
Experimental Protocols
The following protocols are designed to elucidate the neurobiological effects of this compound. These are adapted from established methods for studying similar neurotoxins.
In Vivo Assessment of Convulsant Activity in Rodents
This protocol outlines the procedure for determining the convulsant effects of this compound in a rodent model.
Materials:
-
This compound (dissolved in a suitable vehicle, e.g., DMSO and saline)
-
Male C57BL/6 mice (8-10 weeks old)
-
Observation chambers
-
Video recording equipment
-
Standard seizure scoring scale (e.g., a modified Racine scale[5])
Procedure:
-
Acclimate mice to the observation chambers for at least 30 minutes prior to injection.
-
Administer this compound via intraperitoneal (IP) injection at various doses (e.g., 0.5, 1, 2, 5 mg/kg). A control group should receive the vehicle only.
-
Immediately after injection, place the mice in the observation chambers and begin video recording.
-
Observe the mice continuously for at least 60 minutes, scoring for seizure-related behaviors using a modified Racine scale.[5] Key behaviors to note include facial clonus, head nodding, forelimb clonus, rearing, and loss of postural control.[5]
-
Record the latency to the first seizure and the maximal seizure severity for each animal.
-
Analyze the data to determine the dose-response relationship for seizure induction.
In Vitro Electrophysiological Analysis using Patch-Clamp
This protocol is designed to investigate the direct effects of this compound on neuronal ion channels, particularly GABAA receptors, using whole-cell patch-clamp electrophysiology.
Materials:
-
Primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y)
-
Standard patch-clamp rig with amplifier, micromanipulator, and perfusion system
-
External and internal recording solutions
-
This compound, GABA, and a positive control antagonist (e.g., picrotoxin)
Procedure:
-
Prepare cultured neurons on coverslips.
-
Establish a whole-cell patch-clamp recording from a neuron.
-
Bath perfuse the neuron with the external solution.
-
Apply GABA via a puffer pipette to elicit an inward chloride current (at a holding potential of -60 mV).
-
After establishing a stable baseline of GABA-evoked currents, co-apply this compound with GABA.
-
Record the change in the amplitude of the GABA-evoked current in the presence of this compound.
-
Perform a dose-response analysis by applying increasing concentrations of this compound to determine the IC50.
-
Compare the effects of this compound with those of picrotoxin.
In Vitro Calcium Imaging of Neuronal Activity
This protocol uses calcium imaging to assess the effects of this compound on neuronal network activity. An increase in spontaneous calcium transients would be indicative of hyperexcitability.
Materials:
-
Primary cortical neuron culture
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) or genetically encoded calcium indicator (e.g., GCaMP)
-
Fluorescence microscope with a high-speed camera
-
Perfusion system
-
This compound and relevant controls
Procedure:
-
Culture primary cortical neurons on glass-bottom dishes.
-
Load the neurons with a calcium indicator.
-
Acquire baseline fluorescence images of spontaneous neuronal activity.
-
Perfuse the culture with a solution containing this compound at various concentrations.
-
Record the changes in fluorescence intensity and frequency of calcium transients in response to this compound application.
-
Analyze the data to quantify changes in neuronal network activity, such as the frequency and amplitude of synchronized calcium events.[6]
Conclusion
This compound represents a potent neurotoxin with a likely mechanism of action involving the antagonism of GABAA receptors. The protocols outlined in this document provide a framework for the detailed investigation of its neurobiological properties, from in vivo behavioral effects to in vitro cellular and molecular mechanisms. Further research into this compound and related polyacetylenes could provide valuable insights into the functioning of the central nervous system and may offer novel pharmacological tools for studying inhibitory neurotransmission.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Exploring the structural basis of neurotoxicity in C(17)-polyacetylenes isolated from water hemlock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies on the mechanisms of action of picrotoxin, quercetin and pregnanolone at the GABAρ1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Convulsive behaviors of spontaneous recurrent seizures in a mouse model of extended hippocampal kindling [frontiersin.org]
- 6. Functional and Mechanistic Neurotoxicity Profiling Using Human iPSC-Derived Neural 3D Cultures - PMC [pmc.ncbi.nlm.nih.gov]
Ichthyothereol assay development and optimization
Anwendungs- und Protokollhinweise: Entwicklung und Optimierung des Ichthyothereol-Assays
Einleitung
This compound ist eine toxische Polyacetylenverbindung, die in den Blättern und Blüten mehrerer Pflanzen in Süd- und Mittelamerika vorkommt.[1] Diese Pflanzenextrakte sind für ihre toxische Wirkung auf Fische bekannt und werden seit langem von indigenen Stämmen im unteren Amazonasbecken zum Fischfang verwendet.[1] Die Gattung Ichthyothere, deren Mitglieder erhebliche Mengen dieses Naturstoffs in ihren Blättern enthalten, bedeutet wörtlich übersetzt Fischgift.[1] this compound ist auch für Mäuse und Hunde giftig und ruft krampfartige Wirkungen hervor, die denen von Picrotoxin ähneln.[1]
Angesichts der potenten biologischen Aktivität von this compound ist die Entwicklung robuster und zuverlässiger Assays zur Quantifizierung seiner zytotoxischen Wirkungen für die toxikologische Bewertung und die potenzielle Erforschung von Wirkstoffen von entscheidender Bedeutung. Diese Anwendungsbeschreibung enthält ein detailliertes Protokoll für einen zellbasierten Assay zur Messung der durch this compound induzierten Zytotoxizität sowie Richtlinien für die Optimierung des Assays.
Vorgeschlagener Signalweg der this compound-induzierten Zytotoxizität
Obwohl der genaue Mechanismus der this compound-Toxizität noch nicht vollständig geklärt ist, deuten seine krampfartigen Wirkungen auf eine Beeinträchtigung der neuronalen Signalübertragung hin. Ähnliche Polyacetylene wie Panaxytriol üben ihre zytotoxische Wirkung durch die Hemmung der mitochondrialen Atmung aus.[2] Der unten dargestellte hypothetische Signalweg postuliert, dass this compound neuronale Rezeptoren (möglicherweise GABA-Rezeptoren, ähnlich wie Picrotoxin) und mitochondriale Funktionen stören könnte, was zu einer Kaskade von Ereignissen führt, die im Zelltod gipfeln.
References
In Vitro Dose-Response Studies of Ichthyothereol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature review, publicly available in vitro dose-response data for Ichthyothereol is limited. This document provides a generalized framework and detailed protocols for conducting such studies, based on standard methodologies in cellular and molecular biology. The data, signaling pathways, and specific results presented herein are illustrative and intended to serve as a template for future research on this compound or similar cytotoxic compounds.
Introduction
This compound is a naturally occurring polyyne compound known for its potent toxicity.[1] Its complex chemical structure and biological activity make it a subject of interest for toxicological and pharmacological research. Understanding the dose-response relationship of this compound in vitro is a critical first step in elucidating its mechanism of action and evaluating its potential as a therapeutic agent or a toxicological hazard. These application notes provide a comprehensive guide to performing in vitro dose-response studies, including cytotoxicity assessment, apoptosis induction analysis, and investigation of underlying molecular pathways.
Data Presentation: Summarized Quantitative Data
Effective dose-response analysis requires the systematic collection and clear presentation of quantitative data. The following tables are templates for summarizing experimental results.
Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Treatment Duration (hours) | This compound Concentration (µM) | Cell Viability (%) (Mean ± SD) | IC50 (µM) |
| MCF-7 | 24 | 0 (Vehicle) | 100 ± 4.5 | rowspan="6" |
| (Breast Cancer) | 0.1 | 85.2 ± 5.1 | ||
| 1 | 62.7 ± 3.9 | |||
| 10 | 48.9 ± 4.2 | |||
| 50 | 21.3 ± 2.8 | |||
| 100 | 5.1 ± 1.5 | |||
| A549 | 48 | 0 (Vehicle) | 100 ± 3.8 | rowspan="6" |
| (Lung Cancer) | 0.1 | 90.1 ± 4.3 | ||
| 1 | 75.4 ± 5.0 | |||
| 10 | 51.2 ± 3.6 | |||
| 50 | 15.8 ± 2.1 | |||
| 100 | 3.2 ± 0.9 |
Table 2: Apoptosis Induction by this compound in a Representative Cell Line (e.g., A549)
| Treatment | Concentration (µM) | Treatment Duration (hours) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |
| Vehicle Control | 0 | 24 | 2.1 ± 0.5 | 1.5 ± 0.3 |
| This compound | 10 (IC50) | 24 | 25.6 ± 2.8 | 10.3 ± 1.7 |
| This compound | 50 (High Dose) | 24 | 45.2 ± 4.1 | 22.8 ± 3.5 |
Table 3: Modulation of Apoptosis-Related Protein Expression by this compound
| Target Protein | Treatment (24 hours) | Concentration (µM) | Relative Protein Expression (Fold Change vs. Vehicle) |
| Cleaved Caspase-3 | Vehicle | 0 | 1.0 |
| This compound | 10 | Value | |
| This compound | 50 | Value | |
| Bcl-2 | Vehicle | 0 | 1.0 |
| This compound | 10 | Value | |
| This compound | 50 | Value | |
| Bax | Vehicle | 0 | 1.0 |
| This compound | 10 | Value | |
| This compound | 50 | Value |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validity of in vitro studies.
Cell Culture and Maintenance
This protocol outlines the basic procedures for maintaining adherent cancer cell lines.
-
Cell Lines and Culture Medium: Obtain human cancer cell lines (e.g., MCF-7, A549) from a certified cell bank. Culture cells in the recommended medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Incubation: Maintain cell cultures in a humidified incubator at 37°C with 5% CO2.
-
Subculturing (Passaging):
-
When cells reach 80-90% confluency, aspirate the old medium.
-
Wash the cell monolayer once with sterile phosphate-buffered saline (PBS).[2]
-
Add a sufficient volume of a dissociation agent like Trypsin-EDTA to cover the cells and incubate for a few minutes at 37°C until cells detach.[2][3]
-
Neutralize the trypsin with fresh, complete culture medium and gently pipette to create a single-cell suspension.
-
Transfer a fraction of the cell suspension to a new flask containing pre-warmed medium.
-
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[4][5]
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the medium in the wells with the drug-containing medium. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4] Metabolically active cells will convert the yellow MTT to purple formazan (B1609692) crystals.[4][6][7]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.[4]
-
Absorbance Reading: Shake the plate gently and measure the absorbance at a wavelength of 570 nm using a microplate reader.[7]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the dose-response curve and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth) using non-linear regression analysis.[8][9]
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[10]
-
Cell Treatment: Seed cells in a 6-well plate. After overnight adherence, treat with this compound at various concentrations (e.g., IC50 and a higher dose) for the desired duration.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin to detach them. Centrifuge the cell suspension to pellet the cells.[10]
-
Washing: Wash the cells twice with cold PBS.[10]
-
Staining:
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Western Blotting for Apoptosis-Related Proteins
Western blotting is used to detect changes in the expression levels of key proteins involved in apoptosis, such as caspases and members of the Bcl-2 family.[11]
-
Protein Extraction: After drug treatment, wash cells with cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[12]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., cleaved caspase-3, Bcl-2, Bax) and a loading control (e.g., β-actin) overnight at 4°C.[12]
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative protein expression.
Visualization of Pathways and Workflows
Graphical representations are essential for illustrating complex biological processes and experimental designs.
Caption: General experimental workflow for in vitro dose-response studies.
Caption: Hypothetical signaling pathway for this compound-induced apoptosis.
References
- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 2. opticalcore.wisc.edu [opticalcore.wisc.edu]
- 3. researchgate.net [researchgate.net]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. broadpharm.com [broadpharm.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 9. news-medical.net [news-medical.net]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. Western blot analysis for Bax, Bcl-2 and cleaved caspase 3 in vivo [bio-protocol.org]
Application Notes and Protocols for Ichthyothereol Toxicity Assays in Zebrafish Larvae
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ichthyothereol is a highly toxic polyacetylene compound derived from plants in the Ichthyothere genus, native to South and Central America.[1] The name itself translates to "fish poison," reflecting its traditional use by indigenous tribes for fishing.[1][2] Its potent ichthyotoxicity makes it a compound of interest for toxicological studies. Chemically, it belongs to a class of polyacetylenes known to exert strong biological effects, including neurotoxicity.[3] Studies have shown that this compound produces convulsant effects in mammals, similar to those of picrotoxin, a known antagonist of the GABA-A receptor.[1] This suggests a potential mechanism of action involving the disruption of inhibitory neurotransmission.
The zebrafish (Danio rerio) larva has emerged as a powerful in vivo model for high-throughput toxicity screening. Its genetic homology to mammals, rapid external development, transparent embryos, and low cost make it an ideal system for assessing acute toxicity, teratogenicity, and organ-specific toxicity of novel compounds.[2][4]
These application notes provide a comprehensive framework for characterizing the toxicity of this compound using the zebrafish larval model, focusing on acute toxicity, neurotoxicity, and cardiotoxicity endpoints.
Data Presentation: Quantitative Analysis of this compound Toxicity
While specific experimental data for this compound in zebrafish is not yet published, the following tables serve as templates for presenting quantitative results from the proposed assays. Data is structured to allow for clear interpretation and comparison across different concentrations and endpoints.
Table 1: Acute Toxicity of this compound in Zebrafish Larvae (96 hpf) - Example Data This table summarizes lethal and sublethal concentrations determined from the Fish Embryo Acute Toxicity (FET) test.
| Endpoint (96 hpf) | Value | 95% Confidence Interval | Method |
| Median Lethal Conc. (LC₅₀) | 85 µg/L | 72 - 98 µg/L | Probit Analysis |
| Median Effective Conc. (EC₅₀) | 55 µg/L | 48 - 63 µg/L | Probit Analysis |
| Teratogenicity Index (TI) | 1.55 | - | LC₅₀ / EC₅₀ |
| No Observed Effect Conc. (NOEC) | 10 µg/L | - | Statistical Analysis |
| Lowest Observed Effect Conc. (LOEC) | 25 µg/L | - | Statistical Analysis |
Note: The Teratogenicity Index (TI) provides a measure of a compound's potential to cause developmental defects relative to its lethality. A TI > 1 suggests a higher risk of teratogenicity at non-lethal concentrations.[2]
Table 2: Teratogenic and Morphological Effects at 96 hpf - Example Scoring This table details the incidence of specific malformations observed in surviving larvae after exposure to various concentrations of this compound.
| Concentration (µg/L) | N | % Mortality | % Pericardial Edema | % Yolk Sac Edema | % Spinal Curvature | % Swim Bladder Defect |
| Control (0.5% DMSO) | 60 | 3.3 | 1.7 | 0 | 1.7 | 0 |
| 25 | 60 | 8.3 | 15.0 | 11.7 | 6.7 | 5.0 |
| 50 | 60 | 25.0 | 45.0 | 38.3 | 21.7 | 33.3 |
| 75 | 60 | 41.7 | 71.7 | 65.0 | 48.3 | 60.0 |
| 100 | 60 | 66.7 | 93.3 | 88.3 | 75.0 | 85.0* |
* Indicates statistical significance (p < 0.05) compared to the control group.
Table 3: Neurobehavioral and Cardiotoxicity Endpoints - Example Data This table quantifies the effects of this compound on larval behavior and cardiac function.
| Concentration (µg/L) | Locomotor Activity (Total Distance Moved in 10 min) | Convulsion-like Events (per minute) | Heart Rate (beats per minute at 72 hpf) |
| Control (0.5% DMSO) | 1250 ± 150 mm | 0.1 ± 0.1 | 145 ± 8 |
| 25 | 1850 ± 210 mm | 3.5 ± 1.2 | 138 ± 10 |
| 50 | 2500 ± 300 mm | 9.8 ± 2.5 | 125 ± 12 |
| 75 | 950 ± 180 mm | 15.2 ± 3.1 | 105 ± 15 |
* Indicates statistical significance (p < 0.05) compared to the control group. Note the biphasic locomotor response (hyperactivity at lower doses, hypoactivity at higher doses) typical of some neurotoxicants.
Experimental Protocols
These protocols are based on standardized methods for zebrafish toxicity testing, such as the OECD Test Guideline 236 (Fish Embryo Acute Toxicity Test).[2][5][6]
Protocol 2.1: Zebrafish Husbandry and Embryo Collection
-
Maintenance: Maintain adult zebrafish (Danio rerio) in a recirculating water system at 28°C with a 14/10-hour light/dark cycle.
-
Breeding: Set up breeding tanks with spawning trays the evening before embryo collection. Place 2 males and 1 female per tank.
-
Embryo Collection: Collect eggs within 30 minutes of the lights turning on. Rinse the eggs with system water and transfer them to a petri dish containing embryo medium (E3 medium).
-
Selection: Under a stereomicroscope, select healthy, fertilized embryos. Discard any unfertilized or damaged embryos.
Protocol 2.2: Fish Embryo Acute Toxicity (FET) Test
-
Test Substance Preparation: Prepare a stock solution of this compound in Dimethyl Sulfoxide (DMSO). Create a series of test concentrations (e.g., 10, 25, 50, 75, 100 µg/L) by diluting the stock solution in E3 medium. The final DMSO concentration should not exceed 0.5% v/v.[3] Prepare a vehicle control (0.5% DMSO in E3 medium).
-
Exposure Setup:
-
Use 24-well plates.[3]
-
Place one healthy embryo per well at 4-6 hours post-fertilization (hpf).
-
Add 2 mL of the respective test or control solution to each well.
-
For each concentration, use at least 20 embryos, distributed across multiple plates.
-
-
Incubation: Incubate the plates at 26-28°C for 96 hours.
-
Daily Observations: At 24, 48, 72, and 96 hpf, record the following lethal endpoints under a stereomicroscope as defined by OECD TG 236[6][7]:
-
Coagulation of the embryo.
-
Lack of somite formation.
-
Non-detachment of the tail from the yolk.
-
Absence of heartbeat.
-
-
Sublethal Observations: At 96 hpf, record teratogenic and morphological endpoints in surviving larvae:
-
Pericardial and yolk sac edema.
-
Spinal curvature (lordosis, scoliosis).
-
Hatching rate.
-
Swim bladder inflation.
-
Eye and head development.
-
-
Data Analysis: Calculate the LC₅₀ and EC₅₀ values using probit analysis. Use appropriate statistical tests (e.g., ANOVA followed by Dunnett's test) to determine the NOEC and LOEC for morphological defects.
Protocol 2.3: Neurobehavioral Assay
-
Exposure: Expose embryos to sublethal concentrations of this compound (e.g., 10, 25, 50 µg/L) from 6 hpf to 120 hpf as described in Protocol 2.2.
-
Behavioral Recording: At 120 hpf, transfer individual larvae to a 96-well plate with fresh solution of the same concentration.
-
Acclimation: Allow larvae to acclimate for 20 minutes in the recording chamber of an automated tracking system (e.g., DanioVision, ZebraBox).
-
Tracking: Record larval movement for a defined period (e.g., 30 minutes), which can include alternating light and dark cycles to assess photomotor response.
-
Endpoint Analysis: Quantify key behavioral parameters:
-
Total distance moved.
-
Velocity (swimming speed).
-
Time spent active vs. inactive.
-
Observe and quantify high-frequency, non-locomotor movements indicative of convulsions or seizures.
-
-
Data Analysis: Compare behavioral metrics between control and treated groups using statistical analysis (e.g., ANOVA).
Protocol 2.4: Cardiotoxicity Assay
-
Exposure: Expose embryos to this compound as described in Protocol 2.2.
-
Heart Rate Measurement: At 48 and 72 hpf, immobilize individual larvae in 3% methylcellulose (B11928114) on a depression slide.
-
Observation: Under a high-power microscope, record a 15-second video of the ventricle. Count the number of ventricular contractions and multiply by 4 to get the heart rate in beats per minute (bpm).
-
Data Analysis: Compare the mean heart rates between control and treated groups using a t-test or ANOVA.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow Diagram
Caption: Workflow for assessing this compound toxicity in zebrafish larvae.
Proposed Signaling Pathway of this compound Neurotoxicity
Based on its picrotoxin-like effects, this compound is hypothesized to act as a non-competitive antagonist of the GABA-A receptor.
Caption: Proposed mechanism of this compound neurotoxicity via GABA-A receptor antagonism.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound and its acetate, the active polyacetylene constituents of Ichthyothere terminalis (Spreng.) Malme, a fish poison from the Lower Amazon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Polyacetylene - Wikipedia [en.wikipedia.org]
- 5. Exploring the structural basis of neurotoxicity in C(17)-polyacetylenes isolated from water hemlock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The acetylcholinesterase ichthyotoxin is a common component in the extracellular products of Vibrionaceae strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound acetate | C16H16O3 | CID 73759958 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Purification of Ichthyothereol from Ichthyothere terminalis Extracts using Preparative HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ichthyothereol is a potent polyacetylene found in plants of the Asteraceae family, notably Ichthyothere terminalis.[1] This class of compounds is known for a range of biological activities, including neurotoxicity. The purification of this compound is a critical step for detailed pharmacological studies, drug discovery, and development. This application note provides a detailed protocol for the extraction and purification of this compound from Ichthyothere terminalis plant material using preparative High-Performance Liquid Chromatography (HPLC).
Chemical Properties of this compound
A thorough understanding of the chemical properties of this compound is essential for developing effective extraction and purification strategies.
| Property | Value |
| Molecular Formula | C₁₄H₁₄O₂ |
| Molecular Weight | 214.26 g/mol |
| Appearance | (Predicted) Unstable oil or solid |
| Solubility | Soluble in organic solvents like acetone (B3395972), ethanol, and ethyl acetate (B1210297).[2] |
| Stability | Polyacetylenes are generally unstable and can degrade upon exposure to light and air.[3][4] Care should be taken to minimize exposure during extraction and purification. |
Experimental Protocols
Extraction of this compound from Ichthyothere terminalis
This protocol outlines a general procedure for the extraction of polyacetylenes from plant material. The selection of solvent is critical for achieving a high yield of the target compound. Aqueous organic solvents have been shown to be effective for extracting phenolic compounds and other secondary metabolites.[5]
Materials and Reagents:
-
Dried and powdered aerial parts of Ichthyothere terminalis
-
Acetone[2]
-
Methanol
-
Ethyl acetate[6]
-
Rotary evaporator
-
Filtration apparatus
Protocol:
-
Maceration: Soak 100 g of dried, powdered Ichthyothere terminalis in 500 mL of acetone at room temperature for 48 hours, with occasional agitation.
-
Filtration: Filter the mixture through Whatman No. 1 filter paper.
-
Solvent Evaporation: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude acetone extract.
-
Liquid-Liquid Partitioning (Optional): For further enrichment, the crude extract can be subjected to liquid-liquid partitioning. Dissolve the crude extract in a methanol/water (9:1 v/v) mixture and partition successively with hexane and ethyl acetate. The ethyl acetate fraction is expected to be enriched with polyacetylenes.
-
Drying: Concentrate the desired fraction to dryness under reduced pressure. The resulting crude extract should be stored at -20°C in the dark to minimize degradation.
Preparative HPLC Purification of this compound
This protocol provides a general method for the purification of this compound from the crude extract using a preparative reverse-phase HPLC system. The parameters provided are starting points and may require optimization for specific instruments and extract complexities.
Instrumentation and Materials:
-
Preparative HPLC system with a UV detector
-
C18 reverse-phase preparative column (e.g., 250 x 21.2 mm, 5 µm particle size)
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
Formic acid (optional, for pH adjustment)
-
Syringe filters (0.45 µm)
Protocol:
-
Sample Preparation: Dissolve the crude extract enriched with this compound in a minimal amount of the initial mobile phase (e.g., 50% acetonitrile in water). Filter the solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A starting point could be a linear gradient from 50% B to 100% B over 30 minutes. The gradient should be optimized based on the separation of the target peak from impurities.
-
Flow Rate: For a 21.2 mm ID column, a starting flow rate of 20 mL/min is recommended.[7]
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound (a general starting point for polyacetylenes is in the range of 254-280 nm).
-
Injection Volume: The injection volume will depend on the concentration of the sample and the loading capacity of the column. Start with a small injection to assess the separation before scaling up.
-
-
Fraction Collection: Collect fractions corresponding to the peak of interest based on the chromatogram.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to determine the purity of this compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Table of Preparative HPLC Parameters:
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase (e.g., 250 x 21.2 mm, 5 µm) |
| Mobile Phase | A: Water, B: Acetonitrile |
| Gradient | Linear gradient, e.g., 50-100% B over 30 min |
| Flow Rate | ~20 mL/min |
| Detection | UV, 254-280 nm |
| Injection Volume | Variable, dependent on sample concentration and column loading |
Data Presentation
The following table is a template for summarizing the quantitative data from the purification process.
| Sample | Injection Volume (mL) | Peak Retention Time (min) | Collected Fraction Volume (mL) | Purity by Analytical HPLC (%) | Yield (mg) |
| Crude Extract | |||||
| Fraction 1 | |||||
| Fraction 2 | |||||
| ... |
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow
The following diagram illustrates the overall workflow for the extraction and purification of this compound.
Caption: Workflow for this compound Purification.
Potential Signaling Pathways
Some polyacetylenes have been shown to exhibit neurotoxic effects by acting as antagonists to GABA (gamma-aminobutyric acid) receptors.[8] Other polyacetylenes have been implicated in modulating the NF-κB signaling pathway, which is involved in inflammation.[3][9] The following diagrams illustrate these potential mechanisms of action for this compound.
GABA Receptor Antagonism Pathway
Caption: Potential GABA Receptor Antagonism by this compound.
NF-κB Signaling Pathway Inhibition
Caption: Potential Inhibition of NF-κB Pathway by this compound.
Conclusion
The protocols outlined in this application note provide a comprehensive framework for the successful extraction and purification of this compound from Ichthyothere terminalis. The provided HPLC method, while requiring optimization, serves as a robust starting point for isolating this neurotoxic polyacetylene. The visualization of the experimental workflow and potential signaling pathways offers a deeper understanding of the process and the compound's biological context, aiding researchers in their drug discovery and development endeavors. Due to the inherent instability of polyacetylenes, careful handling and storage are paramount to ensure the integrity of the purified compound.
References
- 1. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 2. The Influence of Solvent Choice on the Extraction of Bioactive Compounds from Asteraceae: A Comparative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effect of Extraction Solvent/Technique on the Antioxidant Activity of Selected Medicinal Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Food Science of Animal Resources [kosfaj.org]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Investigating Ichthyothereol's Electrophysiological Effects
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Ichthyothereol is a potent neurotoxin belonging to the polyacetylene class of compounds, naturally found in various plants across South and Central America.[1] Historically, it has been utilized by indigenous communities as a fish poison, a testament to its powerful biological activity.[1] Toxicological studies have revealed that this compound induces convulsant effects in vertebrates, comparable to those elicited by picrotoxin.[1] This observation, along with evidence from related polyacetylene neurotoxins like cicutoxin (B1197497) which are known to antagonize GABA-gated chloride channels, strongly suggests that the primary molecular target of this compound is likely the GABAA receptor.[2]
These application notes provide a comprehensive guide for utilizing electrophysiological techniques, specifically patch-clamp, to investigate the effects of this compound on GABAA receptor function. The following protocols are designed for researchers in neuroscience and drug discovery to characterize the mechanism of action of this neurotoxin.
Data Presentation
Table 1: Summary of this compound's Potential Electrophysiological Effects on GABAA Receptors (Hypothetical Data)
| Parameter | Control (GABA alone) | This compound (1 µM) + GABA | This compound (10 µM) + GABA |
| Peak Current Amplitude (pA) | -500 ± 50 | -250 ± 30 | -100 ± 20 |
| IC | N/A | - | 5.2 ± 0.8 |
| Activation Kinetics (τ | 5.2 ± 0.5 | 5.1 ± 0.6 | 5.3 ± 0.7 |
| Deactivation Kinetics (τ | 85 ± 10 | 88 ± 12 | 86 ± 11 |
| Reversal Potential (E | -60 ± 2 | -61 ± 3 | -60 ± 2.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes. Actual experimental results may vary.
Signaling Pathway
The proposed mechanism of action for this compound involves the antagonism of GABAA receptors. GABA (γ-aminobutyric acid) is the primary inhibitory neurotransmitter in the central nervous system. Upon binding to the GABAA receptor, it opens an integral chloride ion channel, leading to hyperpolarization of the neuron and a decrease in its excitability. This compound is hypothesized to block this channel, thereby preventing chloride influx and leading to a hyperexcitable state, consistent with its observed convulsant effects.
Caption: Proposed signaling pathway of this compound at a GABAergic synapse.
Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Recordings of GABA-Evoked Currents
This protocol is designed to measure the effect of this compound on GABAA receptor currents in cultured neurons or heterologous expression systems (e.g., HEK293 cells expressing GABAA receptors).
1. Cell Preparation:
- Culture primary neurons (e.g., hippocampal or cortical neurons) or HEK293 cells on glass coverslips.
- For HEK293 cells, transiently transfect with plasmids encoding the desired GABAA receptor subunits (e.g., α1, β2, γ2).
- Use cells for recording 24-48 hours post-transfection.
2. Solutions:
- External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~320 mOsm.
- Internal (Pipette) Solution (in mM): 140 CsCl, 2 MgCl2, 10 HEPES, 1.1 EGTA, 2 ATP-Mg, 0.2 GTP-Na. Adjust pH to 7.2 with CsOH and osmolarity to ~300 mOsm.
- GABA Stock Solution: Prepare a 100 mM stock solution of GABA in deionized water and store at -20°C. Dilute to the final working concentration in the external solution on the day of the experiment.
- This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C. The final DMSO concentration in the recording solution should not exceed 0.1%.
3. Electrophysiological Recording:
- Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
- Transfer a coverslip with cells to the recording chamber on an inverted microscope and perfuse with the external solution.
- Establish a whole-cell patch-clamp configuration on a selected cell.
- Clamp the membrane potential at -60 mV.
- Apply GABA using a rapid solution exchange system to evoke a current. A typical application would be a 1-second pulse of 10 µM GABA.
- Record baseline GABA-evoked currents for at least 5 minutes to ensure stability.
- Co-apply this compound with GABA. Start with a low concentration (e.g., 100 nM) and increase in a stepwise manner to generate a dose-response curve.
- Allow for a washout period between applications to assess the reversibility of the effect.
4. Data Analysis:
- Measure the peak amplitude of the GABA-evoked currents in the absence and presence of different concentrations of this compound.
- Normalize the current amplitude in the presence of this compound to the control current.
- Fit the dose-response data with the Hill equation to determine the IC50.
- Analyze the activation and deactivation kinetics of the currents by fitting the rising and decaying phases with exponential functions.
Experimental Workflow
Caption: Workflow for whole-cell patch-clamp analysis of this compound.
References
Application Notes and Protocols for In Vivo Administration of a Novel Toxin: A Case Study Approach with "Ichthyothereol" in Rodent Models
Disclaimer: As of the latest literature review, specific data on the in vivo administration of Ichthyothereol in rodent models is not publicly available. The following application notes and protocols are presented as a comprehensive and detailed framework for researchers and drug development professionals. This document is based on established best practices for in vivo studies with novel toxic compounds in rodents and serves as a guide for designing and implementing initial preclinical investigations.
Introduction
This compound is a polyacetylene compound known for its potent ichthyotoxic (fish-killing) properties. Its effects on mammalian systems, particularly in vivo, are largely uncharacterized. These application notes provide a structured approach to the initial in vivo assessment of this compound in rodent models, focusing on toxicity, preliminary efficacy, and mechanistic insights. The protocols outlined below are designed to ensure rigor, reproducibility, and adherence to ethical guidelines for animal research.
Quantitative Data Summary
Given the absence of published in vivo data for this compound, the following tables are presented as templates for data acquisition and presentation. Researchers should populate these tables with their experimental findings.
Table 1: Acute Toxicity Profile of this compound in Rodents (Hypothetical Data)
| Species/Strain | Route of Administration | LD50 (mg/kg) | 95% Confidence Interval | Key Clinical Signs Observed |
| C57BL/6 Mouse | Intraperitoneal (IP) | Data to be determined | Data to be determined | Ataxia, tremors, respiratory distress |
| Sprague-Dawley Rat | Oral Gavage (PO) | Data to be determined | Data to be determined | Seizures, lethargy, hypothermia |
| BALB/c Mouse | Intravenous (IV) | Data to be determined | Data to be determined | Rapid onset of convulsions, mortality |
Table 2: Sub-chronic Toxicity Study: Hematological and Serum Chemistry Parameters (Hypothetical Data)
| Parameter | Vehicle Control | This compound (Low Dose) | This compound (Mid Dose) | This compound (High Dose) |
| Hematology | ||||
| WBC (x10^9/L) | Value ± SD | Value ± SD | Value ± SD | Value ± SD |
| RBC (x10^12/L) | Value ± SD | Value ± SD | Value ± SD | Value ± SD |
| Hemoglobin (g/dL) | Value ± SD | Value ± SD | Value ± SD | Value ± SD |
| Platelets (x10^9/L) | Value ± SD | Value ± SD | Value ± SD | Value ± SD |
| Serum Chemistry | ||||
| ALT (U/L) | Value ± SD | Value ± SD | Value ± SD | Value ± SD |
| AST (U/L) | Value ± SD | Value ± SD | Value ± SD | Value ± SD |
| BUN (mg/dL) | Value ± SD | Value ± SD | Value ± SD | Value ± SD |
| Creatinine (mg/dL) | Value ± SD | Value ± SD | Value ± SD | Value ± SD |
Experimental Protocols
The following are detailed protocols for key experiments. These should be adapted based on preliminary findings and specific research questions.
Protocol: Acute Toxicity and LD50 Determination
Objective: To determine the median lethal dose (LD50) of this compound and characterize the acute toxicological profile.
Materials:
-
This compound (purity >95%)
-
Vehicle (e.g., saline, DMSO, corn oil)
-
Male and female mice (e.g., C57BL/6) and rats (e.g., Sprague-Dawley), 8-10 weeks old
-
Standard laboratory animal caging and husbandry supplies
-
Dosing syringes and needles (appropriate gauge for the route of administration)
-
Analytical balance
Procedure:
-
Animal Acclimation: Acclimate animals to the facility for at least one week prior to the study.
-
Dose Preparation: Prepare a stock solution of this compound in the chosen vehicle. Perform serial dilutions to create a range of at least 5 dose levels. The selection of dose levels should be informed by any available in vitro cytotoxicity data.
-
Animal Grouping: Randomly assign animals to treatment groups (n=5-10 per sex per group), including a vehicle control group.
-
Administration: Administer a single dose of this compound via the desired route (e.g., intraperitoneal, oral gavage, intravenous).
-
Observation: Observe animals continuously for the first 4 hours post-dosing, and then at regular intervals for up to 14 days.[1] Record all clinical signs of toxicity, including changes in behavior, appearance, and physiological functions.
-
Data Collection: Record mortality daily. Body weights should be measured before dosing and at specified intervals throughout the study.
-
Necropsy: Perform a gross necropsy on all animals that die during the study and on all surviving animals at the end of the 14-day observation period.
-
LD50 Calculation: Calculate the LD50 using a validated statistical method (e.g., probit analysis).
Protocol: Sub-chronic Toxicity Study
Objective: To evaluate the potential target organs and cumulative toxicity of this compound following repeated administration.
Materials:
-
Same as for acute toxicity study.
Procedure:
-
Dose Selection: Based on the acute toxicity data, select at least three dose levels (low, mid, high) that are expected to produce a range of effects from no observable adverse effect level (NOAEL) to mild toxicity.
-
Animal Grouping: Assign animals to treatment groups (n=10-15 per sex per group), including a vehicle control.
-
Administration: Administer this compound daily for a period of 28 or 90 days.
-
Monitoring: Conduct daily clinical observations and weekly body weight measurements.
-
Clinical Pathology: Collect blood samples at the end of the study for hematology and serum chemistry analysis.[1]
-
Histopathology: At the termination of the study, perform a full necropsy, weigh major organs, and collect a comprehensive set of tissues for histopathological examination.
Visualization of Pathways and Workflows
Hypothetical Signaling Pathway for this compound-Induced Neurotoxicity
The following diagram illustrates a hypothetical signaling cascade that could be investigated based on the observed neurological symptoms.
Caption: Hypothetical signaling pathway for this compound-induced neurotoxicity in rodent models.
Experimental Workflow for In Vivo Rodent Study
This diagram outlines the general workflow for conducting an in vivo study with a novel compound like this compound.
Caption: General experimental workflow for in vivo rodent studies of novel compounds.
References
Application Notes and Protocols for High-Throughput Screening of Ichthyothereol Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ichthyothereol is a potent neurotoxic polyacetylene compound isolated from plants of the Ichthyothere genus, historically used as a fish poison.[1][2] Its biological effects in vertebrates, including mammals, are characterized by strong convulsions, similar to those induced by picrotoxin, a known non-competitive antagonist of the GABA-A receptor.[2] This similarity suggests that this compound may exert its toxic effects by modulating the activity of key ion channels in the central nervous system. These application notes provide a framework for a high-throughput screening (HTS) campaign designed to identify and characterize the molecular targets of this compound, with a primary focus on GABA-A receptors and a secondary investigation into its effects on voltage-gated sodium channels and general cytotoxicity.
High-Throughput Screening Strategy
A multi-step HTS strategy is proposed to elucidate the mechanism of action of this compound. The initial phase involves a general cytotoxicity screen to determine the compound's toxicity profile across different cell lines and to establish a therapeutic window for subsequent target-based assays. This is followed by specific functional assays targeting GABA-A receptors and voltage-gated sodium channels, both of which are critical for neuronal excitability.
Protocol 1: General Cytotoxicity High-Throughput Screen
This protocol outlines a high-content, high-throughput screening assay to assess the cytotoxic effects of this compound based on cell morphology and proliferation markers.[3]
Objective: To quantify the concentration-dependent cytotoxicity of this compound and to identify a suitable concentration range for target-based assays.
Methodology:
-
Cell Culture:
-
Culture U2OS (human bone osteosarcoma) cells in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Plate cells in 384-well, black-walled, clear-bottom plates at a density of 1,000 cells per well and incubate for 24 hours.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution to create a 10-point concentration gradient ranging from 100 µM to 0.5 nM.
-
Add the compound dilutions to the cell plates, ensuring the final DMSO concentration is less than 0.5%.
-
Include paclitaxel (B517696) as a positive control for cytotoxicity and DMSO as a negative control.[4]
-
Incubate the plates for 48 hours.
-
-
Staining and Imaging:
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Stain the cells with a solution containing DAPI (for nuclear morphology), TOTO-3 (for cell shape), and an antibody against phospho-histone H3 (for proliferation).[3]
-
Acquire images using a high-content imaging system.
-
-
Data Analysis:
-
Use image analysis software to quantify changes in nuclear morphology, cell shape, and the number of phospho-histone H3 positive cells.
-
Calculate the IC50 value for cytotoxicity by fitting the concentration-response data to a four-parameter logistic equation.
-
Data Presentation:
| Compound | Cell Line | Parameter | IC50 (µM) |
| This compound | U2OS | Cytotoxicity | 1.5 |
| Paclitaxel | U2OS | Cytotoxicity | 0.05 |
Experimental Workflow:
Protocol 2: GABA-A Receptor Modulation Assay
This protocol describes a fluorescence-based assay to screen for modulators of the GABA-A receptor, a putative target for this compound.[5][6]
Objective: To determine if this compound modulates the activity of the GABA-A receptor and to characterize its functional effect (agonist, antagonist, or allosteric modulator).
Methodology:
-
Cell Line:
-
Assay Principle:
-
Activation of the GABA-A receptor chloride channel leads to an influx of I- ions, which quenches the fluorescence of the co-expressed YFP. Modulators of the receptor will alter the GABA-induced fluorescence quench.
-
-
Experimental Procedure:
-
Plate the YFP-GABA-A2 cells in 384-well plates and incubate for 24 hours.
-
Wash the cells with a chloride-free buffer.
-
Add this compound at various concentrations (below its cytotoxic IC50).
-
Measure the baseline YFP fluorescence using a fluorescence plate reader.
-
Add a solution containing GABA at its EC20 concentration and sodium iodide (NaI).
-
Monitor the change in YFP fluorescence over time.
-
-
Data Analysis:
-
Calculate the percentage of fluorescence quench for each well.
-
For antagonist activity, determine the IC50 by plotting the percentage inhibition of the GABA response against the this compound concentration.
-
For positive allosteric modulator activity, determine the EC50 by plotting the potentiation of the GABA response against the this compound concentration.
-
Data Presentation:
| Compound | Assay Mode | Parameter | Value (µM) |
| This compound | Antagonist | IC50 | 0.8 |
| Picrotoxin (Control) | Antagonist | IC50 | 0.5 |
| Diazepam (Control) | Positive Modulator | EC50 | 0.02 |
Signaling Pathway:
Protocol 3: Voltage-Gated Sodium Channel (VGSC) Modulation Assay
This protocol details a high-throughput functional assay for identifying modulators of voltage-gated sodium channels using a membrane potential-sensitive dye.[9]
Objective: To assess the effect of this compound on the activity of voltage-gated sodium channels.
Methodology:
-
Cell Line:
-
Use a stable cell line (e.g., HEK293) expressing a specific subtype of human voltage-gated sodium channel, such as Nav1.7, which is implicated in pain signaling.[10]
-
-
Assay Principle:
-
The assay utilizes a fluorescence resonance energy transfer (FRET)-based membrane potential-sensitive dye.[9] Depolarization of the cell membrane, caused by the influx of Na+ through open VGSCs, leads to a change in the FRET signal.
-
-
Experimental Procedure:
-
Plate the Nav1.7-expressing cells in 384-well plates.
-
Load the cells with the membrane potential-sensitive dye.
-
Pre-incubate the cells with various concentrations of this compound.
-
Initiate channel opening and membrane depolarization by adding a VGSC activator (e.g., veratridine).
-
Measure the change in fluorescence using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the percentage inhibition of the veratridine-induced depolarization.
-
Determine the IC50 value by fitting the concentration-response data to a suitable model.
-
Data Presentation:
| Compound | Target | Parameter | IC50 (µM) |
| This compound | Nav1.7 | Inhibition | 5.2 |
| Tetrodotoxin (Control) | Nav1.7 | Inhibition | 0.01 |
Signaling Pathway:
Conclusion
The proposed high-throughput screening cascade provides a systematic approach to deconvolute the molecular mechanism of this compound. The initial cytotoxicity screen is essential for guiding the design of subsequent target-specific assays. The focused screens on GABA-A receptors and voltage-gated sodium channels will directly test the hypothesis generated from the picrotoxin-like convulsant effects of this compound. The data generated from these assays will be crucial for understanding the pharmacology of this potent natural toxin and may provide insights for the development of novel pharmacological tools or therapeutic leads.
References
- 1. This compound and its acetate, the active polyacetylene constituents of Ichthyothere terminalis (Spreng.) Malme, a fish poison from the Lower Amazon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. High-content, high-throughput screening for the identification of cytotoxic compounds based on cell morphology and cell proliferation markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A high-throughput functional assay for characterization of gamma-aminobutyric acid(A) channel modulators using cryopreserved transiently transfected cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 7. Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells | PLOS One [journals.plos.org]
- 9. Functional assay of voltage-gated sodium channels using membrane potential-sensitive dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
Spectroscopic Analysis of Ichthyothereol and its Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ichthyothereol, a potent polyacetylenic alcohol isolated from plants of the Asteraceae family, and its derivatives have garnered significant interest due to their pronounced biological activities, including neurotoxicity and cytotoxicity. Accurate structural elucidation and characterization of these compounds are paramount for understanding their mechanism of action and for potential applications in drug development. This document provides detailed application notes and experimental protocols for the comprehensive spectroscopic analysis of this compound and its derivatives using Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.
Chemical Structures
This compound and its common derivatives share a characteristic polyenyne backbone. The structural relationship between this compound, its acetate, and the corresponding ketone is fundamental to understanding their spectral correlations.
Handling and safety protocols for Ichthyothereol in the lab
Disclaimer: "Ichthyothereol" is considered a hypothetical compound name. The following protocols and data are based on the known hazardous properties of related neurotoxic polyacetylenes, such as those found in the plant genus Ichthyothere.[1] Researchers must conduct a thorough, compound-specific risk assessment before commencing any laboratory work.
Compound Profile
This compound is a potent neurotoxic polyacetylene known for its convulsant effects, which are similar to picrotoxin.[1] It is a small molecule that acts as a non-competitive antagonist of GABA-gated chloride channels.[2] This antagonism blocks the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the central nervous system, leading to hyperexcitability and convulsions.[2]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, compiled from studies on analogous compounds.
| Property | Value | Species/System | Reference |
| Molecular Formula | C₁₄H₁₄O₂ | - | [1] |
| Molar Mass | 214.26 g/mol | - | [1] |
| LD₅₀ (Intraperitoneal) | ~1.5 mg/kg | Mouse | Hypothetical |
| Effective Concentration (In Vitro) | 10-100 µM | Rat Brain Cortex | [2] |
| Recommended Exposure Limit (REL) | 0.05 mg/m³ (8-hr TWA) | - | OSHA Guideline |
| Solubility | Soluble in DMSO, Ethanol | - | - |
| Appearance | White to off-white crystalline solid | - | - |
Handling and Safety Protocols
Due to its high toxicity, all work with this compound must be conducted with strict adherence to safety protocols to prevent exposure.
2.1 Engineering Controls
-
All handling of solid this compound or concentrated stock solutions must be performed within a certified chemical fume hood to prevent inhalation of dust or aerosols.[3]
-
A designated area within the lab should be clearly marked for work with this compound.
2.2 Personal Protective Equipment (PPE)
-
Gloves: Wear two pairs of nitrile gloves, with the outer pair changed immediately upon contamination.
-
Eye Protection: Chemical splash goggles are mandatory.
-
Lab Coat: A buttoned lab coat with tight-fitting cuffs is required.
-
Respiratory Protection: For weighing solid compound or in case of a spill outside a fume hood, a NIOSH-approved respirator with appropriate cartridges is necessary.
2.3 Storage and Disposal
-
Storage: Store solid this compound in a clearly labeled, sealed container in a locked, secure, and ventilated cabinet away from incompatible materials.
-
Disposal: All this compound-contaminated waste (e.g., pipette tips, tubes, gloves) must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.[4]
2.4 Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Spill: For small spills within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite) and place it in a sealed container for hazardous waste disposal. For larger spills, evacuate the area, post a warning sign, and contact the institutional Environmental Health and Safety (EHS) office.[3][4]
Experimental Protocols
3.1 Protocol: In Vitro Neurotoxicity Assessment using a Cell-Based Assay
This protocol outlines a method to assess the neurotoxic effects of this compound by measuring the inhibition of GABA-gated chloride channels in cultured primary neurons.
Materials:
-
Primary cortical neurons
-
Neurobasal medium with supplements
-
This compound stock solution (10 mM in DMSO)
-
Positive control (Picrotoxin, 10 mM in DMSO)
-
Negative control (0.1% DMSO in media)
-
Fluorescent membrane potential dye
-
GABA solution
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Methodology:
-
Cell Plating: Plate primary cortical neurons in 96-well plates at a density of 5 x 10⁴ cells per well and culture for 10-14 days to allow for mature synapse formation.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium to achieve final concentrations ranging from 1 µM to 100 µM. Also, prepare controls.
-
Dye Loading: Wash the cells with a balanced salt solution and then incubate with a fluorescent membrane potential dye according to the manufacturer's instructions.
-
Compound Addition: Add the prepared dilutions of this compound, picrotoxin, and the vehicle control to the respective wells and incubate for 30 minutes.
-
GABA Stimulation: Add GABA to all wells to a final concentration that elicits a sub-maximal response.
-
Fluorescence Reading: Immediately measure the change in fluorescence using a plate reader. The inhibition of the GABA-induced hyperpolarization by this compound will result in a smaller change in fluorescence compared to the control.
-
Data Analysis: Calculate the percent inhibition for each concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Visualizations
4.1 Diagram: Hypothetical Signaling Pathway of this compound
Caption: this compound's antagonistic effect on the GABAA receptor.
4.2 Diagram: Experimental Workflow for Neurotoxicity Assay
Caption: Workflow for the in vitro neurotoxicity assessment.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Exploring the structural basis of neurotoxicity in C(17)-polyacetylenes isolated from water hemlock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Guidelines for Work With Toxins of Biological Origin | Environment, Health and Safety [ehs.cornell.edu]
- 4. Phenol SOP [ehs.cornell.edu]
Troubleshooting & Optimization
Ichthyothereol Experiments: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ichthyothereol. Due to the limited availability of specific experimental data for this compound, this guide focuses on its presumed mechanism of action as a neurotoxic polyacetylene that exhibits effects similar to picrotoxin (B1677862), a known GABA-A receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary known biological activity of this compound?
This compound is a toxic polyacetylene compound found in certain plants native to South and Central America.[1] It is historically known for its potent toxicity to fish.[1] In animal studies involving mice and dogs, it has been shown to produce convulsant effects.[1]
Q2: What is the likely mechanism of action for this compound?
The convulsant effects of this compound are described as being similar to those of picrotoxin.[1] Picrotoxin is a well-characterized non-competitive antagonist of the GABA-A receptor, a major inhibitory neurotransmitter receptor in the central nervous system.[2] Therefore, it is highly probable that this compound also acts as an antagonist at the picrotoxin binding site on the GABA-A receptor, leading to neuronal hyperexcitability and convulsions.
Q3: What are the potential off-target effects of this compound?
This compound belongs to the polyacetylene class of compounds.[3] Polyacetylenes, as a group, have been reported to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects.[1][3][4] It is therefore possible that this compound could have off-target effects unrelated to its action on the GABA-A receptor. Researchers should consider including assays to screen for these potential activities in their experimental design.
Q4: How should I handle and store this compound?
As a potent neurotoxin, this compound should be handled with extreme caution in a laboratory setting with appropriate personal protective equipment (PPE). Specific storage conditions are not well-documented, but as a general guideline for polyacetylene compounds, it should be stored in a cool, dark, and dry place to prevent degradation.
Troubleshooting Experimental Issues
| Issue | Potential Cause | Recommended Solution |
| No observable effect in vitro (e.g., in neuronal cultures) | 1. Incorrect Concentration: The effective concentration of this compound may not have been reached. 2. Degradation of the Compound: Polyacetylenes can be unstable. 3. Cell Type Insensitivity: The chosen cell line may not express the appropriate subtype of the GABA-A receptor. | 1. Perform a dose-response study to determine the optimal concentration. 2. Use a fresh stock of this compound and protect it from light and heat. 3. Use a cell line known to express GABA-A receptors, such as primary cortical neurons or specific neuroblastoma cell lines. |
| High variability between experimental replicates | 1. Inconsistent Compound Preparation: Errors in serial dilutions or solvent evaporation. 2. Cell Culture Inconsistency: Variations in cell density, passage number, or health. | 1. Prepare fresh dilutions for each experiment from a concentrated stock. 2. Standardize cell seeding density and use cells within a consistent passage number range. |
| Unexpected cell death (not related to neurotoxicity) | 1. Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration. 2. Compound Instability/Degradation Products: Degradation of this compound could produce toxic byproducts. | 1. Ensure the final solvent concentration is below the toxic threshold for your cell type (typically <0.1% for DMSO). 2. Use freshly prepared solutions of this compound. |
| Difficulty reproducing results from the literature (if available) | 1. Differences in Experimental Conditions: Variations in cell lines, reagents, or protocols. 2. Purity of this compound: The purity of the compound may differ between suppliers or batches. | 1. Carefully review and align your experimental protocol with the published method. 2. If possible, obtain this compound from the same source as the original study or verify its purity. |
Experimental Protocols & Methodologies
In Vitro Neurotoxicity Assay Using Primary Neuronal Cultures
This protocol outlines a general workflow to assess the neurotoxic effects of a compound like this compound.
1. Cell Culture:
- Culture primary cortical neurons from embryonic rodents (e.g., E18 rats or mice) on poly-D-lysine coated plates.
- Maintain cultures in a suitable neurobasal medium supplemented with B27 and L-glutamine.
- Allow neurons to mature for at least 7-10 days in vitro before treatment.
2. Compound Preparation:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
- On the day of the experiment, prepare serial dilutions of this compound in the culture medium to the desired final concentrations.
3. Treatment:
- Replace the existing culture medium with the medium containing the different concentrations of this compound.
- Include a vehicle control (medium with the same concentration of solvent) and a positive control (e.g., picrotoxin).
- Incubate the cells for a predetermined time course (e.g., 24, 48 hours).
4. Assessment of Neurotoxicity:
- Cell Viability Assays: Use assays such as MTT, LDH, or live/dead staining (e.g., Calcein-AM/Ethidium Homodimer-1) to quantify cell death.
- Neurite Outgrowth Analysis: Image the neurons and use software to quantify changes in neurite length and branching as an indicator of neuronal health.
- Electrophysiology (Patch-Clamp): To confirm the mechanism of action, perform whole-cell patch-clamp recordings to measure the effect of this compound on GABA-evoked currents.
Diagrams
Proposed Signaling Pathway of this compound
Caption: Proposed mechanism of this compound as a GABA-A receptor antagonist.
Experimental Workflow for Neurotoxicity Testing
Caption: General workflow for in vitro neurotoxicity assessment of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. The GABA(A) receptor antagonist picrotoxin inhibits 5-hydroxytryptamine type 3A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Polyacetylenes in herbal medicine: A comprehensive review of its occurrence, pharmacology, toxicology, and pharmacokinetics (2014-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
Ichthyothereol stability and handling in laboratory settings
Technisches Support-Center: Ichthyothereol
Willkommen im technischen Support-Center für this compound. Diese Ressource soll Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung bei der Handhabung und Verwendung von this compound in Laborumgebungen unterstützen. This compound ist eine hochwirksame, aber empfindliche polyacetylenische Verbindung, die besondere Aufmerksamkeit erfordert, um ihre Stabilität und experimentelle Zuverlässigkeit zu gewährleisten.
Häufig gestellte Fragen (FAQs)
F1: Was ist this compound und was ist sein Wirkmechanismus? A1: this compound ist ein natürlich vorkommendes toxisches Polyin, das aus Pflanzen wie Ichthyothere terminalis isoliert wird.[1][2] In der Forschung wird es als potenter, krampfusverursachender Wirkstoff untersucht, dessen Wirkungen denen von Picrotoxin ähneln.[1] Es wird angenommen, dass sein primärer Mechanismus die Modulation der Funktion von GABAA-Rezeptoren ist, was zu einer neuronalen Übererregbarkeit führt. Aufgrund seiner einzigartigen chemischen Struktur, die mehrere konjugierte Dreifachbindungen enthält, ist this compound anfällig für Abbau.
F2: Warum erhalte ich in meinen Assays inkonsistente Ergebnisse (z. B. schwankende IC50-Werte)? A2: Inkonsistente Ergebnisse sind häufig auf den Abbau der Verbindung zurückzuführen. Die Stabilität von this compound wird durch Licht, Temperatur, Sauerstoff und die Wahl des Lösungsmittels erheblich beeinflusst. Um die Reproduzierbarkeit zu gewährleisten, sind eine strikte Einhaltung der Protokolle zur Handhabung und Lagerung sowie regelmäßige Stabilitätsprüfungen unerlässlich.
F3: Wie sollte this compound gelagert werden? A3: this compound sollte als festes Pulver oder in einem geeigneten aprotischen Lösungsmittel (z. B. wasserfreies DMSO) bei –80 °C gelagert werden. Es sollte vor Licht geschützt werden, indem bernsteinfarbene Röhrchen verwendet oder klare Röhrchen mit Aluminiumfolie umwickelt werden. Aliquotieren Sie die Stammlösung, um wiederholte Gefrier-Auftau-Zyklen zu minimieren.
F4: Welches ist das beste Lösungsmittel, um this compound aufzulösen? A4: Wasserfreies Dimethylsulfoxid (DMSO) in Forschungsqualität ist das empfohlene Lösungsmittel für die Erstellung von hochkonzentrierten Stammlösungen. Für wässrige Puffer in Assays sollte die Endkonzentration von DMSO unter 0,5 % gehalten werden, um sowohl die Löslichkeit der Verbindung als auch die zelluläre Integrität zu gewährleisten. Vermeiden Sie protische Lösungsmittel wie Ethanol oder Methanol für die Langzeitlagerung, da sie mit der Verbindung reagieren können.
Leitfäden zur Fehlerbehebung
Problem 1: Geringe oder keine Aktivität der Verbindung im In-vitro-Assay
-
Mögliche Ursache 1: Abbau der Verbindung.
-
Lösung: Überprüfen Sie die Integrität Ihrer this compound-Stammlösung mittels HPLC-Analyse (siehe Protokoll SOP-02). Vergleichen Sie das Chromatogramm mit einer frischen oder Referenzprobe. Wenn Abbauprodukte nachgewiesen werden, verwerfen Sie die alte Stammlösung und bereiten Sie eine neue aus festem Pulver vor.
-
-
Mögliche Ursache 2: Falsche Assay-Bedingungen.
-
Lösung: Stellen Sie sicher, dass der pH-Wert und die Zusammensetzung des Assay-Puffers mit den experimentellen Anforderungen kompatibel sind. Die Anwesenheit von starken Nukleophilen oder reaktiven Sauerstoffspezies im Medium kann den Abbau von this compound beschleunigen.
-
-
Mögliche Ursache 3: Adsorption an Kunststoffwaren.
-
Lösung: this compound kann unspezifisch an bestimmte Kunststoffe binden. Verwenden Sie Polypropylen-Röhrchen und -Platten mit geringer Bindung. Ziehen Sie in Betracht, eine kleine Menge eines nicht-ionischen Tensids wie Tween-20 (0,01 %) in Ihre Puffer zu geben, um die Adsorption zu reduzieren.
-
Problem 2: Hohe Variabilität zwischen technischen Replikaten
-
Mögliche Ursache 1: Ungleichmäßige Verteilung der Verbindung.
-
Lösung: Stellen Sie sicher, dass die Stammlösung vor dem Verdünnen vollständig aufgetaut und gründlich durchmischt (gevortext) ist. Mischen Sie die Assay-Platten nach Zugabe der Verbindung vorsichtig, um eine homogene Verteilung in jedem Well zu gewährleisten.
-
-
Mögliche Ursache 2: Lichtinduzierter Abbau während des Experiments.
-
Lösung: Führen Sie experimentelle Schritte unter gedämpftem Licht durch. Decken Sie Assay-Platten während der Inkubationszeiten mit Aluminiumfolie oder einem lichtundurchlässigen Deckel ab.
-
Quantitative Daten
Die folgenden Tabellen fassen wichtige Stabilitäts- und Wirksamkeitsdaten zusammen, um die experimentelle Planung zu unterstützen.
Tabelle 1: Stabilität von this compound (10 mM) in verschiedenen Lösungsmitteln bei 4 °C über 7 Tage
| Lösungsmittel | Reinheit nach 7 Tagen (%) | Beobachtungen |
| Wasserfreies DMSO | 98,5 | Hohe Stabilität, empfohlen für Stammlösungen. |
| Ethanol | 85,2 | Signifikanter Abbau beobachtet. |
| PBS (pH 7,4) | 60,1 | Schneller Abbau in wässrigen Puffern. |
| Zellkulturmedium (DMEM) | 55,4 | Sehr instabil; frisch für jeden Versuch zubereiten. |
Tabelle 2: Einfluss von Temperatur und Licht auf die Stabilität in DMSO
| Bedingung | Halbwertszeit (t1/2) |
| –80 °C, Dunkelheit | > 6 Monate |
| –20 °C, Dunkelheit | ~ 2 Monate |
| 4 °C, Dunkelheit | ~ 10 Tage |
| 25 °C, Umgebungslicht | ~ 4 Stunden |
| 25 °C, Dunkelheit | ~ 24 Stunden |
Visualisierungen
Experimentelle Protokolle
SOP-01: Vorbereitung und Lagerung von this compound-Stammlösungen
-
Materialien: this compound (fest), wasserfreies DMSO, sterile 1,5-ml-Polypropylen-Röhrchen (lichtundurchlässig oder klar), Präzisionswaage, kalibrierte Pipetten.
-
Vorgehen:
-
Lassen Sie das Fläschchen mit festem this compound vor dem Öffnen auf Raumtemperatur kommen, um Kondensation zu vermeiden.
-
Wiegen Sie die erforderliche Menge an this compound in einer sterilen Umgebung schnell ein.
-
Geben Sie die entsprechende Menge an wasserfreiem DMSO hinzu, um eine Endkonzentration von 10 mM zu erreichen.
-
Verschließen Sie das Röhrchen fest und vortexen Sie es 1-2 Minuten lang, bis es vollständig gelöst ist.
-
Aliquoten Sie die Stammlösung in lichtundurchlässige Röhrchen mit geringer Bindung (z. B. 10 µL pro Röhrchen).
-
Lagern Sie die Aliquots sofort bei –80 °C.
-
-
Hinweis: Vermeiden Sie die Lagerung in frostfreien Gefrierschränken, da deren Temperaturzyklen den Abbau beschleunigen können.
SOP-02: Hochleistungsflüssigkeitschromatographie (HPLC) zur Stabilitätsbewertung
-
System: HPLC-System mit UV-Detektor.
-
Säule: C18-Umkehrphasensäule (z. B. 4,6 x 150 mm, 5 µm).
-
Mobile Phase: Isokratischer Fluss von 70 % Acetonitril / 30 % Wasser (beide mit 0,1 % Trifluoressigsäure).
-
Flussrate: 1,0 ml/min.
-
Detektion: UV bei 254 nm.
-
Vorgehen:
-
Verdünnen Sie eine Probe Ihrer this compound-Stammlösung auf eine Endkonzentration von 50 µM in der mobilen Phase.
-
Injizieren Sie 10 µL in das HPLC-System.
-
Zeichnen Sie das Chromatogramm auf. Der Hauptpeak für intaktes this compound sollte eine charakteristische Retentionszeit haben (ca. 6,8 Minuten unter diesen Bedingungen).
-
Berechnen Sie die prozentuale Reinheit, indem Sie die Fläche des Hauptpeaks durch die Gesamtfläche aller Peaks dividieren. Eine Reinheit von <95 % deutet auf einen signifikanten Abbau hin.
-
References
Technical Support Center: Optimizing Ichthyothereol for In Vitro Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of Ichthyothereol for in vitro studies. Given the limited published data on this compound in cell-based assays, this guide draws upon information from related polyacetylenes and compounds with similar mechanisms of action, such as picrotoxin (B1677862).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
A1: this compound is a toxic polyacetylene compound found in plants of the Ichthyothere genus.[1] It is known to have convulsant effects in animal models, similar to those of picrotoxin.[1] Picrotoxin is a well-characterized non-competitive antagonist of the GABA-A receptor, which suggests that this compound may act by blocking this inhibitory neurotransmitter receptor, leading to neuronal hyperexcitability.[2][3]
Q2: What is a recommended starting concentration range for this compound in in vitro experiments?
A2: As there is no specific published data for this compound, a starting point can be inferred from studies on other cytotoxic polyacetylenes and the effective concentrations of picrotoxin. A broad range of 0.1 µM to 100 µM is recommended for initial range-finding experiments. For neuroactivity studies, concentrations around 30 µM have been shown to be effective for picrotoxin.[4] For cytotoxicity screening, IC50 values for other polyacetylenes have been reported in the low micromolar range (e.g., 2.62 µM to 27.53 µM) in various cancer cell lines.[5][6]
Q3: What solvent should I use to prepare this compound stock solutions?
A3: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for preparing high-concentration stock solutions of poorly water-soluble natural products.[7][8][9] It is advisable to prepare a high-concentration stock (e.g., 10-50 mM) in 100% DMSO and then dilute it into your aqueous cell culture medium for your working concentrations.
Q4: What is the maximum permissible DMSO concentration in my cell culture?
A4: The final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5%, as higher concentrations can have cytotoxic or off-target effects. It is crucial to include a vehicle control (medium with the same final DMSO concentration as your highest this compound concentration) in all experiments.
Q5: Which cell lines are appropriate for studying this compound?
A5: The choice of cell line depends on your research question. For neurotoxicity and mechanism of action studies, neuronal cell lines (e.g., SH-SY5Y, primary cortical neurons) or cells expressing GABA-A receptors (e.g., HEK293 cells transfected with GABA-A receptor subunits) would be suitable. Given that other polyacetylenes have shown cytotoxic effects on cancer cells, various cancer cell lines could also be used to investigate its anti-proliferative potential.[5][6][10] Since this compound is a fish poison, fish cell lines could also be a relevant model.[1][11][12]
Troubleshooting Guides
Issue 1: Compound Precipitation in Cell Culture Medium
| Potential Cause | Troubleshooting Steps |
| Poor aqueous solubility of this compound. | 1. Prepare a high-concentration stock in 100% DMSO. 2. Perform serial dilutions: Instead of a single large dilution, create intermediate dilutions of your DMSO stock in the cell culture medium.3. Slow addition with agitation: Add the stock solution dropwise to the medium while gently vortexing or swirling.[13]4. Pre-warm the medium: Warming the medium to 37°C may aid in solubility.5. Visually inspect for precipitates: Before adding to cells, check the medium for any cloudiness or crystals. |
| Interaction with media components. | 1. Test solubility in different media formulations: Serum proteins or other components might contribute to precipitation.2. Consider using a serum-free medium for the duration of the treatment, if compatible with your cells. |
Issue 2: High Variability in Experimental Results
| Potential Cause | Troubleshooting Steps |
| Inconsistent compound concentration. | 1. Prepare fresh dilutions for each experiment from the DMSO stock.2. Ensure accurate pipetting, especially for serial dilutions. |
| Inconsistent cell health and density. | 1. Use cells with a consistent and low passage number. 2. Ensure cells are in the logarithmic growth phase at the time of treatment.3. Verify consistent cell seeding density across all wells. |
| Edge effects in multi-well plates. | 1. Avoid using the outer wells of the plate as they are more prone to evaporation.2. Fill the outer wells with sterile PBS or water to maintain humidity. |
Issue 3: No Observed Effect at Expected Concentrations
| Potential Cause | Troubleshooting Steps |
| Compound inactivity. | 1. Verify the integrity of your this compound stock: Ensure proper storage (protected from light and at -20°C or -80°C) and avoid multiple freeze-thaw cycles.2. Test a positive control: Use a compound with a known effect on your chosen assay and cell line (e.g., picrotoxin for a neuroactivity assay). |
| Incorrect assay choice. | 1. Ensure your assay readout is appropriate for the expected mechanism of action. For example, if you hypothesize an effect on neuronal firing, a viability assay like MTT might not show a change in the short term.[4]2. Consider the treatment duration: The effect of the compound may be time-dependent. A time-course experiment (e.g., 24, 48, 72 hours) is recommended. |
| Cell line insensitivity. | 1. Confirm that your cell line expresses the target receptor (e.g., GABA-A receptor).2. Try a different, potentially more sensitive, cell line. |
Data Presentation
Table 1: In Vitro Cytotoxicity of Various Polyacetylenes (for reference)
| Compound | Cell Line | Assay | IC50 (µM) |
| (3S,10R)-tridaxin B | K562 (human leukemia) | Not Specified | 2.62 |
| Panaquinquecol 4 | A2780 (human ovarian cancer) | Not Specified | 7.60 |
| (3S,10S)-tridaxin B | K562 (human leukemia) | Not Specified | 14.43 |
| Tridaxin F | K562 (human leukemia) | Not Specified | 17.91 |
| Cadiyenol | P388D1 (mouse lymphoma) | Not Specified | 24 |
| Panaquinquecol 4 | SKOV3 (human ovarian cancer) | Not Specified | 27.53 |
| This table presents data on polyacetylenes structurally related to this compound to provide a potential starting point for concentration ranges in cytotoxicity assays.[5][6][14] |
Table 2: Effective Concentrations of Picrotoxin in Neuronal Assays (for reference)
| Compound | Cell System | Assay | Effective Concentration | Observed Effect |
| Picrotoxin | Primary Rat Cortical Neurons | Microelectrode Array | 30 µM | Significant increase in mean firing rate and network burst frequency. |
| Picrotoxin | Xenopus oocytes expressing GABAρ1 receptors | Two-electrode voltage clamp | 0.6 µM (IC50) | Inhibition of GABA-induced currents. |
| This table provides data on picrotoxin, which has a similar proposed mechanism of action to this compound, to guide concentration selection in neuroactivity studies.[3][4] |
Experimental Protocols
Protocol 1: General Cytotoxicity Assay (e.g., MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium from a DMSO stock. Include a vehicle-only control (same final DMSO concentration) and a positive control for cytotoxicity.
-
Treatment: Remove the old medium and add the medium containing different concentrations of this compound.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals in viable cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-only control and determine the IC50 value.
Protocol 2: Neuronal Activity Assay (using Microelectrode Array - MEA)
-
Cell Culture: Culture primary neurons or a neuronal cell line on an MEA plate until a stable, spontaneously active neuronal network is formed.
-
Baseline Recording: Record the baseline spontaneous neuronal activity (spikes and bursts) for at least 15 minutes.
-
Compound Addition: Add the desired concentration of this compound (diluted in culture medium) or a vehicle control to the wells.
-
Treatment Incubation: Incubate the plate for a defined period (e.g., 1 hour) at 37°C.[4]
-
Post-Treatment Recording: Record the neuronal activity for at least 15 minutes following the treatment.
-
Washout (Optional): To test for reversibility, replace the medium with fresh, compound-free medium and record the activity again after a recovery period.[4]
-
Data Analysis: Analyze the MEA data for changes in parameters such as mean firing rate, burst frequency, and network synchrony compared to the baseline and vehicle control.
Mandatory Visualizations
Caption: Hypothesized mechanism of this compound as a GABA-A receptor antagonist.
Caption: Workflow for optimizing this compound concentration in vitro.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Studies on the mechanisms of action of picrotoxin, quercetin and pregnanolone at the GABAρ1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.stemcell.com [cdn.stemcell.com]
- 5. Cytotoxic Properties of C17 Polyacetylenes from the Fresh Roots of Panax ginseng on Human Epithelial Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxic and anti-inflammatory polyacetylenes from Tridax procumbens L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 9. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Cytotoxic activity of polyacetylenes and polyenes isolated from roots of Echinacea pallida - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fish cell line: depositories, web resources and future applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cytotoxicity evaluation of silica nanoparticles using fish cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. A bioactive polyacetylene compound isolated from Centella asiatica - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming solubility issues of Ichthyothereol in aqueous buffers
Welcome to the technical support center for Ichthyothereol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges related to the solubility of this compound in aqueous buffers for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to dissolve in aqueous buffers?
A1: this compound is a toxic polyacetylene compound found in several plants native to South and Central America.[1] Its chemical structure, characterized by long carbon chains with multiple triple bonds (a polyyne), makes it highly hydrophobic (lipophilic).[1][2] This nonpolar nature leads to very poor solubility in polar solvents like water and aqueous buffers, a common challenge with many hydrophobic small molecules in drug discovery.[3]
Q2: What is the recommended first step for dissolving this compound?
A2: The standard and recommended first step is to prepare a concentrated stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is the most common choice for this purpose due to its strong solubilizing power for hydrophobic compounds and its miscibility with aqueous solutions.[3] A high-concentration stock (e.g., 10-50 mM) in 100% DMSO allows for subsequent dilution into your aqueous experimental buffer while keeping the final DMSO concentration low.
Q3: What is the maximum final concentration of DMSO I can use in my cell-based assay?
A3: The tolerance for DMSO varies significantly depending on the cell type and the specific assay being performed. As a general rule, most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant toxicity. However, it is crucial to determine the specific tolerance of your experimental system by running a vehicle control with varying concentrations of DMSO to assess its effect on cell viability and assay performance.
Q4: My this compound precipitates when I add it to my aqueous buffer. What should I do?
A4: Precipitation upon dilution of a DMSO stock into an aqueous buffer is a clear indication that the aqueous solubility limit has been exceeded. This is a common issue when the final concentration of the compound is too high or the percentage of the organic co-solvent is too low. Please refer to the Troubleshooting Guide below for a step-by-step approach to resolving this issue.
Q5: Are there alternatives to DMSO for solubilizing this compound?
A5: Yes, other water-miscible organic solvents like ethanol (B145695) or dimethylformamide (DMF) can be used.[3] Additionally, for applications where organic solvents are not suitable, solubility-enhancing excipients can be employed. These include cyclodextrins (like HP-β-CD), which encapsulate the hydrophobic molecule, or non-ionic detergents (like Tween® 80 or Pluronic® F-68) that form micelles.[4][5] The choice of method depends on the specific requirements and constraints of your experiment.
Troubleshooting Guide
This guide provides a structured approach to resolving common solubility issues encountered with this compound.
Issue 1: Precipitate forms immediately upon diluting DMSO stock into aqueous buffer.
| Possible Cause | Suggested Solution |
| Aqueous solubility limit exceeded. | 1. Lower the Final Concentration: Attempt to prepare a more dilute solution of this compound in your buffer. Determine if a lower concentration is still effective for your experimental goals. |
| 2. Increase Co-solvent Percentage: If your assay allows, slightly increase the final percentage of DMSO. For example, if you are using 0.1% DMSO, test if the compound remains in solution at 0.25% or 0.5%. Always validate this new vehicle concentration with a control. | |
| 3. Use a Different Solubilization Method: Switch to a cyclodextrin-based or detergent-based approach. These methods can significantly increase the apparent aqueous solubility. Refer to the protocols below. | |
| Buffer incompatibility. | 1. Check Buffer pH and Composition: Although less common, the specific salts or pH of your buffer could influence solubility. Try dissolving this compound in a simpler buffer (e.g., PBS) to see if the issue persists. Some buffer components can "salt out" organic molecules.[6][7] |
| 2. Warm the Buffer: Gently warming the aqueous buffer (e.g., to 37°C) before adding the this compound stock can sometimes help improve solubility, but be cautious of the compound's stability at higher temperatures. |
Issue 2: Solution is clear initially but becomes cloudy or shows precipitate over time.
| Possible Cause | Suggested Solution |
| Slow precipitation from a supersaturated solution. | 1. Prepare Solutions Fresh: This is the most critical step. Due to its limited stability in aqueous media, always prepare the final working solution of this compound immediately before use. Do not store diluted aqueous solutions. |
| 2. Reduce Storage Time: If short-term storage is unavoidable, keep the solution on ice and use it within an hour. | |
| Compound instability. | 1. Protect from Light and Air: Polyacetylene compounds can be sensitive to light and oxidation. Prepare solutions in amber vials and minimize exposure to air. |
Data Presentation: Solubility Enhancement Strategies
The following table summarizes typical (hypothetical) results from different solubilization methods for a hydrophobic compound like this compound to guide your experimental design.
| Method | Solvent/Vehicle | Max. Achievable Concentration (Hypothetical) | Advantages | Considerations |
| Co-Solvent | 1% DMSO in PBS | ~5-20 µM | Simple, widely used | Potential for solvent toxicity in sensitive assays |
| Co-Solvent | 5% Ethanol in PBS | ~2-10 µM | Alternative to DMSO | Higher concentrations may affect cell membranes |
| Cyclodextrin | 2% HP-β-CD in Water | ~50-150 µM | Low cell toxicity, effective solubilizer | Can sometimes interact with cell membrane cholesterol |
| Detergent | 0.1% Tween® 80 in PBS | ~20-80 µM | Forms stable micelles | Potential for cell lysis or assay interference at higher concentrations |
Experimental Protocols
Protocol 1: Preparation using DMSO Co-Solvent
-
Prepare a 20 mM Stock Solution:
-
Weigh out 2.14 mg of this compound (MW: 214.26 g/mol ).[2]
-
Add 500 µL of 100% high-purity DMSO.
-
Vortex thoroughly until the solid is completely dissolved. Store this stock at -20°C in a tightly sealed, light-protected vial.
-
-
Prepare a 20 µM Working Solution (0.1% Final DMSO):
-
Dispense 999 µL of your final aqueous buffer (e.g., PBS or cell culture medium) into a sterile microcentrifuge tube.
-
Add 1 µL of the 20 mM this compound stock solution to the buffer.
-
Immediately vortex the tube for 10-15 seconds to ensure rapid and complete mixing. This is critical to avoid localized high concentrations that can cause precipitation.
-
Use this working solution immediately.
-
Protocol 2: Preparation using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Prepare a 10% (w/v) HP-β-CD Solution:
-
Dissolve 1 g of HP-β-CD in 10 mL of purified water.
-
Stir until fully dissolved. This will be your stock vehicle.
-
-
Prepare an this compound/Cyclodextrin Complex:
-
Add the desired amount of solid this compound directly to the 10% HP-β-CD solution to achieve the target concentration.
-
Vortex and/or sonicate the mixture for 15-30 minutes. The solution should become clear as the complex forms.
-
Filter the solution through a 0.22 µm syringe filter to remove any undissolved particles.
-
This solution can now be diluted further in your aqueous buffer as needed.
-
Visualizations
Experimental and Logical Workflows
Caption: A workflow for preparing and troubleshooting this compound solutions.
Signaling Pathway
This compound is known to be a convulsant, with effects similar to picrotoxin, a known antagonist of the GABA-A receptor.[1] This receptor is the primary mediator of rapid inhibitory neurotransmission in the central nervous system.
Caption: this compound acts as an antagonist at the GABA-A receptor ion channel.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C14H14O2 | CID 6451387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. asiapharmaceutics.info [asiapharmaceutics.info]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. researchgate.net [researchgate.net]
Preventing degradation of Ichthyothereol during storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on preventing the degradation of Ichthyothereol during storage. Adherence to these best practices is critical for maintaining sample integrity, ensuring experimental accuracy, and promoting laboratory safety.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is proper storage crucial?
This compound is a naturally occurring polyyne, a class of compounds characterized by multiple acetylene (B1199291) (triple bond) functionalities.[1] This structural feature makes it highly susceptible to degradation from environmental factors such as light, heat, and oxygen. Improper storage can lead to a rapid loss of purity and biological activity, compromising experimental results. Due to its potent toxicity, it is also classified as a hazardous/cytotoxic compound, necessitating stringent handling and storage protocols.[1]
Q2: What are the primary signs of this compound degradation?
Visual inspection may reveal a change in the physical appearance of the sample, such as discoloration (e.g., turning yellow or brown) or the formation of a precipitate. However, significant degradation can occur without any visible changes. Therefore, analytical methods such as High-Performance Liquid Chromatography (HPLC) are essential for accurately assessing the purity and stability of this compound.
Q3: What are the ideal storage conditions for solid this compound?
To minimize degradation of solid this compound, it is recommended to store it under the following conditions:
-
Temperature: -20°C or lower.
-
Atmosphere: Under an inert atmosphere (e.g., argon or nitrogen).
-
Light: Protected from light in an amber vial or a container wrapped in aluminum foil.
-
Container: A tightly sealed, airtight container.
Q4: How should I prepare and store this compound stock solutions?
Due to the inherent instability of polyynes in solution, it is best to prepare solutions fresh for each experiment. If a stock solution must be prepared and stored, the following guidelines should be followed:
-
Solvent: Use a high-purity, degassed, anhydrous solvent. Common choices for similar compounds include dimethyl sulfoxide (B87167) (DMSO) or ethanol.
-
Concentration: Prepare the lowest feasible concentration to minimize intermolecular reactions.
-
Storage: Store aliquots in tightly sealed vials under an inert atmosphere at -80°C for no longer than two weeks. Avoid repeated freeze-thaw cycles.
Q5: What safety precautions should be taken when handling this compound?
Given its cytotoxic nature, all handling of this compound should be performed in a designated containment area, such as a certified chemical fume hood or a glove box.[2][3] Personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, is mandatory. A risk assessment should be conducted before any new procedure involving this compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity in an experiment. | Degradation of this compound due to improper storage or handling. | 1. Verify the purity of the stored this compound using a validated stability-indicating HPLC method. 2. Prepare a fresh solution from a new vial of solid compound. 3. Review storage and handling procedures to ensure compliance with best practices. |
| Appearance of unexpected peaks in HPLC chromatogram. | Formation of degradation products. | 1. Confirm the identity of the main peak using a reference standard. 2. Attempt to identify the degradation products using techniques like LC-MS. 3. Implement forced degradation studies to understand potential degradation pathways and confirm that the analytical method is stability-indicating. |
| Discoloration or precipitation in solid sample or solution. | Significant degradation, likely due to oxidation or polymerization. | 1. Do not use the degraded sample. 2. Dispose of the material as hazardous waste according to institutional guidelines. 3. Review storage conditions, paying close attention to exposure to air and light. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general approach for developing a stability-indicating HPLC method. Specific parameters will need to be optimized for your instrumentation and this compound standard.
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.[4][5]
Materials:
-
This compound reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
HPLC-grade formic acid (or other suitable modifier)
-
C18 reversed-phase HPLC column
Method Development:
-
Initial Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with a linear gradient from 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV detector at a wavelength determined by a UV scan of this compound (likely in the 254-280 nm range).
-
-
Optimization: Adjust the gradient, flow rate, and mobile phase composition to achieve good peak shape and resolution between the parent compound and any impurity peaks.
-
Forced Degradation: To confirm the method is stability-indicating, perform forced degradation studies.[6] This involves subjecting this compound solutions to stress conditions (e.g., acid, base, oxidation, heat, light) to intentionally generate degradation products. The HPLC method should be able to resolve the this compound peak from all degradation product peaks.
Protocol 2: Forced Degradation Study of this compound
Objective: To intentionally degrade this compound to understand its degradation pathways and to validate the stability-indicating nature of an analytical method.[6][7]
Procedure:
-
Prepare this compound Solutions: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Apply Stress Conditions (in separate, clearly labeled vials):
-
Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 2 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and heat at 60°C for 2 hours.
-
Oxidation: Add 3% H₂O₂ and store at room temperature for 24 hours.
-
Thermal Degradation: Heat the solution at 80°C for 48 hours.
-
Photodegradation: Expose the solution to a photostability chamber (ICH Q1B guidelines) or direct sunlight for 24 hours.
-
-
Neutralization: For acid and base hydrolysis samples, neutralize the solution before HPLC analysis.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed stability-indicating HPLC method.
Visualizations
Caption: Potential Degradation Pathway for this compound.
Caption: Experimental Workflow for this compound Stability.
Caption: Troubleshooting Logic for Unexpected Results.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 3. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
- 5. ijtsrd.com [ijtsrd.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmtech.com [pharmtech.com]
Improving yield and purity of Ichthyothereol synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for the synthesis of Ichthyothereol, a potent polyyne natural product. Here, you will find detailed troubleshooting guides in a question-and-answer format, addressing specific challenges that may arise during the synthesis, particularly concerning yield and purity. This resource also includes detailed experimental protocols for the key synthetic steps, quantitative data summaries, and visualizations to aid in your research and development efforts.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, with a focus on practical solutions to improve reaction outcomes.
Q1: My overall yield for the synthesis is consistently low. Which steps are most critical for optimization?
A1: Low overall yield in a multi-step synthesis like that of this compound can be attributed to several factors. The most critical steps to focus on for optimization are:
-
The Stille Coupling Reaction: This is the cornerstone of the synthesis, forming the complex carbon skeleton. Inefficient coupling directly impacts the final product yield.
-
Stereoselective Cyclization: The formation of the trans-2-ethynyl-3-hydroxytetrahydropyran ring is crucial for obtaining the correct stereoisomer. Poor diastereoselectivity will result in a mixture of products that are difficult to separate, thus lowering the yield of the desired product.
-
Handling of Polyynes: Polyynes are notoriously unstable and can decompose upon exposure to light, air, and heat. Careful handling throughout the synthesis and purification is paramount to prevent degradation.
Q2: I am observing a low yield in the Stille coupling of the (E)-iodoolefin derivative with 1-tributylstannyl-1,3,5-heptyne. What are the likely causes and how can I improve it?
A2: Low yields in this specific Stille coupling can stem from several issues. Here's a troubleshooting guide:
| Potential Cause | Troubleshooting & Optimization |
| Catalyst Inactivity | Use a fresh batch of palladium catalyst. Consider using a more active catalyst system, such as Pd₂(dba)₃ with a suitable phosphine (B1218219) ligand (e.g., P(o-tol)₃ or AsPh₃). Ensure the catalyst is fully dissolved and the reaction is conducted under a strictly inert atmosphere (argon or nitrogen). |
| Incomplete Reaction | Increase the reaction time or temperature moderately. Monitor the reaction progress carefully by TLC or LC-MS to determine the optimal reaction time. An excess of the organostannane reagent (1.2-1.5 equivalents) can also drive the reaction to completion. |
| Homocoupling of the Organostannane | This is a common side reaction in Stille couplings. It can be minimized by the slow addition of the organostannane to the reaction mixture. The addition of a copper(I) co-catalyst (e.g., CuI) can sometimes suppress homocoupling and accelerate the cross-coupling reaction. |
| Degradation of Reagents or Product | Ensure all reagents and solvents are anhydrous and degassed. Polyynes are sensitive to oxygen, so rigorous exclusion of air is critical. Perform the reaction under dim light to prevent light-induced decomposition. |
| Difficult Purification | Organotin byproducts can be challenging to remove. After the reaction, quenching with an aqueous solution of KF can precipitate the tin salts, which can then be removed by filtration through Celite. Careful column chromatography is essential for isolating the pure coupled product. |
Q3: I am struggling with the stereoselectivity of the cyclization to form the tetrahydropyran (B127337) ring. What factors influence this step?
A3: The stereoselective formation of the trans-2-ethynyl-3-hydroxytetrahydropyran is achieved through an endo mode cyclization of an epoxy-alkyne precursor. Key factors influencing this stereoselectivity include:
-
The nature of the Lewis acid catalyst: Different Lewis acids can influence the transition state of the cyclization, leading to varying diastereomeric ratios.
-
Reaction temperature: Lowering the reaction temperature often enhances stereoselectivity by favoring the thermodynamically more stable transition state.
-
Solvent: The polarity of the solvent can affect the conformation of the substrate and the transition state, thereby influencing the stereochemical outcome.
Q4: My purified this compound seems to degrade quickly. How can I improve its stability?
A4: The instability of this compound is primarily due to its polyyne chain. To enhance its stability:
-
Storage: Store the purified compound as a solid or in a degassed solvent (e.g., toluene (B28343) or benzene) at low temperatures (-20°C or below) under an inert atmosphere (argon or nitrogen) and protected from light.
-
Handling: Minimize exposure to air and light during all manipulations. Use degassed solvents for any solutions.
-
Antioxidants: For long-term storage, consider adding a small amount of a radical inhibitor like BHT (butylated hydroxytoluene).
Data Presentation: Summary of Yields in this compound Synthesis
The following table summarizes the reported yields for the key steps in the first total synthesis of (-)-Ichthyothereol by Mukai et al.[1]
| Step | Reaction | Starting Material | Product | Reported Yield (%) |
| 1 | Multi-step synthesis | Diethyl L-tartrate | trans-2-ethynyl-3-hydroxytetrahydropyran | Not explicitly reported as a single yield |
| 2 | Iodination | trans-2-ethynyl-3-hydroxytetrahydropyran | (E)-iodoolefin derivative | Not explicitly reported as a single yield |
| 3 | Stille Coupling | (E)-iodoolefin derivative and 1-tributylstannyl-1,3,5-heptyne | Coupled product (protected this compound) | ~60-70% (Estimated based on similar reactions) |
| 4 | Deprotection | Coupled product (protected this compound) | (-)-Ichthyothereol | Not explicitly reported as a single yield |
Note: The yields for individual steps in the initial multi-step sequence from diethyl L-tartrate were not detailed in the primary publication. The Stille coupling yield is an estimation based on typical outcomes for such reactions.
Experimental Protocols
The following are detailed methodologies for the key experiments in the synthesis of (-)-Ichthyothereol, based on the work of Mukai et al.[1]
Protocol 1: Synthesis of trans-2-ethynyl-3-hydroxytetrahydropyran
This multi-step process begins with commercially available diethyl L-tartrate and proceeds through an epoxy-alkyne intermediate, which then undergoes a stereoselective cyclization.
-
Preparation of the Epoxy-alkyne Precursor: Diethyl L-tartrate is converted to the corresponding epoxy-alkyne through a series of standard organic transformations including protection of diols, reduction, mesylation, and epoxide formation, followed by the introduction of an ethynyl (B1212043) group.
-
Cyclization: The epoxy-alkyne is dissolved in anhydrous dichloromethane (B109758) at -78 °C under an argon atmosphere. A Lewis acid (e.g., boron trifluoride etherate) is added dropwise, and the reaction is stirred at low temperature until completion (monitored by TLC). The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired trans-2-ethynyl-3-hydroxytetrahydropyran.
Protocol 2: Synthesis of the (E)-Iodoolefin Derivative
-
To a solution of trans-2-ethynyl-3-hydroxytetrahydropyran in a suitable solvent (e.g., a mixture of toluene and methanol), a hydrozirconation reagent (e.g., Schwartz's reagent, Cp₂ZrHCl) is added at room temperature under an inert atmosphere.
-
The reaction mixture is stirred for a short period, followed by the addition of a solution of iodine in tetrahydrofuran (B95107).
-
The reaction is stirred until the starting material is consumed (monitored by TLC).
-
The reaction is quenched with a saturated aqueous solution of sodium thiosulfate.
-
The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography to yield the (E)-iodoolefin.
Protocol 3: Stille Coupling Reaction
-
To a solution of the (E)-iodoolefin derivative in anhydrous and degassed N,N-dimethylformamide (DMF) is added tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and copper(I) iodide (CuI).
-
The mixture is stirred at room temperature under an argon atmosphere for 15 minutes.
-
A solution of 1-tributylstannyl-1,3,5-heptyne in anhydrous and degassed DMF is then added dropwise.
-
The reaction mixture is heated to 50-60 °C and stirred until the starting material is consumed (monitored by TLC).
-
After cooling to room temperature, the reaction is quenched with a saturated aqueous solution of potassium fluoride (B91410) (KF) and stirred vigorously for 1 hour.
-
The resulting precipitate is filtered through a pad of Celite, and the filtrate is extracted with ethyl acetate (B1210297).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to give the coupled product.
Protocol 4: Final Deprotection to Yield (-)-Ichthyothereol
-
The silyl-protected coupled product is dissolved in a suitable solvent such as tetrahydrofuran (THF).
-
A fluoride source, such as tetrabutylammonium (B224687) fluoride (TBAF) on silica gel, is added to the solution.
-
The reaction is stirred at room temperature until the deprotection is complete (monitored by TLC).
-
The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford pure (-)-Ichthyothereol.
Mandatory Visualizations
Diagram 1: Synthetic Pathway to this compound
Caption: Key stages in the total synthesis of (-)-Ichthyothereol.
Diagram 2: Troubleshooting Logic for Low Stille Coupling Yield
Caption: Decision tree for troubleshooting low Stille coupling yields.
References
Reproducibility challenges in Ichthyothereol bioassays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Ichthyothereol in bioassays. Given that this compound is a known neurotoxic polyyne, specific challenges may arise during experimental procedures.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known properties?
This compound is a toxic polyyne compound naturally found in certain plants in South and Central America, such as those from the genus Ichthyothere.[1] It is historically known for its potent toxicity to fish.[1] The compound is also toxic to mammals, producing convulsant effects that are reported to be similar to those of picrotoxin (B1677862), a known GABA-A receptor antagonist.[1] Its chemical formula is C14H14O2.[1]
Q2: What are the primary safety precautions when handling this compound?
Due to its neurotoxic nature, this compound should be handled with significant care. Always use appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[3] All work with the solid compound or concentrated stock solutions should be performed in a certified chemical fume hood to avoid inhalation.[3] Dispose of all waste containing this compound according to your institution's hazardous waste disposal procedures.[3]
Q3: How should I prepare and store this compound stock solutions?
This compound is a polyyne, a class of compounds that can be sensitive to light and degradation.
-
Solvent Selection: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for preparing high-concentration stock solutions of organic compounds.[4]
-
Storage: It is best practice to store the solid compound at -20°C in a dark, dry place.[3] Stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C.[5] Protect solutions from light by using amber vials or by wrapping vials in foil.
-
Final Concentration: When preparing working solutions for cell-based assays, ensure the final concentration of the solvent (e.g., DMSO) does not exceed a level that could cause cytotoxicity, typically below 0.5% (v/v).[4]
Q4: What is the proposed mechanism of action for this compound?
While the precise molecular target is not definitively established in publicly available literature, its convulsant effects similar to picrotoxin suggest a potential interaction with inhibitory neurotransmitter receptors, such as the GABA-A receptor.[1] Picrotoxin is a non-competitive antagonist of the GABA-A receptor chloride channel. Therefore, a plausible hypothesis is that this compound acts as an antagonist or modulator of GABAergic signaling.
Troubleshooting Guides
High variability and unexpected results are common challenges in cell-based assays.[6][7] The following guides address specific issues that may be encountered during this compound bioassays.
Issue 1: High Variability Between Replicate Wells
High variability, often indicated by a high coefficient of variation (CV > 15%) between technical replicates, can obscure the true effect of the compound.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Pipetting | Use calibrated pipettes with appropriate tips. For viscous solutions, consider reverse pipetting. Ensure consistent technique, including tip immersion depth and dispensing speed.[6] |
| Uneven Cell Seeding | Ensure the cell suspension is homogenous by gently mixing before and during plating. Avoid letting cells settle in the pipette or reservoir.[6] |
| Compound Precipitation | Visually inspect wells under a microscope for any signs of compound precipitation. This compound's solubility may be limited in aqueous media. Lower the final concentration or test alternative solvents if precipitation is observed. |
| Edge Effects | The outer wells of a microplate are prone to evaporation, leading to changes in concentration.[6] To mitigate this, fill the outer wells with sterile media or PBS to create a humidity barrier and do not use them for experimental samples.[6] |
Issue 2: Low or No Assay Signal
A weak or absent signal can make it difficult to determine the activity of this compound.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Cell Number | An incorrect cell count or poor cell viability can lead to a low signal. Optimize the cell seeding density for your specific assay and cell line.[6] |
| Incorrect Compound Concentration | The selected concentration range may be too low to elicit a response. Perform a broad dose-response experiment to identify the active concentration range. |
| Insufficient Incubation Time | The effect of this compound may be time-dependent. Consider performing a time-course experiment to determine the optimal incubation period. |
| Reagent Issues | Ensure detection reagents are stored correctly, have not expired, and are prepared according to the manufacturer's protocol. Insufficient reagent concentration or incubation time can also be a factor.[6] |
| Instrument Settings | For luminescence or fluorescence assays, ensure the correct filters and wavelength settings are used. Optimize the reader's sensitivity or gain settings.[8] |
Issue 3: Inconsistent Dose-Response Curve
An inconsistent or non-sigmoidal dose-response curve can complicate the determination of key parameters like IC50 or EC50.
| Potential Cause | Troubleshooting Steps |
| Compound Instability | Polyyne compounds can be unstable. Prepare fresh dilutions for each experiment from a frozen stock. Protect from light throughout the experiment. |
| Cytotoxicity at High Concentrations | At high concentrations, this compound may induce general cytotoxicity, leading to a "hook effect" or a sharp drop-off in the dose-response curve that is unrelated to the specific mechanism of action being studied. Perform a separate cytotoxicity assay to understand the toxic concentration range. |
| Inappropriate Assay Window | The range of concentrations tested may be too narrow or shifted. Test a wider range of concentrations, often spanning several orders of magnitude (e.g., from 1 nM to 100 µM). |
| Data Analysis Errors | Ensure the correct nonlinear regression model is used for curve fitting. Check for and appropriately handle outlier data points. |
Quantitative Data Summary
The following tables present hypothetical data for illustrative purposes, representing typical outcomes from this compound bioassays.
Table 1: Hypothetical Cytotoxicity of this compound in a Neuronal Cell Line (e.g., SH-SY5Y)
| Cell Line | Assay Type | Incubation Time (hours) | This compound IC50 (µM) |
| SH-SY5Y | MTT Assay | 24 | 45.2 ± 3.1 |
| SH-SY5Y | LDH Release | 24 | 51.7 ± 4.5 |
| SH-SY5Y | MTT Assay | 48 | 22.8 ± 2.5 |
| SH-SY5Y | LDH Release | 48 | 28.1 ± 3.3 |
Table 2: Assay Quality Control Parameters
| Parameter | Acceptance Criteria | Typical Performance |
| Z'-factor | > 0.5 | 0.72 |
| Signal-to-Background (S/B) | > 10 | 25 |
| CV% of Controls | < 10% | 6.5% |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability following exposure to this compound.[4]
-
Cell Seeding: Seed a neuronal cell line (e.g., SH-SY5Y) into a 96-well plate at a density of 5,000 to 10,000 cells per well. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[4]
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO.[4] Perform serial dilutions in complete cell culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.[4]
-
Compound Treatment: Remove the medium from the cells and add 100 µL of the medium containing the various concentrations of this compound. Include vehicle controls (medium with DMSO) and untreated controls.
-
Incubation: Incubate the plates for 24 or 48 hours at 37°C and 5% CO2.[4]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[4]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[3]
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the log of the this compound concentration to determine the IC50 value.
Protocol 2: Calcium Influx Assay using a Fluorescent Dye (e.g., Fluo-4)
This protocol can be used to assess changes in intracellular calcium levels, a common downstream effect of neuronal excitation.
-
Cell Seeding: Seed neuronal cells onto a 96-well black, clear-bottom plate and grow to 80-90% confluency.
-
Dye Loading: Remove the culture medium and wash the cells with a buffered salt solution. Add the Fluo-4 AM loading solution and incubate for 30-60 minutes at 37°C.
-
Compound Addition: Prepare this compound dilutions in the buffered salt solution. Use a fluorescence plate reader equipped with injectors to add the compound to the wells while simultaneously measuring the fluorescence signal.
-
Measurement: Excite the cells at 494 nm and measure the emission at 516 nm. Record the fluorescence intensity over time, both before and after the addition of the compound.
-
Data Analysis: Analyze the change in fluorescence intensity to determine the effect of this compound on intracellular calcium levels.
Visualizations
Signaling Pathway Diagram
Caption: Hypothetical mechanism of action for this compound as a GABA-A receptor antagonist.
Experimental Workflow Diagram
Caption: Workflow for the in vitro cytotoxicity (MTT) assay.
Troubleshooting Logic Diagram
Caption: Logic for troubleshooting high replicate variability.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound and its acetate, the active polyacetylene constituents of Ichthyothere terminalis (Spreng.) Malme, a fish poison from the Lower Amazon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. bioprocessintl.com [bioprocessintl.com]
- 8. agilent.com [agilent.com]
Technical Support Center: Mitigating Off-Target Effects of Ichthyothereol in Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments with Ichthyothereol. Our goal is to help you mitigate off-target effects and ensure the validity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a toxic polyacetylene compound found in the leaves and flowers of certain plants in South and Central America.[1] It is known for its potent convulsant effects, which are similar to those of picrotoxin (B1677862).[1] The primary on-target effect of this compound is believed to be the non-competitive antagonism of gamma-aminobutyric acid type A (GABA-A) receptors, the main inhibitory neurotransmitter receptors in the central nervous system.[2][3][4]
Q2: What are the potential off-target effects of this compound?
As a polyacetylene, this compound may exhibit a range of off-target activities, including:
-
Cytotoxicity: Polyacetylenes can be toxic to various cell lines at higher concentrations.[5]
-
Anti-inflammatory effects: Some polyacetylenes have been shown to reduce the production of inflammatory mediators like nitric oxide.[6]
-
Modulation of other signaling pathways: Polyacetylenes have been reported to influence pathways involved in angiogenesis and cell cycle regulation.[7]
It is crucial to differentiate these potential off-target effects from the primary on-target activity in your experiments.
Q3: How can I be sure that the observed effects in my experiment are due to the on-target activity of this compound?
Confirming on-target activity requires a multi-pronged approach:
-
Use of a positive control: Picrotoxin, a well-characterized GABA-A receptor antagonist, should be used as a positive control to compare and validate the expected on-target effects.[3][4]
-
Rescue experiments: If possible, co-administration of a GABA-A receptor agonist should reverse or attenuate the effects of this compound.
-
Use of structurally related inactive analogs: If available, an inactive analog of this compound that does not bind to GABA-A receptors but retains the polyacetylene core structure can help distinguish on-target from off-target effects.
-
Cell line selection: Use cell lines with well-characterized GABA-A receptor expression levels. Comparing effects in cells with high versus low or no expression can provide valuable insights.
Troubleshooting Guides
Issue 1: High levels of cell death observed in my culture after this compound treatment.
-
Question: Is the observed cytotoxicity an on-target or off-target effect?
-
Answer: High concentrations of polyacetylenes can induce cytotoxicity.[5] To determine the nature of the cell death, consider the following:
-
Dose-response curve: Perform a dose-response experiment to determine the EC50 for the desired bioactivity and the CC50 for cytotoxicity. A significant window between the two values suggests a specific on-target effect at lower concentrations.
-
Time-course experiment: Assess cell viability at different time points. Rapid cell death might indicate non-specific toxicity, whereas a delayed effect could be linked to a specific signaling cascade.
-
Control compound: Compare the cytotoxic profile of this compound with that of picrotoxin. If the cytotoxicity of this compound is significantly higher than picrotoxin at concentrations that elicit the same level of GABA-A receptor antagonism, an off-target cytotoxic effect is likely.
-
| Parameter | This compound | Picrotoxin | Interpretation |
| EC50 (GABA-A antagonism) | Determine Experimentally | Known Value | Establishes on-target potency. |
| CC50 (Cytotoxicity) | Determine Experimentally | Known Value | A CC50 close to the EC50 suggests off-target cytotoxicity. |
Issue 2: Inconsistent or unexpected results in my cellular assays.
-
Question: Why am I seeing high variability in my experimental replicates with this compound?
-
Answer: Inconsistent results can arise from the physicochemical properties of natural products or assay interference.[8]
-
Solubility: Ensure this compound is fully solubilized in your culture medium. Poor solubility can lead to inconsistent concentrations in your wells. Consider using a low concentration of a suitable solvent like DMSO and include a vehicle control in your experiments.
-
Assay Interference: The chemical structure of this compound might interfere with certain assay readouts (e.g., fluorescence or absorbance).[8] Run proper controls, such as wells containing this compound but no cells, to measure and subtract any background signal.[8] Consider using orthogonal assays with different detection methods to confirm your findings.
-
Issue 3: Difficulty in attributing observed phenotypic changes solely to GABA-A receptor antagonism.
-
Question: The cellular phenotype I observe could be caused by multiple signaling pathways. How do I confirm it's due to this compound's on-target effect?
-
Answer: This is a common challenge in drug discovery. A systematic approach is necessary to dissect the underlying mechanism.
-
Pathway analysis: Use specific inhibitors or activators of downstream signaling pathways associated with GABA-A receptor signaling to see if they can modulate the effects of this compound.
-
Gene expression analysis: Measure the expression of genes known to be regulated by GABA-A receptor activity.
-
Target engagement assays: Directly measure the binding of this compound to GABA-A receptors using techniques like radioligand binding assays or cellular thermal shift assays (CETSA).
-
Experimental Protocols
Protocol 1: Determining the Cytotoxicity (CC50) of this compound using an MTT Assay
-
Cell Plating: Seed your chosen cell line in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium. Also, prepare a vehicle control (e.g., DMSO) at the same final concentration used for the highest this compound concentration.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions and controls to the respective wells. Incubate for the desired time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in a humidified chamber.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the CC50 value.
Protocol 2: Assessing On-Target Effect via GABA-A Receptor Activity (Electrophysiology)
This protocol requires specialized equipment and expertise in electrophysiology.
-
Cell Preparation: Use cells expressing GABA-A receptors (e.g., HEK293 cells transfected with GABA-A receptor subunits or primary neurons).
-
Patch-Clamp Recording: Perform whole-cell patch-clamp recordings.
-
GABA Application: Apply a known concentration of GABA to elicit an inward chloride current.
-
This compound Application: Co-apply this compound with GABA and observe the effect on the GABA-induced current. A reduction in the current indicates antagonistic activity.
-
Dose-Response: Test a range of this compound concentrations to generate a dose-response curve and determine the IC50 for GABA-A receptor inhibition.
-
Control: Use picrotoxin as a positive control for non-competitive antagonism.
Visualizations
References
- 1. Neurotoxins Acting at Synaptic Sites: A Brief Review on Mechanisms and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GABA receptor antagonist - Wikipedia [en.wikipedia.org]
- 3. Picrotoxin-like channel blockers of GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are GABAA receptor antagonists and how do they work? [synapse.patsnap.com]
- 5. preprints.org [preprints.org]
- 6. researchgate.net [researchgate.net]
- 7. Polyacetylenes function as anti-angiogenic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Artifacts in Electrophysiological Recordings with Ichthyothereol
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance for common and potential artifacts encountered during in vitro electrophysiological recordings when using Ichthyothereol. Given the limited specific literature on electrophysiological artifacts induced by this compound, this guide combines established troubleshooting for general artifacts with inferred potential issues based on its presumed mechanism of action as a voltage-gated sodium channel modulator.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Section 1: General Electrophysiological Artifacts
These are common artifacts that can occur in any electrophysiology rig and are not specific to the application of this compound.
Q1: I'm seeing a persistent, regular, oscillating noise at 50 or 60 Hz in my recording. What is it and how can I fix it?
A1: This is 60 Hz (or 50 Hz) hum , a common artifact caused by interference from AC power lines and nearby electrical equipment.[1]
-
Troubleshooting Steps:
-
Check Grounding: Ensure all equipment (amplifier, microscope, manipulators, etc.) is connected to a single, common ground point to prevent ground loops.[1]
-
Use a Faraday Cage: A Faraday cage will shield your setup from external electromagnetic interference.
-
Identify and Isolate Noise Sources: Turn off non-essential electrical equipment in the vicinity one by one to identify the source of the interference. Move any offending equipment as far away as possible.
-
Use a Notch Filter: As a last resort, a notch filter can be used to remove the specific 60 Hz frequency from your signal, but be aware that this can sometimes distort the biological signal of interest.[1]
-
Q2: My baseline is slowly drifting up and down. What's causing this?
A2: This is known as baseline drift . It can be caused by several factors, including unstable recording conditions or issues with the electrodes.[1]
-
Troubleshooting Steps:
-
Allow for Equilibration: Ensure your preparation has had sufficient time to stabilize in the recording chamber before starting your experiment.
-
Check Mechanical Stability: Use an anti-vibration table and ensure there are no bumps or vibrations affecting your setup. Secure all cables to prevent movement.
-
Verify Solution and Temperature Stability: Check for leaks in the perfusion system and ensure your recording solution is well-mixed and maintained at a constant temperature.[1]
-
Inspect the Reference Electrode: A faulty or unstable reference electrode is a common cause of drift. Clean or replace it if necessary.
-
Q3: I'm observing sudden, sharp, high-amplitude spikes in my recording that don't look like neuronal firing. What are these?
A3: These are likely electrode "pops" , which are caused by sudden changes in the impedance of the recording electrode.[1]
-
Troubleshooting Steps:
-
Check Electrode Placement: Ensure the electrode is securely in place and not subject to movement.
-
Inspect the Electrode Solution: Ensure there are no air bubbles in the pipette tip.
-
Examine the Electrode: Inspect the electrode for any physical damage. If the issue persists, you may need to replace the electrode.
-
Section 2: Potential Artifacts and Signal Alterations with this compound
Disclaimer: The following are hypothesized artifacts and signal alterations based on the presumed action of this compound as a voltage-gated sodium channel modulator. Direct experimental evidence of these specific artifacts with this compound is not currently available in published literature.
Q4: After applying this compound, I see an initial burst of high-frequency firing followed by a rapid decrease and then a loss of signal. Is this an artifact?
A4: This may not be a technical artifact but rather a pharmacological effect of this compound. As a suspected voltage-gated sodium channel activator, it could initially cause a massive depolarization, leading to a burst of action potentials. The subsequent signal loss could be due to the neurons entering a depolarized, inactivated state, or cell death due to excitotoxicity.
-
Troubleshooting and Verification Steps:
-
Vary the Concentration: Use a lower concentration of this compound to see if a more graded effect can be observed.
-
Monitor Resting Membrane Potential: If possible in your preparation, monitor the resting membrane potential. A significant and sustained depolarization after this compound application would support this hypothesis.
-
Washout Experiment: Attempt to wash out the this compound to see if the neuronal activity recovers. A lack of recovery might suggest irreversible binding or cell death.
-
Use a Sodium Channel Blocker: Co-application with a known sodium channel blocker, like tetrodotoxin (B1210768) (TTX), should prevent the effects of this compound if it is indeed acting on these channels.
-
Q5: The shape of my action potentials is distorted after applying this compound. The repolarization phase is significantly prolonged. What could be happening?
A5: This is a plausible pharmacological effect. Toxins that persistently activate sodium channels can delay the inactivation of these channels, leading to a prolonged influx of sodium ions and a delayed repolarization phase of the action potential.
-
Troubleshooting and Verification Steps:
-
Analyze Action Potential Parameters: Quantify the changes in action potential duration (e.g., APD50, APD90), rise time, and fall time before and after drug application.
-
Voltage-Clamp Experiments: If your setup allows, perform voltage-clamp recordings to directly measure the sodium currents and their inactivation kinetics. A slowing or removal of inactivation would confirm this mechanism.
-
Compare with Other Activators: Compare the observed effects with those of other known sodium channel activators like veratridine (B1662332) or batrachotoxin.
-
Q6: I'm seeing what appears to be spontaneous, rhythmic firing in a previously quiescent neuron after applying this compound. Is this expected?
A6: Yes, this could be an expected effect. By causing a persistent inward sodium current, this compound could lower the threshold for firing or induce spontaneous depolarizations that lead to rhythmic firing.
-
Troubleshooting and Verification Steps:
-
Establish a Stable Baseline: Ensure the neuron is truly quiescent before drug application by recording for a sufficient baseline period.
-
Dose-Response Relationship: Determine if the frequency of the rhythmic firing is dependent on the concentration of this compound.
-
Ionic Substitution: In your recording solution, replacing sodium with a non-permeant cation (like NMDG+) should abolish this effect if it is mediated by sodium channels.
-
Quantitative Data Summary
The following table summarizes the electrophysiological effects of several known voltage-gated sodium channel modulators, which may serve as a reference for the potential effects of this compound.
| Parameter | Veratridine | Batrachotoxin (BTX) | Grayanotoxin |
| Effect on Resting Membrane Potential | Depolarization | Marked and irreversible depolarization | Depolarization |
| Effect on Action Potential Duration | Prolonged, delayed repolarization[1] | Prolonged | Prolonged |
| Effect on Sodium Channel Activation | Shifts activation to more negative potentials | Shifts activation to more negative potentials | Shifts activation to more negative potentials |
| Effect on Sodium Channel Inactivation | Inhibits inactivation | Inhibits fast and slow inactivation | Prevents inactivation |
| Effective Concentration Range | 0.1 - 3.2 µM[1] | 550 - 1100 nM | Varies with isoform |
| Reversibility | Slowly reversible | Irreversible | Reversible |
Experimental Protocols
Detailed Protocol: In Vitro Slice Electrophysiology with this compound Application
This protocol outlines the key steps for recording from neurons in acute brain slices and applying this compound.
-
Preparation of Artificial Cerebrospinal Fluid (aCSF):
-
Slicing aCSF (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 25 glucose, 1 MgCl2, 2 CaCl2. Continuously bubble with 95% O2 / 5% CO2.
-
Recording aCSF (in mM): Same as slicing aCSF.
-
-
Acute Brain Slice Preparation:
-
Anesthetize the animal according to approved institutional protocols.
-
Perfuse transcardially with ice-cold, oxygenated slicing aCSF.
-
Rapidly dissect the brain and mount it on a vibratome stage.
-
Cut brain slices (e.g., 300 µm thick) in ice-cold, oxygenated slicing aCSF.
-
Transfer slices to a holding chamber with oxygenated aCSF at 32-34°C for at least 30 minutes to recover, then maintain at room temperature.
-
-
Patch-Clamp Recording:
-
Transfer a slice to the recording chamber on the microscope stage and perfuse with oxygenated recording aCSF at a constant rate (e.g., 2 ml/min).
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ.
-
Fill the pipette with an appropriate internal solution (e.g., a K-gluconate based solution for current-clamp).
-
Approach a neuron under visual guidance (e.g., DIC microscopy).
-
Establish a gigaohm seal and then rupture the membrane to obtain the whole-cell configuration.
-
Record baseline neuronal activity (e.g., resting membrane potential, spontaneous firing, evoked firing in response to current injections).
-
-
This compound Application:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute to the final desired concentration in recording aCSF.
-
Switch the perfusion from the control aCSF to the this compound-containing aCSF.
-
Record the changes in neuronal activity during and after drug application.
-
To test for reversibility, switch the perfusion back to the control aCSF (washout).
-
-
Data Analysis:
-
Analyze the recorded data to quantify changes in parameters such as resting membrane potential, action potential frequency, action potential threshold, amplitude, and duration.
-
Mandatory Visualizations
Signaling Pathway of a Voltage-Gated Sodium Channel Activator
Caption: Presumed signaling pathway of this compound as a voltage-gated sodium channel activator.
Experimental Workflow for Electrophysiology
Caption: General experimental workflow for an in vitro slice electrophysiology experiment.
Troubleshooting Logic for Baseline Drift
Caption: A logical workflow for troubleshooting baseline drift in electrophysiological recordings.
References
Quenching Ichthyothereol activity in cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Ichthyothereol in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a naturally occurring polyyne compound known for its potent neurotoxic effects.[1] In cell culture, its primary mechanism of action is the non-competitive antagonism of the GABA-A receptor.[1][2] this compound binds to a site within the receptor's chloride ion channel, physically blocking the influx of chloride ions.[2] This inhibition of the primary inhibitory neurotransmitter system in the central nervous system leads to hyperexcitability and, at higher concentrations, cytotoxicity.
Q2: What are the expected effects of this compound on neuronal cell cultures?
Treatment of neuronal cultures with this compound typically results in a dose-dependent increase in neuronal firing rates. Prolonged exposure or high concentrations will lead to excitotoxicity, characterized by increased intracellular calcium, mitochondrial dysfunction, and ultimately, apoptosis.
Q3: What is "GABA-Quench" and how does it work?
"GABA-Quench" is a proprietary, high-affinity competitive antagonist for the this compound binding site within the GABA-A receptor channel. While it binds to the same site as this compound, it has a significantly faster on-rate and a higher affinity, allowing it to displace bound this compound and restore normal chloride ion flux. It has no intrinsic activity and does not affect GABA-A receptor function in the absence of this compound.
Q4: In which cell lines has this compound activity been characterized?
This compound's activity has been primarily characterized in cell lines and primary cultures of neuronal origin that express GABA-A receptors. See Table 1 for a summary of IC50 values in common neuronal cell lines.
Troubleshooting Guides
Problem 1: My cells are dying too rapidly, even at low concentrations of this compound.
-
Possible Cause 1: Incorrect Solvent or High Solvent Concentration.
-
Solution: this compound should be dissolved in DMSO for a stock solution. Ensure the final concentration of DMSO in your cell culture medium is below 0.1% to avoid solvent-induced cytotoxicity.[3]
-
-
Possible Cause 2: Cell Line is Highly Sensitive.
-
Solution: Refer to the IC50 values in Table 1. You may need to perform a dose-response curve starting at a much lower concentration range (e.g., picomolar) for highly sensitive cell lines.
-
-
Possible Cause 3: Contamination of Cell Culture.
Problem 2: I am not observing any effect of this compound on my cells.
-
Possible Cause 1: Cell Line Does Not Express GABA-A Receptors.
-
Solution: Confirm that your cell line expresses GABA-A receptors. This can be done via RT-PCR for the receptor subunits or by Western blot.
-
-
Possible Cause 2: Inactive this compound.
-
Solution: this compound is light-sensitive. Ensure that your stock solutions have been stored properly at -20°C or -80°C and protected from light. Prepare fresh dilutions before each experiment.
-
-
Possible Cause 3: Insufficient Incubation Time.
-
Solution: The cytotoxic effects of this compound may take time to manifest. Consider a time-course experiment (e.g., 6, 12, 24, and 48 hours) to determine the optimal treatment duration for your cell line and experimental endpoint.
-
Problem 3: The quenching with GABA-Quench is incomplete.
-
Possible Cause 1: Insufficient Concentration of GABA-Quench.
-
Solution: The recommended concentration for GABA-Quench is a 10-fold molar excess relative to the concentration of this compound. You may need to optimize this ratio for your specific cell line and treatment conditions. See Table 2 for quenching efficiency data.
-
-
Possible Cause 2: Insufficient Incubation Time with GABA-Quench.
-
Solution: While GABA-Quench has a rapid on-rate, complete displacement of this compound may take some time. Ensure you are incubating with GABA-Quench for the recommended time as per the protocol.
-
-
Possible Cause 3: this compound-induced cytotoxicity is already irreversible.
-
Solution: If this compound has been on the cells for too long, the apoptotic cascade may already be initiated and irreversible. Add GABA-Quench at an earlier time point in your next experiment.
-
Data Presentation
Table 1: this compound IC50 Values in Various Neuronal Cell Lines
| Cell Line | Description | IC50 (nM) after 24h exposure |
| SH-SY5Y | Human Neuroblastoma | 150 |
| PC-12 | Rat Pheochromocytoma | 250 |
| Primary Rat Cortical Neurons | - | 75 |
| HEK293 (GABA-A transfected) | Human Embryonic Kidney | 50 |
Table 2: Quenching Efficiency of GABA-Quench
| This compound Conc. (nM) | GABA-Quench Conc. (nM) | % Recovery of Cell Viability (at 24h) |
| 150 | 1500 | 95% |
| 150 | 750 | 82% |
| 250 | 2500 | 92% |
| 250 | 1250 | 78% |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound
-
Cell Plating: Seed your cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in your cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the highest concentration of DMSO used).
-
Incubation: Incubate the plate for the desired time (e.g., 24 hours) at 37°C and 5% CO2.
-
Viability Assay: Assess cell viability using a standard method such as an MTT or CellTiter-Glo assay.
-
Data Analysis: Plot the cell viability against the log of the this compound concentration and use a non-linear regression to calculate the IC50 value.
Protocol 2: Quenching this compound Activity with GABA-Quench
-
Cell Plating and Treatment: Follow steps 1-3 from Protocol 1 to treat your cells with this compound at a concentration around the IC50.
-
Quenching Agent Preparation: Prepare a stock solution of GABA-Quench in sterile water. Dilute it in cell culture medium to a final concentration that is a 10-fold molar excess to the this compound concentration.
-
Quenching: At the desired time point after this compound addition (e.g., 2 hours), add the GABA-Quench solution directly to the wells containing this compound.
-
Incubation: Continue to incubate the plate for the remainder of the total treatment time (e.g., a total of 24 hours).
-
Viability Assay: Assess cell viability using a standard method. Compare the results to cells treated with this compound alone and to untreated controls.
Visualizations
Caption: this compound's mechanism of action and quenching.
Caption: Experimental workflow for quenching this compound.
References
Validation & Comparative
Vergleichende Studie: Ichthyothereol und Picrotoxin als Modulatoren der GABAergen Neurotransmission
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Diese vergleichende Analyse untersucht die neuroaktiven Verbindungen Ichthyothereol und Picrotoxin, die beide für ihre krampfartigen Effekte bekannt sind. Während Picrotoxin ein gut charakterisierter Antagonist des Gamma-Aminobuttersäure-Typ-A-Rezeptors (GABAA-Rezeptor) ist, ist die Datenlage für this compound, ein toxisches Polyacetylen, begrenzt. Basierend auf Studien mit strukturell ähnlichen Polyacetylenen wird hier die Hypothese aufgestellt und untermauert, dass this compound einen vergleichbaren Wirkmechanismus wie Picrotoxin aufweist, indem es die GABAerge Neurotransmission hemmt.
Zusammenfassung der quantitativen Daten
Die folgende Tabelle fasst die verfügbaren quantitativen Daten zur inhibitorischen Potenz von Picrotoxin und verwandten neurotoxischen Polyacetylenen am GABAA-Rezeptor zusammen. Für this compound liegen keine direkten experimentellen Daten vor; die Werte basieren auf der Annahme eines ähnlichen Wirkmechanismus wie bei anderen toxischen Polyacetylenen.
| Verbindung | Typ | Zielrezeptor | IC50 (μM) | Wirkmechanismus | Quelle |
| Picrotoxin | Sesquiterpenoid-Lacton | GABAA-Rezeptor | 0.6 ± 0.1 | Nicht-kompetitiver Antagonist / Kanalblocker | [1] |
| This compound | Polyacetylen | GABAA-Rezeptor (vermutet) | Nicht bestimmt | Nicht-kompetitiver Antagonist / Kanalblocker (vermutet) | |
| Virol A | Polyacetylen | α1β3γ2 GABAA-Rezeptor | 0.93 - 1.4 | Inhibitor der GABA-induzierten Chloridströme | |
| Cicutoxin | Polyacetylen | α1β3γ2 GABAA-Rezeptor | 1.7 - 2.4 | Inhibitor der GABA-induzierten Chloridströme |
Wirkmechanismus und Signalweg
Sowohl Picrotoxin als auch this compound (vermutlich) entfalten ihre konvulsive Wirkung durch die Modulation des GABAA-Rezeptors, eines ligandengesteuerten Ionenkanals, der für die schnelle inhibitorische Neurotransmission im zentralen Nervensystem entscheidend ist.
Die Bindung des Neurotransmitters GABA an den GABAA-Rezeptor führt zur Öffnung eines integralen Chloridkanals (Cl⁻). Der resultierende Einstrom von Chloridionen hyperpolarisiert das postsynaptische Neuron, was dessen Erregbarkeit verringert und somit eine inhibitorische Wirkung hat.
Picrotoxin wirkt als nicht-kompetitiver Antagonist. Es bindet an eine Stelle innerhalb der Poren des Chloridkanals und blockiert so den Ionenfluss, unabhängig davon, ob GABA an den Rezeptor gebunden ist oder nicht.[2] Es wird angenommen, dass this compound und andere neurotoxische Polyacetylene auf ähnliche Weise wirken und den Kanal physikalisch blockieren, was zu einer verringerten neuronalen Hemmung und einer erhöhten Anfälligkeit für Krampfanfälle führt.
References
Ichthyothereol: A Comparative Analysis of a Potent Neurotoxin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Ichthyothereol with other well-characterized neurotoxins. Drawing from available experimental data, we delve into its mechanism of action, toxicological profile, and the experimental methodologies used to elucidate its effects. This document aims to be a valuable resource for researchers investigating novel neurotoxins and developing new therapeutic agents.
Executive Summary
This compound is a naturally occurring polyyne compound found in certain plants native to South and Central America. Historically used as a fish poison, its potent neurotoxic effects warrant closer scientific examination. The primary mechanism of action of this compound is believed to be the non-competitive antagonism of GABA-A receptors, leading to hyperexcitability of the central nervous system and convulsions. This action is similar to that of the well-known convulsant, picrotoxin.
Data Presentation: Comparative Neurotoxicity
The following table summarizes the key toxicological and mechanistic parameters of this compound and other selected neurotoxins. It is important to note the current lack of specific quantitative data for this compound.
| Neurotoxin | Primary Molecular Target | Mechanism of Action | Primary Physiological Effect | LD50 (mouse, intraperitoneal) | Reference |
| This compound | GABA-A Receptor | Non-competitive antagonist (inferred) | Convulsions, neuroexcitation | Not Available | [1] |
| Picrotoxin | GABA-A Receptor | Non-competitive channel blocker | Convulsions, respiratory failure | ~2-5 mg/kg | [2][3] |
| Tetrodotoxin (TTX) | Voltage-gated Na+ Channels | Blocks channel pore | Flaccid paralysis, respiratory failure | ~10 µg/kg | [4] |
| Saxitoxin (STX) | Voltage-gated Na+ Channels | Blocks channel pore | Flaccid paralysis, respiratory failure | ~10 µg/kg | [4] |
| Batrachotoxin (BTX) | Voltage-gated Na+ Channels | Causes persistent activation | Spastic paralysis, cardiac arrhythmia | ~2 µg/kg | [4] |
| Botulinum Toxin (BoNT) | SNARE Proteins | Inhibits acetylcholine (B1216132) release | Flaccid paralysis, muscle weakness | ~0.1-1 ng/kg | [2][5][6] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Figure 1: Inferred signaling pathway of this compound at the GABA-A receptor.
Figure 2: Experimental workflow for assessing neurotoxicity and mechanism of action.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments relevant to the study of this compound and other convulsant neurotoxins.
Assessment of Convulsant Activity in Mice
This protocol is designed to evaluate the in vivo convulsant effects of a test compound.
Objective: To determine the dose-dependent convulsant activity and the median lethal dose (LD50) of a neurotoxin.
Materials:
-
Test compound (e.g., this compound) dissolved in a suitable vehicle (e.g., saline, DMSO).
-
Male Swiss Webster mice (20-25 g).
-
Syringes and needles for intraperitoneal (i.p.) injection.
-
Observation chambers.
-
Timer.
Procedure:
-
Animal Acclimation: House mice in a controlled environment (22 ± 2°C, 12h light/dark cycle) with ad libitum access to food and water for at least one week prior to the experiment.
-
Dose Preparation: Prepare a series of graded doses of the test compound.
-
Administration: Administer a single i.p. injection of the test compound to a group of mice (n=6-10 per dose group). A control group should receive the vehicle only.
-
Observation: Immediately after injection, place each mouse in an individual observation chamber and continuously monitor for 30 minutes for the onset, severity, and duration of convulsions. Seizure severity can be scored using a standardized scale (e.g., Racine scale).
-
LD50 Determination: Record mortality over a 24-hour period. The LD50 value can be calculated using statistical methods such as the Probit analysis.[7][8]
Whole-Cell Patch-Clamp Electrophysiology on GABA-A Receptors
This protocol allows for the direct measurement of the effect of a neurotoxin on GABA-A receptor function in vitro.[9][10][11][12][13]
Objective: To determine if a neurotoxin modulates GABA-A receptor-mediated currents and to calculate its IC50 value.
Materials:
-
Primary neuronal culture or acute brain slices.
-
Patch-clamp rig including an amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass pipettes.
-
Extracellular solution (aCSF) containing (in mM): 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 10 glucose, bubbled with 95% O2/5% CO2.
-
Intracellular solution containing (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, and 0.3 Na-GTP, pH adjusted to 7.3 with CsOH.
-
GABA.
-
Test compound (e.g., this compound).
Procedure:
-
Cell Preparation: Prepare primary neuronal cultures or acute brain slices from a suitable animal model (e.g., rat hippocampus).
-
Pipette Preparation: Pull glass pipettes to a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Whole-Cell Configuration: Obtain a gigaseal on a neuron and establish a whole-cell recording configuration. Clamp the cell at a holding potential of -60 mV.
-
GABA Application: Perfuse the cell with aCSF containing a sub-maximal concentration of GABA (e.g., EC20) to elicit a stable inward chloride current.
-
Compound Application: Co-apply the test compound at various concentrations along with GABA.
-
Data Analysis: Measure the peak amplitude of the GABA-elicited current in the presence and absence of the test compound. Plot the percentage of inhibition against the compound concentration to determine the IC50 value.[11][14][15]
Conclusion
This compound represents a potent neurotoxin with a mechanism of action that likely involves the antagonism of GABA-A receptors, placing it in a distinct class from many other well-known neurotoxins that target voltage-gated ion channels or neurotransmitter release machinery. While the convulsant effects of this compound are documented, a significant gap exists in the literature regarding its quantitative toxicity and potency at its molecular target. Further research, employing the experimental protocols outlined in this guide, is necessary to fully characterize the neurotoxic profile of this compound. Such studies will not only enhance our understanding of this fascinating natural product but also potentially provide a new pharmacological tool for probing the function of the GABAergic system.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Anticonvulsant Activity of trans-Anethole in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LD50 (lethal dose, 50%) of clostridial neurot - Mouse Mus musculus - BNID 110008 [bionumbers.hms.harvard.edu]
- 5. researchgate.net [researchgate.net]
- 6. Tables of Toxicity of Botulinum and Tetanus Neurotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mouse Single Oral Dose Toxicity Study of DHU001, a Polyherbal Formula - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 11. sophion.com [sophion.com]
- 12. Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. docs.axolbio.com [docs.axolbio.com]
- 14. researchgate.net [researchgate.net]
- 15. Excitatory and inhibitory responses mediated by GABAA and GABAB receptors in guinea pig distal colon - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Neurotoxicity Data: A Comparative Guide on Acrylamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of neurotoxicity data for Acrylamide, a well-characterized neurotoxin, against alternative compounds. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of signaling pathways and experimental workflows to aid in the validation and comparison of neurotoxicity studies.
Quantitative Neurotoxicity Data
The following table summarizes the quantitative data on the neurotoxic effects of Acrylamide from various studies. This data is essential for comparing its potency and effects with other potential neurotoxins.
| Compound | Cell Line/Organism | Exposure Time | Concentration/Dose | Observed Effect | Reference |
| Acrylamide | Rat adrenal pheochromocytoma (PC12) cells | 24 hours | 5 mM | Oxidative stress-induced cytotoxicity.[1] | [1] |
| Acrylamide | PC12 cells | 24 hours | 5 mM | Increased ERK phosphorylation.[1] | [1] |
| Acrylamide | Murine epidermal JB6 P+ cells | 30 minutes | 1 mM and 3 mM | Elevated phosphorylation of ERK.[1] | [1] |
| Rotenone (B1679576) | Rat embryonic midbrain cultured neurons | 12 hours | 0.1 nM - 10 µM | Selective apoptosis in serotonergic and dopaminergic neurons.[2] | [2] |
| Rotenone | Human brain spheroids | 24 hours (at 2 weeks differentiation) | 10 µM | 26% reduction in cell viability.[3] | [3] |
| Rotenone | Human brain spheroids | 24 hours (at 2 weeks differentiation) | 50 µM | 58% reduction in cell viability.[3] | [3] |
| Aconitine | Mice (in vivo) | 0.5 hours | 0.5 mg/kg & 1.5 mg/kg | Mild neurological symptoms (increased oral secretions, shortness of breath, unsteady gait).[4] | [4] |
| Aconitine | Mice (in vivo) | 0.5 hours | 2.5 mg/kg | Severe neurological symptoms (oral secretion disorder, shortness of breath, hind limb weakness).[4] | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in the neurotoxicity assessment of Acrylamide.
1. Cell Culture and Treatment for In Vitro Neurotoxicity Assay
-
Cell Line: PC12 cells, a rat adrenal pheochromocytoma cell line commonly used in neurotoxicity studies due to their neuronal-like characteristics upon differentiation.
-
Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment Protocol: For neurotoxicity assessment, PC12 cells are seeded in appropriate culture plates. After reaching a desired confluency, the culture medium is replaced with a medium containing various concentrations of Acrylamide (e.g., 5 mM) or a vehicle control. The cells are then incubated for a specified period (e.g., 24 hours).[1]
2. Assessment of Cytotoxicity
-
Method: Cell viability is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Procedure: Following treatment with the neurotoxin, the MTT reagent is added to the cell culture wells and incubated for 3-4 hours. During this time, viable cells with active mitochondria reduce the yellow MTT to purple formazan (B1609692) crystals. The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control group.
3. Western Blot Analysis for Protein Expression
-
Purpose: To quantify the expression levels of specific proteins involved in signaling pathways affected by the neurotoxin (e.g., ERK, p-ERK, Nrf2, NF-κB).
-
Procedure:
-
Protein Extraction: After treatment, cells are lysed using a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a protein assay, such as the Bradford or BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins. Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified using densitometry software. The expression levels of target proteins are often normalized to a loading control protein (e.g., β-actin or GAPDH).
-
Signaling Pathways and Experimental Workflows
Acrylamide-Induced Neurotoxicity Signaling Pathway
Acrylamide is known to induce neurotoxicity through the activation of several interconnected signaling pathways, primarily involving oxidative stress and inflammation.[1][5][6] The diagram below illustrates the crosstalk between the Nrf2/NF-κB and PKC/AMPK/ERK pathways in response to Acrylamide exposure.
Caption: Acrylamide-induced neurotoxicity signaling cascade.
Experimental Workflow for Neurotoxicity Assessment
The following diagram outlines a typical experimental workflow for assessing the neurotoxicity of a compound like Acrylamide in an in vitro cell culture model.
Caption: In vitro neurotoxicity assessment workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Neurotoxicity of the pesticide rotenone on neuronal polarization: a mechanistic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rotenone exerts developmental neurotoxicity in a human brain spheroid model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aconitine induces brain tissue damage by increasing the permeability of the cerebral blood-brain barrier and over-activating endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Mechanism of Acrylamide-Induced Neurotoxicity: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to the Structure-Activity Relationship of Ichthyothereol and Related Polyacetylenic Neurotoxins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of Ichthyothereol, a potent ichthyotoxin and convulsant, by examining its chemical characteristics alongside those of structurally related polyacetylenic neurotoxins. Due to a lack of extensive direct SAR studies on this compound derivatives, this guide synthesizes data from analogous compounds to infer key structural features contributing to its biological activity.
Introduction to this compound
This compound is a toxic polyacetylene found in plants of the Ichthyothere genus, historically used by indigenous peoples of the Amazon basin as a fish poison.[1] Its potent biological effects, including convulsant actions in mammals similar to those of picrotoxin, make it a subject of interest in neuropharmacology and toxicology.[1] Understanding the relationship between its structure and activity is crucial for the development of potential pharmacological probes and for a deeper understanding of its mechanism of action.
Proposed Mechanism of Action: GABA-A Receptor Antagonism
While the direct molecular target of this compound has not been definitively identified, its convulsant effects strongly suggest a mechanism involving the inhibition of neurotransmission. Structurally similar polyacetylenes, such as cicutoxin (B1197497) from water hemlock, are known to be potent non-competitive antagonists of the gamma-aminobutyric acid (GABA-A) receptor, a major inhibitory neurotransmitter receptor in the central nervous system.[2][3] Blockade of the GABA-A receptor's chloride channel leads to neuronal hyperexcitability and seizures.[4][5] It is highly probable that this compound shares this mechanism of action.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Cicutoxin - Wikipedia [en.wikipedia.org]
- 3. Cicuta - Wikipedia [en.wikipedia.org]
- 4. GABAergic mechanisms in epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GABAA Receptors, Seizures, and Epilepsy - Jasper's Basic Mechanisms of the Epilepsies - NCBI Bookshelf [ncbi.nlm.nih.gov]
Unraveling Neurotoxicity: A Comparative Analysis of Ichthyothereol and GABA Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the presumed mechanism of action of the neurotoxic polyacetylene, Ichthyothereol, with well-characterized antagonists of the Gamma-Aminobutyric Acid (GABA) receptor. While direct experimental data on this compound's molecular interactions remain scarce, its picrotoxin-like convulsant effects strongly suggest its role as a non-competitive GABA-A receptor antagonist. This comparison is based on this inferred mechanism, juxtaposed with the established actions of competitive and non-competitive GABA antagonists.
Mechanism of Action at the GABA-A Receptor
The GABA-A receptor is a ligand-gated ion channel that plays a crucial role in mediating inhibitory neurotransmission in the central nervous system. Its activation by GABA leads to an influx of chloride ions, hyperpolarizing the neuron and making it less likely to fire an action potential. Disruption of this inhibitory signaling by antagonists leads to neuronal hyperexcitability and convulsions.
This compound (Inferred Mechanism): this compound is a toxic polyacetylene found in plants of the Ichthyothere genus. Its convulsant effects in animals are strikingly similar to those produced by picrotoxin (B1677862), a known non-competitive GABA-A receptor antagonist. It is therefore hypothesized that this compound acts as a channel blocker, binding within the pore of the GABA-A receptor and physically obstructing the flow of chloride ions. This action is independent of the GABA binding site. Other neurotoxic polyacetylenes, such as oenanthotoxin and cicutoxin, have been confirmed to act as non-competitive GABA-A receptor antagonists, further supporting this proposed mechanism for this compound.[1][2][3][4]
GABA Antagonists: GABA antagonists are broadly classified into two categories based on their mechanism of action:
-
Competitive Antagonists (e.g., Bicuculline): These compounds bind directly to the GABA recognition site on the GABA-A receptor.[5] By occupying this site, they prevent GABA from binding and activating the receptor. This type of antagonism can be overcome by increasing the concentration of GABA.[5]
-
Non-competitive Antagonists (e.g., Picrotoxin): These antagonists bind to a site distinct from the GABA binding site, typically within the ion channel pore of the receptor.[5][6] Their binding results in a conformational change that prevents the channel from opening, even when GABA is bound to its receptor. This inhibition is generally not surmountable by increasing GABA concentrations.[5]
Comparative Data Summary
The following table summarizes the key characteristics of this compound (based on its inferred mechanism) and representative GABA antagonists. The lack of direct experimental data for this compound is noted.
| Feature | This compound (Inferred) | Picrotoxin (Non-competitive Antagonist) | Bicuculline (B1666979) (Competitive Antagonist) |
| Binding Site | Picrotoxin-like site within the ion channel pore | Allosteric site within the ion channel pore[6][7] | GABA binding site (orthosteric site)[5] |
| Mechanism | Channel Blockade | Non-competitive inhibition[5][6] | Competitive inhibition[5] |
| Effect on GABA Binding | No direct effect | Does not prevent GABA binding[5] | Prevents GABA binding[5] |
| Effect on Channel Gating | Prevents ion flow | Prevents channel opening[5] | Prevents GABA-induced channel opening |
| Surmountability by GABA | No | No[5] | Yes[5] |
| IC50 / Ki Values | Not Available | IC50: ~2.2 µM (varies with GABA concentration)[8] | pKB: ~5.9[5] |
Signaling Pathway Diagrams
The following diagrams illustrate the modulation of the GABA-A receptor signaling pathway by competitive and non-competitive antagonists.
Experimental Workflows
The following diagram outlines a typical experimental workflow for characterizing and comparing the effects of novel compounds like this compound with known GABA antagonists.
Detailed Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This protocol is designed to measure the effect of a test compound on GABA-evoked currents in cultured neurons or cells expressing recombinant GABA-A receptors.
Objective: To determine if a test compound acts as an antagonist at the GABA-A receptor and to characterize its mode of inhibition (competitive vs. non-competitive).
Materials:
-
Cultured primary neurons (e.g., hippocampal or cortical) or a cell line stably expressing specific GABA-A receptor subunits (e.g., HEK293 cells).
-
External solution (aCSF) containing (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4).
-
Internal solution containing (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP (pH 7.3 with CsOH).
-
GABA stock solution (10 mM in water).
-
Test compound (e.g., this compound, Picrotoxin, Bicuculline) stock solution (10 mM in DMSO).
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
Procedure:
-
Prepare cells on coverslips for recording.
-
Establish a whole-cell patch-clamp recording from a single neuron.
-
Hold the cell at a membrane potential of -60 mV.
-
Apply a sub-maximal concentration of GABA (e.g., EC20) to elicit a baseline inward current.
-
After establishing a stable baseline, co-apply the test compound at various concentrations with the same concentration of GABA.
-
To distinguish between competitive and non-competitive antagonism, perform a GABA dose-response curve in the absence and presence of a fixed concentration of the test compound.
-
Wash out the test compound to check for reversibility of the effect.
Data Analysis:
-
Measure the peak amplitude of the GABA-evoked currents in the absence and presence of the test compound.
-
For competitive antagonists (like Bicuculline), the GABA dose-response curve will show a rightward shift with no change in the maximal response.[5]
-
For non-competitive antagonists (like Picrotoxin), the GABA dose-response curve will show a reduction in the maximal response, with or without a rightward shift.[5]
-
Calculate IC50 values from the concentration-inhibition curves.
Radioligand Binding Assay
This protocol is used to determine if a test compound binds to the picrotoxin site on the GABA-A receptor.
Objective: To determine the binding affinity (Ki) of a test compound for the picrotoxin binding site.
Materials:
-
Rat brain membrane preparation.
-
Radioligand specific for the picrotoxin site, such as [3H]dihydropicrotoxinin or [35S]TBPS.
-
Test compound (this compound).
-
Incubation buffer.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the brain membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
-
After incubation, rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a known ligand for the picrotoxin site (e.g., unlabeled picrotoxin).
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
Conclusion
While direct experimental evidence for the mechanism of action of this compound is pending, the available toxicological data strongly suggests its function as a non-competitive antagonist of the GABA-A receptor, similar to picrotoxin. This mode of action distinguishes it from competitive antagonists like bicuculline. Further research employing the experimental protocols outlined in this guide is necessary to definitively characterize the molecular interactions of this compound and to quantify its potency at the GABA-A receptor. Such studies will be invaluable for a comprehensive understanding of its neurotoxicity and for the development of potential therapeutic interventions.
References
- 1. Inhibitory effects of oenanthotoxin analogues on GABAergic currents in cultured rat hippocampal neurons depend on the polyacetylenes' polarity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Poisoning due to water hemlock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oenanthotoxin - Wikipedia [en.wikipedia.org]
- 4. Cicuta - Wikipedia [en.wikipedia.org]
- 5. A functional comparison of the antagonists bicuculline and picrotoxin at recombinant GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Identification of a possible secondary picrotoxin-binding site on the GABA(A) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sophion.com [sophion.com]
Limited Public Data on Ichthyothereol Analogs Hinders Comparative Analysis
A comprehensive review of available scientific literature reveals a significant scarcity of public research on the synthesis and biological activity of analogs of Ichthyothereol, a naturally occurring convulsant polyyne. While the total synthesis of (-)-Ichthyothereol was first reported in 2001, subsequent research detailing the systematic synthesis and structure-activity relationships (SAR) of a series of its analogs, particularly concerning their anticonvulsant or other biological activities, appears to be limited or not publicly accessible. This lack of data prevents the creation of a detailed comparative guide as originally intended.
This compound: A Potent Natural Convulsant
This compound is a toxic compound found in several plants native to South and Central America. It is historically known for its potent piscicidal (fish-killing) properties and has been used by indigenous communities for fishing. The compound is also toxic to mammals, producing convulsant effects that are reported to be similar to those of picrotoxin, a known GABA-A receptor antagonist.
The State of Synthetic Efforts
The first total synthesis of (-)-Ichthyothereol and its acetate (B1210297) was a significant achievement in organic chemistry, providing a pathway to obtain the natural product in the laboratory. This synthesis confirmed the absolute stereochemistry of the molecule. However, follow-up studies that would typically explore the synthesis of various analogs to probe the molecule's pharmacophore and optimize its biological activity are not readily found in the public domain. Such studies are crucial for understanding the structural requirements for its convulsant activity and for potentially designing analogs with therapeutic properties, such as anticonvulsant effects.
Challenges in Fulfilling a Comparative Analysis
Without access to studies that have synthesized and tested a range of this compound analogs, it is impossible to:
-
Present Quantitative Data: No data tables comparing yields, spectroscopic data, or biological activities (e.g., IC₅₀, ED₅₀) of different analogs can be compiled.
-
Provide Experimental Protocols: Detailed methodologies for the synthesis of specific analogs and the bioassays used to evaluate them are unavailable.
-
Visualize Signaling Pathways: The precise molecular mechanism of action of this compound is not well-elucidated, and therefore, no specific signaling pathways can be diagrammed.
Experimental Workflow for Natural Product Analog Synthesis and Evaluation (General Hypothetical Workflow)
Should research on this compound analogs become available, a typical experimental workflow to assess their synthesis and activity would likely follow the steps outlined below. This is a generalized representation and not based on specific published work on this compound analogs.
Caption: A generalized workflow for the synthesis and biological evaluation of natural product analogs.
Leitfaden zur Identifizierung und Validierung von Zielmolekülen für Naturstoffe am Beispiel von Ichthyothereol
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Dieser Leitfaden bietet einen objektiven Überblick über die Strategien und experimentellen Methoden zur Identifizierung und Validierung der molekularen Zielstrukturen (Targets) von bioaktiven Naturstoffen. Als exemplarisches Beispiel dient Ichthyothereol, ein toxisches Polyacetylen, das aus Pflanzen in Süd- und Mittelamerika gewonnen wird.[1][2] Es ist bekannt für seine krampfauslösende Wirkung, die der von Picrotoxin ähnelt, doch sein genaues molekulares Ziel ist bisher nicht umfassend charakterisiert.[2]
Strategien zur Target-Identifizierung
Die Aufklärung des molekularen Wirkmechanismus eines Naturstoffs ist entscheidend für die weitere Entwicklung als potenzielles Therapeutikum.[3] Moderne Ansätze zur Zielidentifizierung lassen sich grob in affinitätsbasierte und markierungsfreie Methoden unterteilen.
Affinitätsbasierte Methoden (Chemische Proteomik) Bei diesen Ansätzen wird der Naturstoff chemisch modifiziert, um eine "Sonde" zu erzeugen. Diese Sonde enthält typischerweise eine reaktive Gruppe zur kovalenten Bindung an das Zielprotein und einen Reporter-Tag (z. B. Biotin oder ein Fluorophor) zur anschließenden Isolierung und Identifizierung mittels Massenspektrometrie.[4]
Markierungsfreie Methoden Diese Techniken erfordern keine Modifikation des Naturstoffs, was das Risiko einer veränderten biologischen Aktivität vermeidet.[5]
-
Cellular Thermal Shift Assay (CETSA): Diese Methode basiert auf dem Prinzip, dass die Bindung eines Liganden an sein Zielprotein dessen thermische Stabilität erhöht.[6] Zellen oder Lysate werden mit dem Naturstoff inkubiert, erhitzt und die verbleibende Menge an löslichem Protein bei verschiedenen Temperaturen analysiert. Eine Verschiebung der Schmelzkurve des Proteins deutet auf eine direkte Bindung hin.[6]
-
Computergestützte Ansätze (Target Fishing): Hierbei werden Datenbanken und Algorithmen genutzt, um auf Basis der chemischen Struktur des Naturstoffs potenzielle Zielmoleküle vorherzusagen.[7] Diese in silico-Ergebnisse erfordern jedoch eine anschließende experimentelle Validierung.
Vergleichende Analyse hypothetischer Validierungsdaten
Nach der Identifizierung eines potenziellen Zielmoleküls ist die Validierung entscheidend. Hierzu werden die Bindungsaffinität und die funktionelle Aktivität des Naturstoffs an seinem Zielmolekül quantifiziert und mit potenziellen Off-Targets verglichen. Die folgende Tabelle zeigt hypothetische Daten, wie sie in einer solchen Validierungsstudie für einen Naturstoff ("Compound X") generiert werden könnten.
| Zielprotein | Bindungsaffinität (Kd) [nM] | Funktionelle Aktivität (IC50) [µM] | Anmerkungen |
| Primäres Target (z.B. Rezeptor A) | 50 | 0.5 | Hohe Affinität und potente Hemmung deuten auf ein primäres Target hin. |
| Off-Target 1 (z.B. Rezeptor B) | 1.200 | 25 | Deutlich geringere Affinität und Wirksamkeit. |
| Off-Target 2 (z.B. Enzym C) | > 10.000 | > 100 | Keine signifikante Bindung oder funktionelle Aktivität nachgewiesen. |
Experimentelle Protokolle
Detaillierte und validierte Protokolle sind für die Reproduzierbarkeit der Ergebnisse unerlässlich.[8] Nachfolgend finden Sie ein grundlegendes Protokoll für einen zellulären thermischen Shift-Assay (CETSA).
Protokoll: Cellular Thermal Shift Assay (CETSA)
-
Zellbehandlung: Kultivieren Sie die gewünschten Zellen bis zu einer Konfluenz von ca. 80%. Behandeln Sie die Zellen mit dem Naturstoff in der gewünschten Konzentration oder mit einem Vehikel als Kontrolle für 1-2 Stunden.
-
Hitze-Schock: Ernten Sie die Zellen und resuspendieren Sie sie in einem geeigneten Puffer. Aliquotieren Sie die Zellsuspension und inkubieren Sie die Aliquots bei verschiedenen Temperaturen (z. B. von 40°C bis 64°C in 2°C-Schritten) für 3 Minuten, gefolgt von einer Abkühlung bei Raumtemperatur für 3 Minuten.
-
Lyse: Führen Sie drei Gefrier-Auftau-Zyklen mit flüssigem Stickstoff und einem 25°C-Wasserbad durch, um die Zellen zu lysieren.
-
Zentrifugation: Zentrifugieren Sie die Lysate bei hoher Geschwindigkeit (z. B. 20.000 x g) für 20 Minuten bei 4°C, um die ausgefällten Proteine zu entfernen.
-
Analyse: Überführen Sie den Überstand, der die löslichen Proteine enthält, in neue Röhrchen. Analysieren Sie die Menge des Zielproteins in jedem Aliquot mittels Western Blot oder anderer proteinquantitativer Methoden.
-
Datenauswertung: Erstellen Sie Schmelzkurven, indem Sie die relative Menge des löslichen Zielproteins gegen die Temperatur auftragen. Vergleichen Sie die Kurven der behandelten Proben mit denen der Kontrollproben, um eine thermische Stabilisierung nachzuweisen.
Visualisierung von Workflows und Signalwegen
Diagramme sind entscheidend, um komplexe Prozesse und Zusammenhänge zu veranschaulichen.
Abbildung 1: Allgemeiner Workflow zur Identifizierung und Validierung von Zielmolekülen.
Da this compound ähnliche Effekte wie Picrotoxin, ein bekannter Antagonist des GABA-A-Rezeptors, zeigt, könnte es einen ähnlichen Signalweg beeinflussen.[2]
Abbildung 2: Hypothetischer Signalweg der neuronalen Hemmung durch this compound.
References
- 1. This compound and its acetate, the active polyacetylene constituents of Ichthyothere terminalis (Spreng.) Malme, a fish poison from the Lower Amazon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Currently Available Strategies for Target Identification of Bioactive Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drughunter.com [drughunter.com]
- 5. Target identification and validation of natural products with label-free methodology: A critical review from 2005 to 2020 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Current and emerging target identification methods for novel antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comprehensive computational target fishing approach to identify Xanthorrhizol putative targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Validation of alternative methods for toxicity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Ichthyothereol Effects in Different Neuronal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the cross-validation of the neurotoxic effects of Ichthyothereol, a polyacetylene constituent isolated from the fish poison plant Ichthyothere terminalis.[1] Due to the limited publicly available experimental data on this compound's specific neuronal effects, this document presents a hypothetical, yet plausible, framework based on established methodologies for neurotoxin analysis. This guide outlines potential mechanisms of action and provides detailed protocols for a robust comparative study against other known neurotoxins. The objective is to equip researchers with the necessary tools and a conceptual framework to generate and compare experimental data on this compound's neurotoxicity.
Introduction to this compound and its Hypothesized Neurotoxic Mechanism
This compound is a polyacetylene compound identified as an active component in a plant-based fish poison.[1] While its precise molecular targets in the nervous system are not well-documented, its potent ichthyotoxic effects suggest it may act on fundamental neuronal processes. Based on the actions of other potent neurotoxins, we hypothesize that this compound may function as a potent modulator of voltage-gated ion channels, leading to neuronal hyperexcitability and subsequent excitotoxicity. This guide will explore the validation of this hypothesis across diverse neuronal models.
The cross-validation of this compound's effects is critical for understanding its specific neurotoxic profile and for the potential development of therapeutic countermeasures. This guide will focus on three commonly utilized neuronal models:
-
SH-SY5Y: A human neuroblastoma cell line that can be differentiated into a mature neuronal phenotype.
-
Primary Cortical Neurons: Neurons harvested directly from rodent brain tissue, offering a model that closely mirrors the in vivo environment.
-
Human iPSC-derived Neurons: A cutting-edge model providing a human-specific context for neurotoxicity testing.[2]
Comparative Data on Neurotoxic Effects
The following tables present hypothetical, yet realistic, quantitative data summarizing the expected outcomes from exposing different neuronal models to this compound and two well-characterized neurotoxins: Tetrodotoxin (TTX), a voltage-gated sodium channel blocker, and Kainic Acid, a potent agonist for kainate receptors that induces excitotoxicity.[3]
Table 1: Comparative Cytotoxicity (IC50) in Different Neuronal Models After 24-hour Exposure
| Compound | SH-SY5Y (µM) | Primary Cortical Neurons (µM) | iPSC-derived Neurons (µM) |
| This compound (Hypothetical) | 15 | 5 | 8 |
| Tetrodotoxin (TTX) | > 100 | > 100 | > 100 |
| Kainic Acid | 50 | 25 | 35 |
Table 2: Comparative Effects on Neuronal Activity (EC50) Based on Calcium Imaging
| Compound | Parameter | SH-SY5Y (µM) | Primary Cortical Neurons (µM) | iPSC-derived Neurons (µM) |
| This compound (Hypothetical) | Increased Spontaneous Firing | 2.5 | 0.8 | 1.2 |
| Tetrodotoxin (TTX) | Inhibition of Spontaneous Firing | 0.1 | 0.05 | 0.08 |
| Kainic Acid | Increased Spontaneous Firing | 10 | 5 | 7 |
Experimental Protocols
-
SH-SY5Y Cell Culture and Differentiation: SH-SY5Y cells are cultured in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium, supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% MEM Non-Essential Amino Acids. For differentiation, the FBS concentration is reduced to 1%, and 10 µM retinoic acid is added for 5-7 days.
-
Primary Cortical Neuron Culture: Cortical neurons are isolated from embryonic day 18 (E18) rat or mouse pups. The dissociated neurons are plated on poly-L-lysine coated plates in Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin. Cultures are maintained in a humidified incubator at 37°C with 5% CO2 and form mature networks within 7-10 days in vitro.
-
iPSC-derived Neuron Culture: Human induced pluripotent stem cell (hiPSC)-derived neural stem cells are cultured and differentiated into cortical neurons following established protocols. The resulting cultures contain a mixed population of glutamatergic and GABAergic neurons and astrocytes, forming functional networks.[3]
-
Cells are plated in a 96-well plate and treated with varying concentrations of this compound, TTX, or Kainic Acid for 24 hours.
-
After treatment, the medium is removed, and 100 µL of fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
The plate is incubated for 4 hours at 37°C.
-
The MTT solution is removed, and 100 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan (B1609692) crystals.
-
The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.
-
Differentiated neurons in a 96-well plate are loaded with a fluorescent calcium indicator (e.g., Fluo-4 AM) for 30-60 minutes at 37°C.
-
The dye is washed out, and the cells are maintained in a recording buffer.
-
Basal neuronal activity is recorded for 5 minutes using a high-speed fluorescence microscope or a plate reader with kinetic reading capabilities.
-
Varying concentrations of the test compounds are added, and the changes in spontaneous calcium oscillations are recorded for at least 15 minutes.
-
Parameters such as peak frequency, amplitude, and duration are quantified using appropriate software.[3]
Visualizations
Caption: Hypothesized signaling pathway for this compound-induced neurotoxicity.
Caption: Workflow for the cross-validation of this compound's neurotoxic effects.
Caption: Relationships between this compound and the different neuronal models.
Conclusion
This guide provides a foundational framework for conducting a thorough cross-validation of this compound's neurotoxic effects on different neuronal cell lines. By employing standardized protocols and considering a plausible mechanism of action, researchers can generate reliable and comparable data. Such studies are essential for a deeper understanding of the neurotoxicity of this potent natural compound and for the development of potential neuroprotective strategies.
References
- 1. This compound and its acetate, the active polyacetylene constituents of Ichthyothere terminalis (Spreng.) Malme, a fish poison from the Lower Amazon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Botulinum Neurotoxins A, B, C, E, and F preferentially enter cultured human motor neurons compared to other cultured human neuronal populations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional and Mechanistic Neurotoxicity Profiling Using Human iPSC-Derived Neural 3D Cultures - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic vs. Natural Ichthyothereol Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of synthetic and natural Ichthyothereol, a potent polyyne neurotoxin. While direct comparative studies on the biological activity of synthetic versus natural this compound are not available in the current literature, the successful total synthesis of (-)-Ichthyothereol has demonstrated that the synthetic molecule is chemically and physically identical to its natural counterpart. This structural identity strongly suggests an equivalent biological efficacy.
Introduction to this compound
This compound is a toxic polyacetylene found in plants of the Ichthyothere genus, notably Ichthyothere terminalis, which has a long history of use as a fish poison by indigenous communities in South America. Its potent neurotoxic effects, which include convulsant activity, have made it a subject of interest in toxicology and pharmacology. The convulsant effects observed in mammals are similar to those of picrotoxin, a known antagonist of the GABA-A receptor.
Data on the Identity of Synthetic and Natural this compound
Biological Activity and Efficacy
Due to the established identity of the synthetic and natural forms, the following data on biological activity applies to both.
Table 1: Summary of Observed Biological Effects of this compound
| Effect | Species | Observations |
| Potent Ichthyotoxin | Fish | Causes rapid paralysis and death. |
| Mammalian Neurotoxin | Rodents, Canines | Induces convulsant effects similar to picrotoxin. |
Quantitative Efficacy Data (Hypothetical)
Table 2: Hypothetical In Vivo and In Vitro Efficacy Data for this compound
| Assay Type | Model | Endpoint | Hypothetical Value |
| Acute Fish Toxicity | Zebrafish (Danio rerio) | 96-hour LC50 | 0.1 - 1.0 µg/L |
| Murine Acute Toxicity | Mouse (Mus musculus) | Intraperitoneal LD50 | 1 - 5 mg/kg |
| In Vitro Neurotoxicity | SH-SY5Y Neuroblastoma Cells | 24-hour IC50 | 1 - 10 µM |
Proposed Mechanism of Action and Signaling Pathway
The convulsant effects of this compound, being similar to those of picrotoxin, suggest that its primary mechanism of action is the antagonism of the GABA-A receptor. Picrotoxin is a non-competitive antagonist that blocks the chloride ion channel of the GABA-A receptor, thereby inhibiting the neuroinhibitory effects of GABA and leading to hyperexcitability of the central nervous system.
Caption: Proposed mechanism of this compound as a GABA-A receptor antagonist.
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of this compound are crucial for reproducible research.
Synthesis of (-)-Ichthyothereol
The total synthesis of (-)-Ichthyothereol has been reported, providing a blueprint for its laboratory preparation. The key steps involve the stereoselective construction of the tetrahydropyran (B127337) ring and the subsequent coupling with a polyyne side chain. For a detailed protocol, researchers are directed to the primary literature on its total synthesis.
In Vivo Fish Acute Toxicity Assay (Adapted from OECD 203)
This protocol outlines a general procedure for assessing the acute toxicity of this compound in a model fish species like the zebrafish (Danio rerio).
-
Acclimatization: Acclimate fish to laboratory conditions for at least 7 days.
-
Test Substance Preparation: Prepare a stock solution of this compound (synthetic or natural) in a suitable solvent. Prepare a series of dilutions to establish a concentration range.
-
Exposure: Expose groups of fish (e.g., 10 fish per group) to different concentrations of this compound in test tanks. Include a control group exposed only to the solvent.
-
Observation: Observe the fish for mortality and sub-lethal effects at 24, 48, 72, and 96 hours.
-
Data Analysis: Calculate the 96-hour LC50 (the concentration that is lethal to 50% of the test population) using appropriate statistical methods.
Caption: Workflow for an in vivo fish acute toxicity assay.
In Vitro Neuroblastoma Cell Viability Assay (MTT Assay)
This protocol describes a method to assess the cytotoxic effects of this compound on a human neuroblastoma cell line, such as SH-SY5Y.
-
Cell Culture: Culture SH-SY5Y cells in a suitable medium until they reach the desired confluence.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density.
-
Treatment: Treat the cells with a range of concentrations of this compound. Include untreated and solvent-only controls.
-
Incubation: Incubate the cells for a specified period (e.g., 24 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration that inhibits 50% of cell viability).
Caption: Workflow for an in vitro neuroblastoma cell viability assay.
Conclusion
A Comparative Guide to the Statistical Validation of Chemically-Induced Seizure Models with a Focus on Ichthyothereol
For researchers and drug development professionals, the selection of an appropriate preclinical seizure model is a critical step in the discovery of novel antiepileptic drugs. While well-established models using agents like pentylenetetrazol (PTZ) and kainic acid are widely used, the exploration of new chemical convulsants offers the potential for models with novel mechanisms and translational relevance. This guide provides a comparative overview of the validation of seizure models, with a special focus on Ichthyothereol, a naturally occurring convulsant, and contrasts it with established chemical inducers.
Introduction to this compound
This compound is a toxic polyyne compound found in the leaves and flowers of several plants native to South and Central America.[1] Historically used as a fish poison, its toxic effects extend to mammals.[1] Notably, it has been shown to produce convulsant effects in mice and dogs that are similar to those of picrotoxin, a known non-competitive antagonist of the GABA-A receptor.[1] This suggests that this compound may induce seizures by inhibiting GABAergic neurotransmission, a key mechanism in the pathophysiology of epilepsy.
Comparison of Chemically-Induced Seizure Models
The validation of any new seizure model requires a thorough comparison with existing, well-characterized models. The following table summarizes the key characteristics of seizure models induced by this compound (based on its picrotoxin-like activity) and other commonly used chemical convulsants.
| Feature | This compound (projected) | Pentylenetetrazol (PTZ) | Kainic Acid | Pilocarpine |
| Mechanism of Action | GABA-A receptor antagonist | GABA-A receptor antagonist | Glutamate receptor agonist (kainate receptor) | Muscarinic acetylcholine (B1216132) receptor agonist |
| Seizure Type | Clonic-tonic seizures | Primarily clonic seizures, can progress to tonic | Complex partial seizures, status epilepticus | Complex partial seizures, status epilepticus |
| Administration Route | Intraperitoneal (i.p.), Intravenous (i.v.) | Subcutaneous (s.c.), Intraperitoneal (i.p.) | Intraperitoneal (i.p.), Intracerebral | Intraperitoneal (i.p.) |
| Key Advantages | Potentially novel seizure phenotype | Well-characterized, good for screening acute anticonvulsants | Induces status epilepticus and subsequent spontaneous recurrent seizures, modeling temporal lobe epilepsy | Models temporal lobe epilepsy with a distinct pattern of neurodegeneration |
| Key Disadvantages | Limited characterization and availability | High variability in seizure threshold, less effective for partial seizures | High mortality rate, severe neurodegeneration | High mortality rate, significant peripheral cholinergic effects |
Experimental Protocols for Model Validation
The validation of a new seizure model, such as one induced by this compound, involves a series of experiments to characterize the seizure phenotype, determine the effective dose range, and assess its predictive validity with known antiepileptic drugs.
1. Dose-Response Characterization:
-
Objective: To determine the dose of this compound that reliably induces seizures and to establish the convulsive dose 50 (CD50).
-
Methodology:
-
Administer escalating doses of this compound (e.g., via i.p. injection) to different groups of rodents (e.g., mice or rats).
-
Observe the animals for a defined period (e.g., 30-60 minutes) and record the incidence of seizures, latency to the first seizure, seizure duration, and seizure severity using a standardized scoring system (e.g., the Racine scale).
-
Monitor for and record any mortality.
-
Calculate the CD50 using probit analysis.
-
2. Pharmacological Validation:
-
Objective: To assess the predictive validity of the this compound-induced seizure model using standard antiepileptic drugs (AEDs).
-
Methodology:
-
Pre-treat groups of animals with a range of clinically used AEDs with different mechanisms of action (e.g., diazepam, valproic acid, phenytoin) at effective doses.
-
After the appropriate pre-treatment time, administer a pre-determined convulsive dose of this compound (e.g., CD97).
-
Observe and record seizure parameters as described above.
-
A clinically effective AED should significantly reduce the incidence and/or severity of this compound-induced seizures.
-
3. Electroencephalographic (EEG) Characterization:
-
Objective: To characterize the electrographic seizure activity induced by this compound.
-
Methodology:
-
Surgically implant EEG electrodes into the cortex and/or hippocampus of rodents.
-
After a recovery period, administer a convulsive dose of this compound.
-
Record the EEG activity and correlate it with the observed behavioral seizures.
-
Analyze the EEG for spike-wave discharges, seizure duration, and spectral power.
-
Signaling Pathways and Experimental Workflows
Visualizing the underlying mechanisms and experimental processes is crucial for understanding and implementing seizure models.
Caption: Proposed signaling pathway for this compound-induced seizures via GABA-A receptor antagonism.
Caption: General experimental workflow for the validation of an this compound-induced seizure model.
References
Independent Verification of Published Ichthyothereol Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reported findings on Ichthyothereol, a naturally occurring polyacetylene compound, with alternative convulsant agents. Due to the limited quantitative data available for this compound, this comparison relies on its known qualitative effects and the established properties of structurally and mechanistically similar compounds. All data is presented to facilitate independent verification and further research.
Executive Summary
This compound, isolated from plants of the Ichthyothere genus, is a potent convulsant toxin.[1] Its mechanism of action is reported to be similar to that of picrotoxin, a well-characterized non-competitive antagonist of the GABA-A receptor. This guide compares this compound to other polyacetylene toxins, cicutoxin (B1197497) and oenanthotoxin, which share this mechanism. The comparative data, including toxicity and mechanism of action, are summarized below.
Comparative Data
| Compound | Chemical Class | Mechanism of Action | Target | Potency (IC50) | Toxicity (LD50, mice) | Source |
| This compound | Polyacetylene | Non-competitive Antagonist (inferred) | GABA-A Receptor Chloride Channel (inferred) | Not Reported | Not Reported | Ichthyothere terminalis |
| Picrotoxin | Sesquiterpenoid | Non-competitive Antagonist | GABA-A Receptor Chloride Channel | ~1 µM (species and subunit dependent) | ~2 mg/kg (intraperitoneal) | Anamirta cocculus |
| Cicutoxin | Polyacetylene | Non-competitive Antagonist | GABA-A Receptor Chloride Channel | Not Reported | 2.8 - 48.3 mg/kg (intraperitoneal)[2][3][4] | Cicuta species |
| Oenanthotoxin | Polyacetylene | Non-competitive Antagonist | GABA-A Receptor Chloride Channel | Not Reported | 0.58 - 2.94 mg/kg (intraperitoneal, mouse/rat)[5][6][7] | Oenanthe crocata |
Signaling Pathway and Experimental Workflow
The convulsant activity of this compound and its comparators is attributed to the blockade of inhibitory neurotransmission mediated by the GABA-A receptor. The following diagrams illustrate the signaling pathway and a general workflow for investigating these compounds.
Figure 1. Simplified signaling pathway of GABA-A receptor modulation.
Figure 2. General experimental workflow for convulsant agent analysis.
Experimental Protocols
Compound Isolation and Purification
-
Source Material: Leaves and stems of Ichthyothere terminalis.
-
Extraction: Soxhlet extraction or maceration with a non-polar solvent such as hexane (B92381) or dichloromethane.
-
Purification: Column chromatography on silica (B1680970) gel, followed by high-performance liquid chromatography (HPLC) to isolate pure this compound. Characterization would be confirmed by NMR spectroscopy and mass spectrometry.
In Vitro GABA-A Receptor Binding Assay
-
Objective: To determine the binding affinity (Ki) or inhibitory concentration (IC50) of this compound for the GABA-A receptor.
-
Method: A radioligand binding assay using synaptic membrane preparations from rodent brains (e.g., cortex or cerebellum).
-
Procedure:
-
Incubate the membrane preparation with a radiolabeled GABA-A receptor ligand (e.g., [3H]muscimol for the agonist site or [35S]TBPS for the channel site).
-
Add varying concentrations of this compound.
-
After incubation, separate bound from free radioligand by rapid filtration.
-
Measure the radioactivity of the filters to determine the amount of bound ligand.
-
Calculate the IC50 value by non-linear regression analysis of the concentration-response curve.
-
Electrophysiological Recording (Patch-Clamp)
-
Objective: To characterize the functional effects of this compound on GABA-A receptor-mediated currents.
-
Method: Whole-cell patch-clamp recording from cultured neurons or oocytes expressing GABA-A receptors.
-
Procedure:
-
Establish a whole-cell recording configuration.
-
Apply GABA to elicit an inward chloride current.
-
Co-apply GABA with varying concentrations of this compound to assess its effect on the GABA-evoked current.
-
Analyze changes in current amplitude, kinetics, and voltage-dependence to determine the mechanism of action (e.g., competitive vs. non-competitive antagonism).
-
In Vivo Toxicity and Convulsant Activity Assessment
-
Objective: To determine the median lethal dose (LD50) and assess the convulsant effects of this compound.
-
Animal Model: Male Swiss Webster mice (20-25 g).
-
Procedure (LD50 Determination):
-
Administer this compound via intraperitoneal (i.p.) injection at a range of doses to different groups of mice.
-
Observe the animals for a specified period (e.g., 24 hours) and record mortality.
-
Calculate the LD50 using a statistical method such as the probit analysis.
-
-
Procedure (Convulsant Activity):
-
Administer a sub-lethal dose of this compound (i.p.).
-
Observe and score the severity of convulsions over time (e.g., using the Racine scale).
-
Measure the latency to the first seizure and the duration of seizure activity.
-
Conclusion
The available evidence strongly suggests that this compound is a potent convulsant that acts as a non-competitive antagonist of the GABA-A receptor, similar to other naturally occurring polyacetylenes like cicutoxin and oenanthotoxin. However, a comprehensive understanding of its pharmacological profile is hampered by the lack of quantitative data. The experimental protocols outlined in this guide provide a framework for future research to elucidate the precise potency, toxicity, and mechanism of action of this compound, enabling a more direct and quantitative comparison with other convulsant agents. Such data is crucial for its potential application in neuroscience research and for a thorough assessment of its toxicological risks.
References
- 1. This compound and its acetate, the active polyacetylene constituents of Ichthyothere terminalis (Spreng.) Malme, a fish poison from the Lower Amazon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cicutoxin - Wikipedia [en.wikipedia.org]
- 3. Cicuta - Wikipedia [en.wikipedia.org]
- 4. Cicutoxin – Wikipedia [de.wikipedia.org]
- 5. Enanthotoxin [drugfuture.com]
- 6. Oenanthotoxin - Wikipedia [en.wikipedia.org]
- 7. grokipedia.com [grokipedia.com]
Safety Operating Guide
Proper Disposal Procedures for Ichthyothereol: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper handling and disposal of Ichthyothereol in a laboratory setting. The following procedures are designed to mitigate risks associated with this toxic compound and ensure compliance with standard safety protocols.
This compound is a potent polyyne neurotoxin known for its significant toxicity to aquatic life and mammals.[1] Due to its hazardous nature, it is imperative that all waste containing this compound, whether in solid, liquid, or contaminated material form, is managed as hazardous waste. Standard disposal methods such as drain disposal or mixing with general laboratory trash are strictly prohibited.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be familiar with its toxic properties. The primary risks are accidental exposure through ingestion, inhalation of aerosols, or skin contact. All work with this compound should be conducted in a designated area within a certified chemical fume hood to minimize inhalation risk.
Personal Protective Equipment (PPE): A comprehensive PPE strategy is mandatory when working with this compound. This includes, but is not limited to:
-
Gloves: Double gloving with nitrile gloves is recommended. Change gloves immediately if they become contaminated.
-
Eye Protection: Chemical splash goggles and a full-face shield must be worn.
-
Lab Coat: A fully buttoned lab coat, preferably a disposable one, should be worn.
-
Respiratory Protection: If there is a risk of aerosol generation outside of a fume hood, a NIOSH-approved respirator is necessary.
Hazard Summary
The following table summarizes the key hazard information for this compound.
| Hazard Classification | Description | Primary Routes of Exposure |
| Acute Toxicity | Toxic to fish, mice, and dogs, producing convulsant effects.[1] | Ingestion, Inhalation, Skin Contact |
| Environmental Hazard | Known to be highly toxic to aquatic life.[1] | Improper disposal leading to environmental release. |
| Chemical Reactivity | As a polyyne, it may be unstable in bulk and can be reactive. | Heat, Incompatible Materials |
Step-by-Step Disposal Protocol
All waste generated from experiments involving this compound must be segregated and treated as hazardous waste. The following protocol outlines the procedures for different forms of waste.
Experimental Protocol: Chemical Inactivation of Liquid this compound Waste
Given the high toxicity of this compound, a chemical inactivation step for liquid waste is strongly recommended to reduce its hazard before collection by environmental health and safety personnel. The polyyne structure of this compound is susceptible to oxidative cleavage by strong oxidizing agents like potassium permanganate (B83412) (KMnO₄), which breaks the triple bonds to form less toxic carboxylic acids.[2][3][4][5]
Methodology:
-
Preparation: This procedure must be performed in a chemical fume hood. Ensure all necessary PPE is worn. Prepare a fresh solution of potassium permanganate (KMnO₄).
-
Reaction Setup: Collect the aqueous liquid waste containing this compound in a designated, properly labeled, and chemically compatible container. The container should be placed in secondary containment.
-
Inactivation: While stirring the waste solution, slowly add a potassium permanganate solution. The reaction is complete when the purple color of the permanganate persists, indicating that the this compound has been fully oxidized.
-
Neutralization: After the reaction is complete, the excess potassium permanganate can be quenched by carefully adding a reducing agent, such as sodium bisulfite, until the purple color disappears.
-
Final Disposal: The resulting solution, now containing the degradation products, should be labeled as "Chemically Treated this compound Waste" and disposed of through your institution's hazardous waste program.
Disposal Workflow for All this compound Waste Streams:
-
Step 1: Segregation at the Source
-
Liquid Waste: Collect all aqueous and organic solutions containing this compound in separate, clearly labeled, leak-proof containers. If possible, perform the chemical inactivation protocol described above for aqueous waste.
-
Solid Waste: This includes unused this compound powder, contaminated consumables (e.g., pipette tips, weighing paper), and contaminated PPE (e.g., gloves). Collect this waste in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Sharps: Needles, syringes, or any other contaminated sharp objects must be placed in a designated sharps container.
-
-
Step 2: Container Management and Labeling
-
Use only chemically compatible containers provided by or approved by your institution's environmental health and safety department.
-
All containers must be securely closed when not in use.
-
Label all waste containers clearly with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
-
-
Step 3: Storage
-
Store all this compound waste in a designated, secure area, away from incompatible materials.
-
The storage area should be well-ventilated and have secondary containment to prevent spills.
-
-
Step 4: Scheduling a Pickup
-
Once the waste containers are full, arrange for a pickup with your institution's hazardous waste disposal service. Do not transport hazardous waste yourself.
-
Mandatory Visualizations
The following diagrams illustrate the key experimental workflow and logical relationships in the this compound disposal process.
Caption: Disposal workflow for this compound waste.
Caption: Chemical inactivation of this compound.
References
- 1. alternativetomeds.com [alternativetomeds.com]
- 2. orgosolver.com [orgosolver.com]
- 3. Oxidation of Alkynes-Ozonolysis, Baeyer’s Reagent, Baeyer’s test, Hydroboration Oxidation, Catalytic Oxidation, Practice Problems ad FAQs in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
Essential Safety and Logistical Information for Handling Ichthyothereol
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety protocols and logistical plans for the handling and disposal of Ichthyothereol. Adherence to these procedures is essential to mitigate the risks associated with this potent neurotoxin.
This compound is a toxic polyyne compound found in several plants native to South and Central America.[1] It is known to be toxic to fish, mice, and dogs, exhibiting convulsant effects similar to picrotoxin.[1] Due to its inherent toxicity, all laboratory work with this compound requires strict adherence to safety protocols to prevent accidental exposure.
Personal Protective Equipment (PPE)
The selection and proper use of PPE are the first line of defense against exposure to this compound. The following table summarizes the required PPE for various laboratory activities involving this compound.
| Activity | Required PPE |
| Handling solid (powdered) this compound | Full-face respirator with a combination of P100 particulate and organic vapor cartridges, disposable "static-free" gloves (double-gloved), disposable gown, and eye protection (safety glasses or goggles).[2][3] |
| Handling this compound solutions | Chemical splash goggles, nitrile gloves (double-gloved), lab coat or disposable gown, and work in a certified chemical fume hood.[4] |
| Weighing and preparing solutions | Work should be conducted in a chemical fume hood or a glove box.[3] Use a full-face respirator if there is a risk of aerosol generation.[2] |
| Spill cleanup | Level C protection, including a full-face air-purifying respirator, chemical-resistant gloves (inner and outer), and chemical-resistant clothing.[5] |
Note: Always inspect PPE for damage before use and ensure a proper fit.[6] Contaminated PPE should be decontaminated or disposed of as hazardous waste.[2]
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
2.1. Preparation and Weighing
-
Designated Area: All work with this compound must be conducted in a designated and clearly marked area, such as a chemical fume hood.[2] The area should be posted with a warning sign: "Toxins in Use—Authorized Personnel Only."[2]
-
Engineering Controls: A certified chemical fume hood or a glove box must be used for all manipulations of solid this compound to prevent inhalation of airborne particles.[3] Vacuum lines must be protected with a HEPA filter.[2][3]
-
Weighing: To minimize aerosolization, weigh solid this compound in a fume hood on a tared, sealed container.
-
Solution Preparation: Add solvent to the container with the solid this compound slowly to avoid splashing. Keep the container closed as much as possible.
2.2. Experimental Procedures
-
Containment: All experimental procedures involving this compound should be performed in a manner that minimizes the creation of aerosols.[2] Use sealed containers for centrifuging solutions containing the toxin.
-
Transport: When moving this compound solutions between laboratory areas, use sealed, leak-proof secondary containers.[3]
-
Avoid Skin Contact: Prevent direct contact with skin and mucous membranes.[7] In case of accidental contact, immediately follow the first aid procedures outlined in the Safety Data Sheet (SDS).
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
3.1. Waste Segregation
-
Solid Waste: All disposable materials that have come into contact with this compound, including gloves, gowns, pipette tips, and contaminated labware, must be collected in a designated, labeled, and sealed hazardous waste container.[8]
-
Liquid Waste: All liquid waste containing this compound must be collected in a separate, clearly labeled, and sealed hazardous waste container. Do not mix with other solvent waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) office.
-
Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a puncture-resistant sharps container designated for hazardous chemical waste.
3.2. Decontamination
-
Spills: In the event of a spill, evacuate the area and prevent others from entering. For small spills, trained personnel wearing appropriate PPE can use an absorbent material to contain the spill. The contaminated absorbent and cleanup materials must be disposed of as hazardous waste. For large spills, contact your institution's EHS office immediately.
-
Equipment: Non-disposable equipment that has been in contact with this compound must be decontaminated. The decontamination procedure will depend on the nature of the equipment and should be developed in consultation with your EHS office.
3.3. Final Disposal
All hazardous waste contaminated with this compound must be disposed of through your institution's hazardous waste management program.[9] Do not pour any this compound waste down the drain.[8]
Emergency Procedures
In the event of an exposure or large spill, follow these immediate steps:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15-20 minutes.[10] Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move the affected person to fresh air.
-
Seek Medical Attention: In all cases of suspected exposure, seek immediate medical attention and provide the medical team with the Safety Data Sheet for this compound.
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Biological Safety Manual - Chapter 17: Guidelines for Work With Toxins of Biological Origin [policies.unc.edu]
- 3. Appendix F: Guidelines for Work with Toxins of Biological Origin | Office of Research [bu.edu]
- 4. thesafetygeek.com [thesafetygeek.com]
- 5. epa.gov [epa.gov]
- 6. Minimize Exposure with Personal Protective Equipment [pss.basf.us]
- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 9. ethz.ch [ethz.ch]
- 10. files.hawaii.gov [files.hawaii.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
